7-Bromoisatin
説明
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
7-bromo-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrNO2/c9-5-3-1-2-4-6(5)10-8(12)7(4)11/h1-3H,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCVKSIWBTJCXPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)NC(=O)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40367866 | |
| Record name | 7-Bromoisatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40367866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20780-74-9 | |
| Record name | 7-Bromoisatin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20780-74-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromoisatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40367866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Bromoisatin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
7-Bromoisatin: A Technical Guide for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 7-Bromoisatin, a halogenated derivative of isatin, which serves as a versatile building block in medicinal chemistry and organic synthesis. Its unique chemical structure allows for diverse functionalization, making it a valuable precursor for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases.[1] This document covers the chemical structure, physicochemical properties, synthesis, and biological activities of this compound, with a focus on its role as a precursor to kinase inhibitors and apoptosis inducers.
Chemical Structure and Identification
This compound, also known as 7-Bromo-1H-indole-2,3-dione, is a heterocyclic compound featuring an indole core bicyclic system with two carbonyl groups at positions 2 and 3, and a bromine atom substituted at position 7 of the aromatic ring.
Caption: 2D Chemical Structure of this compound.[2]
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Reference |
| IUPAC Name | 7-bromo-1H-indole-2,3-dione | [2] |
| CAS Number | 20780-74-9 | [2][3] |
| Molecular Formula | C₈H₄BrNO₂ | [2][3] |
| SMILES | C1=CC2=C(C(=C1)Br)NC(=O)C2=O | [2][3] |
| InChI | InChI=1S/C8H4BrNO2/c9-5-3-1-2-4-6(5)10-8(12)7(4)11/h1-3H,(H,10,11,12) | |
| InChIKey | OCVKSIWBTJCXPV-UHFFFAOYSA-N | [3] |
Physicochemical and Spectroscopic Properties
This compound typically appears as an orange to dark red crystalline powder.[1] It exhibits moderate solubility in polar organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) but is largely insoluble in water.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 226.03 g/mol | [2] |
| Monoisotopic Mass | 224.94254 Da | [2][4] |
| Melting Point | 191-203 °C | [3] |
| XLogP3 | 1.5 | [2] |
| Topological Polar Surface Area | 46.2 Ų | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Appearance | Orange to amber to dark red powder/crystal | [1][3] |
Table 3: Spectroscopic Data for this compound
| Spectroscopy | Data | Reference |
| ¹H NMR | A spectrum is available for viewing. | [5] |
| ¹³C NMR | Data not explicitly found in search results. | |
| Mass Spectrometry | Predicted m/z: 225.94982 [M+H]⁺, 247.93176 [M+Na]⁺, 223.93526 [M-H]⁻ | [4] |
| FT-IR (KBr-Pellet) | Spectrum available from Wiley-VCH GmbH. | [2] |
| ATR-IR | Spectrum available from Bio-Rad Laboratories, Inc. | [2] |
Synthesis and Reactivity
This compound is a synthetic compound not found in nature. It is typically prepared through the electrophilic bromination of isatin or via a Sandmeyer-type cyclization of a substituted aniline. Its reactive N-H bond and C3-carbonyl group make it an ideal starting material for generating a diverse library of derivatives.[1]
Experimental Protocol: Synthesis of this compound via Sandmeyer Reaction
This protocol is adapted from the general Sandmeyer methodology used for isatin synthesis.[6]
Materials:
-
2-Bromo-6-aminoaniline
-
Chloral hydrate
-
Hydroxylamine hydrochloride
-
Concentrated Sulfuric Acid
-
Sodium sulfate, anhydrous
-
Hydrochloric acid
-
Water
Procedure:
-
Isonitrosoacetanilide Formation: In a round-bottom flask, dissolve 2-bromo-6-aminoaniline in water and concentrated hydrochloric acid.
-
To this solution, add a solution of chloral hydrate and anhydrous sodium sulfate in water.
-
Heat the mixture and add a solution of hydroxylamine hydrochloride in water. Continue heating under reflux until a precipitate forms.
-
Cool the reaction mixture and collect the isonitroso-2'-bromo-6'-aminoacetanilide intermediate by filtration. Wash with water and dry.
-
Cyclization: Add the dried intermediate in batches to pre-warmed concentrated sulfuric acid (60-70 °C) with stirring.
-
After the addition is complete, heat the mixture carefully to around 80-90 °C and maintain for a short period until the cyclization is complete (monitored by TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The this compound product will precipitate.
-
Collect the solid product by filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
-
Purification: Recrystallize the crude product from a suitable solvent such as ethanol or acetic acid to yield pure this compound.
Experimental Protocol: General Procedure for N-Alkylation of this compound
This protocol describes the substitution at the N1 position, a common first step for further derivatization.[1]
Materials:
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Acetone
-
Potassium carbonate (K₂CO₃)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
Procedure:
-
Add this compound (1.0 equiv.) and potassium carbonate (1.0-1.2 equiv.) to a round-bottom flask containing anhydrous DMF or acetone.
-
Stir the suspension at room temperature for 10-15 minutes.
-
Add the desired alkyl halide (1.1 equiv.) to the mixture.
-
Stir the reaction at room temperature until completion (monitored by TLC, typically a few hours).
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the N-alkylated this compound derivative.
Biological Activity and Mechanism of Action
Isatin and its derivatives are recognized for a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties. The halogenated C7 position, as in this compound, has been shown to enhance inhibitory potency against various biological targets.[1] A primary mechanism of anticancer activity for many isatin derivatives is the inhibition of protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[7]
Multi-Kinase Inhibition and Apoptosis Induction
Derivatives of isatin have been developed as potent inhibitors of multiple protein kinases, including Cyclin-Dependent Kinase 2 (CDK2), Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Human Epidermal Growth Factor Receptor 2 (HER2).[8] Inhibition of these kinases disrupts downstream signaling pathways, leading to cell cycle arrest and the induction of apoptosis. The apoptotic pathway is often triggered via the intrinsic (mitochondrial) pathway, involving the upregulation of the pro-apoptotic protein Bax, downregulation of the anti-apoptotic protein Bcl-2, and subsequent activation of initiator caspase-9 and executioner caspase-3.[8]
Caption: Apoptosis induction by a multi-kinase inhibitor derived from isatin.[8]
Key Experimental Protocols
This compound is a key starting material for synthesizing libraries of compounds for screening. Below are typical protocols for evaluating the biological activity of its derivatives.
Protocol: In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound derivatives against a specific protein kinase using a luminescence-based assay.[6][7]
Materials:
-
Kinase of interest (e.g., CDK2, EGFR)
-
Kinase-specific substrate peptide
-
ATP
-
Kinase assay buffer (e.g., Kinase-Glo® Luminescent Kinase Assay kit)
-
Test compounds (derivatives of this compound) dissolved in DMSO
-
Positive control inhibitor (e.g., Staurosporine)
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds and positive control in DMSO. Dispense a small volume (e.g., 1 µL) of the diluted compounds into the wells of the assay plate. Include DMSO-only wells as a negative control (100% activity).
-
Kinase Reaction: Prepare a master mix containing the kinase assay buffer, the specific kinase, and its peptide substrate.
-
Add the kinase/substrate mix to all wells. Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate Reaction: Prepare an ATP solution in kinase buffer. Add the ATP solution to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes.
-
Detection: Stop the reaction and detect kinase activity by adding the detection reagent (e.g., Kinase-Glo® reagent), which measures the amount of remaining ATP. Incubate as per the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the log of the compound concentration and fit the data using a sigmoidal dose-response curve to determine the IC₅₀ value.
Protocol: Cell-Based Caspase-3/7 Activity Assay
This protocol measures the activation of executioner caspases in cells treated with this compound derivatives, indicating apoptosis induction.[9][10][11]
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Cell culture medium and supplements
-
Test compounds (derivatives of this compound)
-
Apoptosis-inducing agent (e.g., Staurosporine) for positive control
-
Caspase-Glo® 3/7 Assay System (or similar) containing a luminogenic caspase-3/7 substrate (e.g., Z-DEVD-aminoluciferin)
-
White-walled, clear-bottom 96-well plates
-
Luminometer
Procedure:
-
Cell Plating: Seed cells into a 96-well plate at a density of 1-2 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds. Include untreated cells (negative control) and cells treated with a known apoptosis inducer like staurosporine (positive control). Incubate for a predetermined time (e.g., 24-48 hours).
-
Assay Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Lysis and Signal Generation: Add a volume of the Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well. Mix gently by orbital shaking. The reagent contains a detergent to lyse the cells and the pro-luminescent substrate.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the luminescence of each well using a plate reader. The luminescent signal is proportional to the amount of active caspase-3/7.
-
Data Analysis: Normalize the luminescence readings to the negative control to determine the fold-increase in caspase activity for each treatment condition.
Conclusion
This compound is a synthetically accessible and highly versatile chemical scaffold. Its predictable reactivity at multiple sites allows for the creation of diverse chemical libraries. The demonstrated potential of its derivatives to act as potent multi-kinase inhibitors that can induce apoptosis in cancer cells underscores its importance for drug discovery programs. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the synthesis and biological evaluation of novel this compound-based compounds as potential therapeutic agents.
References
- 1. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 2. This compound | C8H4BrNO2 | CID 2302353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. H32843.03 [thermofisher.com]
- 4. PubChemLite - this compound (C8H4BrNO2) [pubchemlite.lcsb.uni.lu]
- 5. 7-BROMO-1H-INDOLE-2,3-DIONE(20780-74-9) 1H NMR [m.chemicalbook.com]
- 6. scielo.br [scielo.br]
- 7. benchchem.com [benchchem.com]
- 8. Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Evaluation of Isatin Analogs as Caspase-3 Inhibitors: Introduction of a Hydrophilic Group Increases Potency in a Whole Cell Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. media.cellsignal.com [media.cellsignal.com]
- 11. creative-bioarray.com [creative-bioarray.com]
An In-depth Technical Guide to the Synthesis of 7-Bromoindole-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for 7-Bromoindole-2,3-dione (also known as 7-bromoisatin), a valuable heterocyclic building block in medicinal chemistry and drug development. The unique reactivity of the isatin scaffold, particularly at the C7 position, allows for the generation of diverse molecular architectures with a wide range of biological activities.[1] This document details established synthetic routes, provides comparative quantitative data, and includes detailed experimental protocols for key reactions.
Core Synthesis Pathways
The synthesis of 7-Bromoindole-2,3-dione is predominantly achieved through two reliable methods: the Sandmeyer isatin synthesis and a two-step process involving the formation and subsequent cyclization of an N-substituted hydroxyiminoacetamide intermediate. Direct bromination of the parent indole-2,3-dione (isatin) is generally not a preferred method due to regioselectivity challenges.
Sandmeyer Isatin Synthesis
The Sandmeyer synthesis is a classical and robust method for the preparation of isatins and their derivatives from anilines.[2] This two-step one-pot reaction involves the formation of an α-(hydroxyimino)acetanilide intermediate from the corresponding aniline, followed by acid-catalyzed cyclization to yield the isatin. For the synthesis of 7-Bromoindole-2,3-dione, the starting material is 2-bromoaniline.
Reaction Scheme:
Caption: Sandmeyer synthesis of 7-Bromoindole-2,3-dione.
Quantitative Data:
| Starting Material | Key Reagents | Reaction Conditions | Yield | Reference |
| 2-Bromoaniline | Chloral hydrate, Hydroxylamine hydrochloride, Conc. H₂SO₄ | Step 1: Heating aqueous solution. Step 2: Heating in conc. H₂SO₄. | 74% | [3] |
Experimental Protocol: Sandmeyer Synthesis of 7-Bromoindole-2,3-dione [3]
Step 1: Synthesis of N-(2-bromophenyl)-2-(hydroxyimino)acetamide
-
In a suitable reaction vessel, dissolve chloral hydrate (1.1 eq) and sodium sulfate in water.
-
Add a solution of 2-bromoaniline (1.0 eq) in water containing concentrated hydrochloric acid.
-
To this mixture, add an aqueous solution of hydroxylamine hydrochloride (3.0 eq).
-
Heat the reaction mixture to between 80-100°C for approximately 2 hours. A precipitate of N-(2-bromophenyl)-2-(hydroxyimino)acetamide will form.
-
Cool the mixture and filter to collect the crude intermediate. Wash with water and dry.
Step 2: Cyclization to 7-Bromoindole-2,3-dione
-
Carefully and with stirring, heat concentrated sulfuric acid to 60°C in a flask equipped with a thermometer.
-
Add the dried N-(2-bromophenyl)-2-(hydroxyimino)acetamide (1.0 eq) portion-wise, ensuring the temperature is maintained between 60-65°C.
-
After the addition is complete, heat the mixture to 80°C for a short period (e.g., 15-30 minutes).
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
The product, 7-Bromoindole-2,3-dione, will precipitate as a solid.
-
Collect the solid by filtration, wash thoroughly with water, and dry to obtain the final product.
Two-Step Synthesis via N-(2-bromophenyl)-2-(hydroxyimino)acetamide
This method isolates the N-(2-bromophenyl)-2-(hydroxyimino)acetamide intermediate before proceeding to the cyclization step. This can sometimes offer better control and purity of the final product.
Reaction Scheme:
Caption: Two-step synthesis of 7-Bromoindole-2,3-dione.
Quantitative Data:
| Step | Starting Material | Key Reagents | Reaction Conditions | Yield |
| 1 | 2-Bromoaniline | Varies (e.g., with 2-(hydroxyimino)acetyl chloride) | Varies | Not specified |
| 2 | N-(2-bromophenyl)-2-(hydroxyimino)acetamide | Conc. H₂SO₄ | 90°C, 3 hours | 92% |
Experimental Protocol: Cyclization of N-(2-bromophenyl)-2-(hydroxyimino)acetamide
-
In a reaction vessel, carefully add N-(2-bromophenyl)-2-(hydroxyimino)acetamide (1.0 eq) in small portions to pre-heated concentrated sulfuric acid (e.g., 10 volumes) at 60°C.
-
After the addition is complete, raise the temperature of the reaction mixture to 90°C and maintain it with continuous stirring for 3 hours.
-
Upon completion of the reaction, allow the mixture to cool to room temperature and then slowly pour it into ice water.
-
A yellow precipitate of 7-Bromoindole-2,3-dione will form.
-
Collect the precipitate by filtration and dry to obtain the pure product.
Direct Bromination of Indole-2,3-dione (Isatin)
The direct bromination of isatin is a less common and more challenging route for the synthesis of this compound. Electrophilic aromatic substitution on the isatin ring is highly regioselective, with a strong preference for substitution at the C5 position. This is due to the directing effects of the amino and carbonyl groups on the aromatic ring.[3] While the formation of 5,7-dibromoisatin is possible, achieving selective monobromination at the C7 position is difficult and typically results in low yields.
Regioselectivity of Isatin Bromination:
Caption: Regioselectivity of isatin bromination.
Due to the lack of a reliable, high-yield protocol for the selective synthesis of 7-Bromoindole-2,3-dione via direct bromination, this method is not recommended for targeted synthesis.
Stolle Synthesis
The Stolle synthesis is another established method for preparing isatins and their derivatives.[2] It involves the condensation of an aniline with oxalyl chloride to form a chlorooxalylanilide intermediate, which then undergoes intramolecular Friedel-Crafts acylation in the presence of a Lewis acid (e.g., AlCl₃) to yield the isatin.
General Reaction Scheme:
References
Spectroscopic Profile of 7-Bromoisatin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 7-Bromoisatin (7-bromo-1H-indole-2,3-dione), a key heterocyclic compound with significant applications in organic synthesis and medicinal chemistry. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols and a workflow for spectroscopic analysis.
Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for this compound.
¹H NMR Data
The proton NMR spectrum of this compound reveals characteristic signals for the aromatic and amine protons. The data presented below was recorded in DMSO-d6 at 300 MHz.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 11.33 | singlet | - | N-H |
| 7.79 | doublet | 8.1 | Ar-H |
| 7.52 | doublet | 7.2 | Ar-H |
| 7.02 | triplet | 7.5 | Ar-H |
Table 1: ¹H NMR Spectral Data for this compound.[1]
¹³C NMR Data
| Carbon Atom | Expected Chemical Shift (δ) ppm |
| C=O (C2) | 180 - 185 |
| C=O (C3) | 158 - 163 |
| C-Br (C7) | 110 - 115 |
| Aromatic CHs | 115 - 140 |
| Quaternary Ar-C | 120 - 150 |
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound.
Infrared (IR) Spectroscopy Data
The IR spectrum of this compound is characterized by absorption bands corresponding to its key functional groups. While a detailed peak list is not available, the expected characteristic absorption regions are outlined below. The spectrum is typically acquired using an Attenuated Total Reflectance (ATR) technique on a solid sample.[2]
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| ~3200 | N-H | Stretching |
| ~1750 | C=O (ketone) | Stretching |
| ~1730 | C=O (lactam) | Stretching |
| ~1600, ~1470 | C=C | Aromatic ring stretching |
| Below 800 | C-Br | Stretching |
Table 3: Expected Characteristic IR Absorption Bands for this compound.
Mass Spectrometry (MS) Data
Mass spectrometry data confirms the molecular weight of this compound. The monoisotopic mass is calculated to be 224.94254 Da.[2] Experimental analysis using Liquid Chromatography-Mass Spectrometry with Electrospray Ionization (LC-MS ESI) has identified the protonated molecular ion.
| m/z | Ion |
| 226.0 | [M+H]⁺ |
Table 4: Mass Spectrometry Data for this compound.[1]
Experimental Protocols
The following sections detail the generalized methodologies for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in about 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6). The solution is then transferred to a standard 5 mm NMR tube.
Instrumentation and Data Acquisition:
-
Spectrometer: A 300 MHz (or higher field) NMR spectrometer.
-
¹H NMR: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak of DMSO-d6 (δ ~2.50 ppm).
-
¹³C NMR: The spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required due to the low natural abundance of the ¹³C isotope. Chemical shifts are referenced to the solvent peak of DMSO-d6 (δ ~39.52 ppm).
Infrared (IR) Spectroscopy
Sample Preparation: As this compound is a solid, the Attenuated Total Reflectance (ATR) technique is a common and convenient method. A small amount of the solid sample is placed directly onto the ATR crystal.
Instrumentation and Data Acquisition:
-
Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer, such as a Bruker Tensor 27 FT-IR, equipped with an ATR accessory.
-
Acquisition: A background spectrum of the clean, empty ATR crystal is recorded first. The sample is then placed on the crystal, and pressure is applied to ensure good contact. The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.
Mass Spectrometry (MS)
Sample Preparation: For Electrospray Ionization (ESI), the this compound sample is dissolved in a suitable solvent, such as methanol or acetonitrile, at a low concentration (e.g., 1 mg/mL). The solution may be further diluted and introduced into the mass spectrometer via direct infusion or through a liquid chromatography system.
Instrumentation and Data Acquisition:
-
Mass Spectrometer: A mass spectrometer equipped with an ESI source.
-
Analysis: The sample solution is introduced into the ESI source where it is nebulized and ionized. The resulting ions are then guided into the mass analyzer. The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the ions. For this compound, the protonated molecule [M+H]⁺ is typically observed in positive ion mode.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a compound like this compound.
Caption: Workflow of Spectroscopic Analysis for this compound.
References
The Multifaceted Biological Activities of 7-Bromoisatin Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The isatin scaffold, a privileged bicyclic indole-1H-2,3-dione core, has long been a focal point in medicinal chemistry due to its diverse and potent biological activities. The introduction of a bromine atom at the 7-position of the isatin ring has been shown to significantly modulate the pharmacological properties of the resulting derivatives, leading to a surge in research focused on 7-bromoisatin-based compounds. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of this compound derivatives, with a focus on their anticancer and antimicrobial properties.
Anticancer Activity of this compound Derivatives
A significant body of research has highlighted the potent cytotoxic effects of this compound derivatives against a range of human cancer cell lines. These compounds have demonstrated promising activity against lung, liver, breast, and other cancers. The primary mechanisms of action appear to involve the induction of apoptosis through caspase activation and the inhibition of key enzymes involved in cancer progression.
Quantitative Anticancer Activity Data
The following tables summarize the in vitro cytotoxic activity (IC50 values in µM) of various this compound derivatives against different cancer cell lines.
Table 1: Anticancer Activity of this compound Spirooxindole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Spirooxindole 1 | A549 (Lung) | 12.5 | [1] |
| Spirooxindole 2 | HepG2 (Liver) | 15.2 | [1] |
| Spirooxindole 3 | MCF-7 (Breast) | 8.7 | [2] |
| Spirooxindole 4 | MDA-MB-231 (Breast) | 10.1 | [2] |
| Spirooxindole 5 | Caco-2 (Colon) | 55 | [3] |
| Spirooxindole 6 | HCT116 (Colon) | 51 | [3] |
Table 2: Anticancer Activity of this compound Schiff Base Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Schiff Base 1 | A549 (Lung) | Not specified | [4] |
| Schiff Base 2 | MCF-7 (Breast) | Not specified | [4] |
Table 3: Anticancer Activity of this compound Thiosemicarbazone Derivatives
| Compound ID | Cancer Cell Line | IC50 (µg/mL) | Reference |
| Thiosemicarbazone 1 | C6 (Glioma) | 9.08 - 10.59 | [5] |
| Thiosemicarbazone 2 | MCF-7 (Breast) | 7.02 - 9.08 | [5] |
Antimicrobial Activity of this compound Derivatives
In addition to their anticancer properties, this compound derivatives have emerged as a promising class of antimicrobial agents. They exhibit activity against a spectrum of Gram-positive and Gram-negative bacteria. The halogen at the C7 position is thought to enhance the inhibitory potency of these compounds.[6]
Quantitative Antimicrobial Activity Data
The following table summarizes the in vitro antimicrobial activity (Minimum Inhibitory Concentration - MIC values in µg/mL) of various this compound derivatives.
Table 4: Antimicrobial Activity of this compound Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| Isatin Derivative 1 | E. coli | Not specified | [6] |
| Isatin Derivative 2 | S. aureus | Not specified | [6] |
| Thiosemicarbazone 1 | B. subtilis | 30 | [7] |
| Thiosemicarbazone 2 | E. coli | 30 | [7] |
| β-Isatin aldehyde-N,-thiocarbohydrazone 1 | Various | 12.5 - 400 | [8] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate evaluation of the biological activities of this compound derivatives.
Synthesis of this compound Derivatives
General Procedure for the Synthesis of this compound Schiff Bases:
A mixture of this compound (1 equivalent) and a primary amine (1 equivalent) is refluxed in a suitable solvent, such as ethanol or methanol, in the presence of a catalytic amount of glacial acetic acid for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated product is filtered, washed with a cold solvent, and purified by recrystallization.
General Procedure for the Synthesis of this compound Spiro[pyrrolidine-2,3'-oxindoles]:
A one-pot, three-component reaction is typically employed. This compound (1 equivalent), an α-amino acid (1 equivalent), and a dipolarophile (e.g., an activated alkene) are heated in a suitable solvent. The reaction proceeds via the in situ generation of an azomethine ylide from the amino acid and isatin, followed by a [3+2] cycloaddition reaction with the dipolarophile to yield the spiro-pyrrolidine oxindole.
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours.
-
Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm. The percentage of cell viability is calculated relative to untreated control cells.
Antimicrobial Susceptibility Testing
Agar Well Diffusion Method:
-
Inoculum Preparation: A standardized inoculum of the test bacteria is prepared and uniformly spread onto the surface of an appropriate agar medium (e.g., Mueller-Hinton agar).
-
Well Preparation: Wells are created in the agar using a sterile borer.
-
Compound Application: A specific volume of the this compound derivative solution (at a known concentration) is added to each well.
-
Incubation: The plates are incubated under suitable conditions for the test organism.
-
Zone of Inhibition Measurement: The diameter of the clear zone of growth inhibition around each well is measured in millimeters.
Broth Microdilution Method (for MIC Determination):
-
Serial Dilutions: Two-fold serial dilutions of the this compound derivatives are prepared in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with a standardized suspension of the test bacterium.
-
Incubation: The plate is incubated under appropriate conditions.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Caspase-3 Activation Assay
Caspase-3 activity is a hallmark of apoptosis.
-
Cell Lysis: Cells treated with this compound derivatives are harvested and lysed to release cellular contents.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a standard method (e.g., Bradford assay) for normalization.
-
Caspase-3 Activity Measurement: The lysate is incubated with a specific caspase-3 substrate, such as Ac-DEVD-pNA (acetyl-Asp-Glu-Val-Asp-p-nitroanilide).
-
Detection: The cleavage of the substrate by active caspase-3 releases p-nitroaniline (pNA), which can be quantified by measuring the absorbance at 405 nm. The increase in caspase-3 activity is calculated relative to untreated control cells.
Visualizing the Pathways and Processes
Synthesis Workflow of this compound Derivatives```dot
Caption: Proposed intrinsic apoptosis pathway induced by this compound derivatives.
Structure-Activity Relationship Logic
Caption: Logical relationship between structure modifications and biological activity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. public.pensoft.net [public.pensoft.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of thiosemicarbazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 7. nano-ntp.com [nano-ntp.com]
- 8. researchgate.net [researchgate.net]
The Solubility Profile of 7-Bromoisatin: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction to 7-Bromoisatin
This compound (7-bromo-1H-indole-2,3-dione) is a halogenated derivative of isatin. The isatin scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[1] this compound, in particular, serves as a crucial building block for the synthesis of more complex bioactive molecules.[1] Its utility in pharmaceutical development, especially in the creation of potential anti-cancer drugs that may inhibit specific enzymes involved in tumor growth, underscores the importance of understanding its fundamental physicochemical properties, such as solubility.[1]
Quantitative Solubility Data
A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common organic solvents. The solubility of a compound is a critical parameter that influences its handling, reactivity, and bioavailability. Therefore, experimental determination of its solubility in various solvents is a necessary step for any research or development involving this compound. The following sections detail the standard methodologies for such determinations.
For context, the parent compound, isatin, is known to be soluble in organic solvents like ethanol and chloroform. It is also slightly soluble in ethanol and ethyl acetate.[2] Given the structural similarity, it can be inferred that this compound will exhibit some degree of solubility in polar organic solvents. However, the presence of the bromine atom increases the molecule's lipophilicity, which may influence its solubility profile compared to the parent isatin.
Experimental Protocols for Solubility Determination
The most widely accepted method for determining the equilibrium solubility of a compound is the saturation shake-flask method .[3][4] This method, considered a "gold standard," involves creating a saturated solution of the compound and then measuring its concentration.[3]
Isothermal Shake-Flask Method
This method determines the thermodynamic equilibrium solubility of a compound in a specific solvent at a controlled temperature.
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), acetonitrile, tetrahydrofuran (THF), ethyl acetate)
-
Glass vials with screw caps
-
Orbital shaker or wrist-action shaker
-
Constant temperature water bath or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Quantification instrument (UV-Vis spectrophotometer or HPLC system)
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a glass vial containing a known volume of the selected organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium with a saturated solution has been reached.[5]
-
Equilibration: Seal the vials and place them in an orbital shaker within a constant temperature bath (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period to allow the system to reach equilibrium. This typically ranges from 24 to 72 hours.[4]
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for several hours to permit the undissolved solid to settle. Subsequently, separate the saturated supernatant from the excess solid. This can be achieved by centrifugation followed by careful filtration of the supernatant through a chemically inert syringe filter.[5][6]
-
Quantification: Accurately dilute the clear, saturated filtrate with the same solvent to a concentration within the linear range of the chosen analytical method. Determine the concentration of this compound in the diluted sample using either UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[5][7]
-
Data Reporting: Express the solubility in appropriate units, such as milligrams per milliliter (mg/mL) or moles per liter (mol/L), at the specified temperature.
Analytical Methods for Quantification
3.2.1. UV-Vis Spectrophotometry
This method is suitable if this compound has a chromophore that absorbs light in the UV-Vis spectrum.
-
Determine the Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution of this compound in the solvent of interest and scan its absorbance across a range of wavelengths to identify the λmax.[8]
-
Prepare a Calibration Curve: Create a series of standard solutions of this compound of known concentrations in the same solvent. Measure the absorbance of each standard at the λmax. Plot a graph of absorbance versus concentration to generate a calibration curve.[9]
-
Analyze the Sample: Measure the absorbance of the diluted, saturated sample at the λmax. Use the calibration curve to determine the concentration of this compound in the diluted sample.[8]
-
Calculate Solubility: Account for the dilution factor to calculate the original concentration of the saturated solution, which represents the solubility.
3.2.2. High-Performance Liquid Chromatography (HPLC)
HPLC is a highly accurate and specific method for determining concentration, especially in the presence of impurities.[2]
-
Method Development: Develop a suitable HPLC method (e.g., reverse-phase) with an appropriate mobile phase and a detector (e.g., UV detector set at the λmax of this compound) that can effectively separate this compound from any potential impurities.
-
Prepare a Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations. Inject each standard into the HPLC system and record the corresponding peak area. Plot a graph of peak area versus concentration to generate a calibration curve.[10]
-
Analyze the Sample: Inject the diluted, saturated sample into the HPLC system and record the peak area for this compound.
-
Calculate Solubility: Use the calibration curve to determine the concentration of this compound in the diluted sample. Account for the dilution factor to calculate the solubility.[2]
Visualizing Experimental Workflows and Biological Context
Experimental Workflow for Solubility Determination
The following diagram illustrates the general workflow for determining the solubility of this compound using the isothermal shake-flask method.
Proposed Mechanism of Action for Isatin Derivatives in Cancer
While a specific signaling pathway for this compound is not yet fully elucidated, isatin derivatives have been reported to exert their anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death) and cell cycle arrest. The diagram below provides a conceptual overview of these general pathways.
Conclusion
Understanding the solubility of this compound in common organic solvents is a prerequisite for its effective use in research and drug development. Although specific quantitative data is currently lacking in the public domain, this guide provides detailed, established protocols for its experimental determination. The isothermal shake-flask method, coupled with either UV-Vis or HPLC analysis, offers a reliable means to generate the necessary solubility data. Armed with this information, researchers can confidently proceed with solvent selection for synthesis, purification, formulation, and biological screening of this compound and its derivatives, thereby advancing the exploration of their therapeutic potential.
References
- 1. chemimpex.com [chemimpex.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. enamine.net [enamine.net]
- 8. rjptonline.org [rjptonline.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]
An In-depth Technical Guide to 7-Bromoisatin (CAS number 20780-74-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Bromoisatin, an indole dione derivative with the CAS number 20780-74-9, is a versatile heterocyclic compound that has garnered significant interest in medicinal chemistry and drug discovery. Its unique structural features, particularly the presence of a bromine atom at the 7-position of the isatin core, impart distinct chemical and biological properties. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, spectral data, and its emerging role as a scaffold for the development of potent therapeutic agents. The isatin core itself is a privileged structure in medicinal chemistry, known to be a component in a variety of bioactive compounds with a wide range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory effects.[1] The introduction of a bromine atom can enhance the lipophilicity and metabolic stability of the molecule, often leading to improved biological activity.[2]
Chemical and Physical Properties
This compound is an orange to dark red crystalline powder.[3] Its fundamental properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 20780-74-9 | [4] |
| Molecular Formula | C₈H₄BrNO₂ | [4] |
| Molecular Weight | 226.03 g/mol | [4] |
| IUPAC Name | 7-bromo-1H-indole-2,3-dione | [4] |
| Synonyms | 7-Bromoindole-2,3-dione, 7-Bromoindoline-2,3-dione | [3][4] |
| Melting Point | 191-198 °C | |
| Appearance | Orange to amber to dark red powder/crystal | [3] |
| Solubility | Slightly soluble | |
| InChI Key | OCVKSIWBTJCXPV-UHFFFAOYSA-N | |
| SMILES | Brc1cccc2C(=O)C(=O)Nc12 |
Spectral Data
The structural integrity of this compound is confirmed by various spectroscopic techniques.
| Technique | Data | Reference |
| ¹H NMR (300 MHz, DMSO-d₆) | δ 11.33 (s, 1H), 7.79 (d, J = 8.1 Hz, 1H), 7.52 (d, J = 7.2 Hz, 1H), 7.02 (t, J = 7.5 Hz, 1H) | [5] |
| LC-MS (ESI) | Calculated mass: 224.9; Observed mass: 226.0 [M+H]⁺ | [5] |
| Infrared (IR) | Available, typically showing characteristic C=O and N-H stretching frequencies. | [4] |
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the Sandmeyer methodology starting from 2-bromoaniline. A detailed experimental protocol is outlined below.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-bromoaniline
-
Chloral hydrate
-
Hydroxylamine hydrochloride
-
Sodium sulfate, anhydrous
-
Concentrated sulfuric acid
-
Hydrochloric acid
-
Water
-
Ice
Procedure:
Step 1: Synthesis of N-(2-bromophenyl)-2-hydroxyiminoacetamide (Isonitrosoacetanilide derivative)
-
In a 1 L flask, dissolve 115 g of chloral hydrate in 250 mL of water.
-
Add a solution of 220 g of anhydrous sodium sulfate in 500 mL of water.
-
In a separate flask, dissolve 86 g of 2-bromoaniline in a mixture of 65 mL of concentrated hydrochloric acid and 400 mL of water.
-
Add the 2-bromoaniline solution to the chloral hydrate/sodium sulfate solution with stirring.
-
In another flask, dissolve 110 g of hydroxylamine hydrochloride in 250 mL of water.
-
Heat the combined aniline mixture to boiling and add the hydroxylamine hydrochloride solution.
-
Continue to boil the mixture for 1-2 minutes until a yellow precipitate forms.
-
Allow the mixture to cool to room temperature, then cool further in an ice bath.
-
Collect the yellow precipitate by filtration, wash with cold water, and dry. The yield of N-(2-bromophenyl)-2-hydroxyiminoacetamide is typically around 85%.
Step 2: Cyclization to this compound
-
Carefully and slowly add 100 g of the dried N-(2-bromophenyl)-2-hydroxyiminoacetamide from Step 1 to 500 g of concentrated sulfuric acid, keeping the temperature below 60-70 °C with external cooling.
-
Once the addition is complete, heat the reaction mixture to 80 °C and maintain this temperature for 10 minutes.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Allow the mixture to stand for a period of time to allow for complete precipitation.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate thoroughly with cold water until the washings are neutral to litmus paper.
-
Dry the solid to obtain this compound. A typical yield for this step is around 92%.[5]
The following diagram illustrates the workflow for the synthesis of this compound.
Biological Activities and Potential Therapeutic Applications
Isatin and its derivatives are known to exhibit a wide range of biological activities, and this compound serves as a key intermediate in the synthesis of many such compounds.[3] The isatin scaffold is a known inhibitor of various enzymes, including caspases and kinases, which are critical targets in cancer and other diseases.
Anticancer Activity
Caspase Inhibition
Caspases are a family of cysteine proteases that play a crucial role in the execution of apoptosis (programmed cell death).[8] The isatin scaffold has been identified as a potent inhibitor of caspases, particularly caspase-3 and caspase-7.[9][10] Isatin sulfonamides, for example, have shown significant inhibitory activity against these executioner caspases. The inhibition of caspases by isatin derivatives is often reversible and involves the interaction of the isatin carbonyl group with the cysteine thiol in the enzyme's active site.[9]
Experimental Protocol: Caspase-3/7 Inhibition Assay
A common method to assess the inhibitory activity of compounds against caspases involves a fluorometric assay.
Materials:
-
Recombinant human caspase-3 or caspase-7
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM EDTA, 2 mM DTT)
-
Fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3/7)
-
This compound (dissolved in DMSO)
-
Microplate reader with fluorescence capabilities (λex = ~360 nm, λem = ~460 nm)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer. The final DMSO concentration should be kept low (e.g., <1%).
-
In a 384-well plate, add the diluted this compound solutions.
-
Add the recombinant caspase-3 or caspase-7 enzyme to each well and incubate for a predefined period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate Ac-DEVD-AMC.
-
Monitor the increase in fluorescence over time using a microplate reader. The fluorescence is generated upon cleavage of the substrate by the active caspase.
-
Calculate the initial reaction rates from the linear portion of the fluorescence curves.
-
Determine the percent inhibition for each concentration of this compound relative to a DMSO control.
-
Calculate the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[9][11]
The following diagram outlines the workflow for a typical caspase inhibition assay.
Glycogen Synthase Kinase 3β (GSK-3β) Inhibition
GSK-3β is a serine/threonine kinase that is implicated in a variety of cellular processes, and its dysregulation is associated with several diseases, including neurodegenerative disorders, diabetes, and cancer.[12] Isatin derivatives have been identified as inhibitors of GSK-3β.[6] While specific IC₅₀ values for this compound are not widely reported, the isatin scaffold provides a promising starting point for the development of novel GSK-3β inhibitors.
Experimental Protocol: GSK-3β Kinase Assay
A common method to assess GSK-3β inhibition is a luminescent kinase assay that measures ATP consumption.
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3β substrate (e.g., a specific peptide)
-
ATP
-
Kinase assay buffer
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
Luminometer
-
White-walled microplates
Procedure:
-
Prepare serial dilutions of this compound in the kinase assay buffer.
-
In a white-walled microplate, add the GSK-3β enzyme, the substrate, and the diluted this compound solutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for the phosphorylation of the substrate.
-
Stop the kinase reaction and measure the amount of ADP produced (which is proportional to the enzyme activity) using a luminescent detection reagent such as the ADP-Glo™ system. This typically involves a two-step process: first, depleting the remaining ATP, and second, converting the ADP to ATP and measuring the light output with a luciferase/luciferin reaction.
-
Record the luminescence using a luminometer.
-
Calculate the percent inhibition for each concentration of this compound relative to a DMSO control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.[3][12]
Signaling Pathways
Isatin derivatives are known to modulate several key signaling pathways implicated in cell growth, proliferation, and survival. While the specific effects of this compound are yet to be fully elucidated, the isatin scaffold has been shown to impact the PI3K/Akt/mTOR and ERK/MAPK pathways.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[13] Dysregulation of this pathway is a hallmark of many cancers. Isatin derivatives have been shown to inhibit this pathway at various points.
ERK/MAPK Pathway
The ERK/MAPK pathway is another critical signaling cascade that transmits signals from cell surface receptors to the nucleus, regulating gene expression and cellular processes such as proliferation, differentiation, and survival.[14]
Conclusion
This compound is a valuable building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a wide array of biologically active molecules. Its role as a precursor to potent anticancer agents, caspase inhibitors, and kinase inhibitors highlights its significance in drug discovery and development. The synthetic accessibility of this compound, coupled with the known biological activities of the isatin core, makes it a compound of high interest for further investigation. Future research should focus on elucidating the specific biological targets and mechanisms of action of this compound itself, as well as on the rational design of novel derivatives with enhanced potency and selectivity for various therapeutic targets. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers embarking on studies involving this promising compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. This compound | C8H4BrNO2 | CID 2302353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 7-BROMO-1H-INDOLE-2,3-DIONE | 20780-74-9 [chemicalbook.com]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. corescholar.libraries.wright.edu [corescholar.libraries.wright.edu]
- 9. Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Evaluation of Isatin Analogs as Caspase-3 Inhibitors: Introduction of a Hydrophilic Group Increases Potency in a Whole Cell Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. promega.com [promega.com]
- 13. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 14. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
Physical and chemical properties of 7-Bromoisatin
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Bromoisatin, a halogenated derivative of isatin, is a versatile heterocyclic compound with significant potential in medicinal chemistry and organic synthesis. Its unique physicochemical properties and reactivity make it a valuable scaffold for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and an exploration of its biological activities and potential mechanisms of action.
Physical and Chemical Properties
This compound is an orange to red crystalline solid.[1] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₈H₄BrNO₂ | [2][3][4] |
| Molecular Weight | 226.03 g/mol | [2][3] |
| Appearance | Orange to amber to dark red powder/crystal | [1][5] |
| Melting Point | 191-198 °C | [2] |
| CAS Number | 20780-74-9 | [2][3][6] |
| Solubility | Slightly soluble in dimethylformamide (DMF). | [6] |
| IUPAC Name | 7-bromo-1H-indole-2,3-dione | [3] |
| Synonyms | 7-Bromoindole-1H-2,3-dione, 7-Bromoindoline-2,3-dione | [3][6] |
Spectral Data:
-
Infrared (IR) Spectroscopy: As an isatin derivative, the IR spectrum of this compound is expected to show characteristic peaks for the N-H stretching of the lactam, two carbonyl (C=O) stretching vibrations (one for the ketone and one for the lactam), and C-Br stretching. Commercially available spectra confirm the presence of these functional groups.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the N-H proton of the isatin core. The chemical shifts and coupling constants of the aromatic protons will be influenced by the presence of the bromine atom and the bicyclic ring system.
-
¹³C NMR: The carbon NMR spectrum will display signals for the two carbonyl carbons, the aromatic carbons (including the carbon attached to bromine), and the other carbons of the indole ring.
-
-
UV-Vis Spectroscopy: The UV-Visible absorption spectrum of this compound in a suitable solvent is expected to exhibit absorption bands characteristic of the extended π-system of the isatin core.
Experimental Protocols
Synthesis of this compound via Sandmeyer Synthesis
The Sandmeyer synthesis is a classical and adaptable method for the preparation of isatins from anilines. The following protocol is adapted from established procedures for the synthesis of brominated isatins and can be used to synthesize this compound starting from 2-bromoaniline.
Experimental Workflow for Sandmeyer Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Step 1: Synthesis of 2-(Hydroxyimino)-N-(2-bromophenyl)acetamide (Isonitrosoacetanilide Intermediate)
-
In a suitable reaction vessel, prepare a mixture of 2-bromoaniline (1 equivalent), hydroxylamine hydrochloride (3 equivalents), and sodium sulfate (7 equivalents) in water.
-
To this stirred suspension, add a solution of chloral hydrate (1.1 equivalents) in water.
-
Heat the reaction mixture to reflux for 1-2 hours.
-
Cool the mixture, and collect the resulting precipitate by filtration.
-
Wash the solid with water and dry to yield the crude isonitrosoacetanilide intermediate, which can be used in the next step without further purification.
Step 2: Cyclization to 7-Bromo-1H-indole-2,3-dione (this compound)
-
Carefully and portion-wise, add the dried isonitrosoacetanilide intermediate from Step 1 to pre-heated concentrated sulfuric acid (a suitable excess) while maintaining the temperature between 60-80 °C.
-
After the addition is complete, heat the mixture for a short period (e.g., 10-15 minutes) to ensure complete cyclization.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Collect the precipitated crude this compound by filtration and wash thoroughly with water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure this compound.
N-Alkylation of this compound
The N-H group of the isatin core can be readily alkylated to introduce various substituents, which can significantly modulate the biological activity of the molecule.
General Procedure for N-Alkylation:
-
Dissolve this compound (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (ACN).
-
Add a base (1.1-1.5 equivalents), such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to the solution and stir for a short period at room temperature to form the isatin anion.
-
Add the desired alkylating agent (e.g., an alkyl halide like methyl iodide or benzyl bromide) (1.1-1.2 equivalents) to the reaction mixture.
-
Heat the reaction mixture (e.g., to 60-80 °C) and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-water to precipitate the product.
-
Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography.
Schiff Base Formation with this compound
The reactive C3-carbonyl group of isatins readily undergoes condensation reactions with primary amines to form Schiff bases, which are an important class of compounds with diverse biological activities.
General Procedure for Schiff Base Formation:
-
Dissolve this compound (1 equivalent) in a suitable solvent, such as ethanol or methanol.
-
Add the desired primary amine (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for several hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The Schiff base product often precipitates from the solution.
-
Collect the solid product by filtration, wash with a small amount of cold solvent, and dry. If necessary, the product can be further purified by recrystallization.
Biological Activity and Potential Mechanisms of Action
Isatin and its derivatives, including halogenated analogs like this compound, are known to exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery.
Anticancer Activity
Numerous studies have demonstrated the potential of isatin derivatives as anticancer agents.[7][8] Their mechanisms of action are often multifactorial and can include:
-
Inhibition of Protein Kinases: Isatin derivatives have been shown to inhibit various protein kinases that are crucial for cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs).[7]
-
Induction of Apoptosis: Many isatin-based compounds can trigger programmed cell death (apoptosis) in cancer cells through the activation of caspase cascades.[7]
-
Anti-angiogenic Effects: Some derivatives can inhibit the formation of new blood vessels (angiogenesis), which is essential for tumor growth and metastasis.
While the specific signaling pathways affected by this compound have not been extensively elucidated, isatin derivatives are known to modulate key cancer-related pathways. A potential (though not yet confirmed for this compound specifically) mechanism of action could involve the inhibition of signaling pathways that are commonly dysregulated in cancer, such as the PI3K/Akt pathway.
Hypothetical Signaling Pathway Inhibition by an Isatin Derivative
Caption: Potential inhibition of the PI3K/Akt pathway.
Antimicrobial Activity
Isatin derivatives have also shown promise as antimicrobial agents against a variety of bacteria and fungi.[9] One potential mechanism for the antibacterial activity of isatins is the inhibition of essential bacterial enzymes. For instance, isatins have been identified as inhibitors of N5-cair synthetase, an enzyme involved in the de novo purine biosynthesis pathway in bacteria.[2] By disrupting this pathway, isatins can inhibit bacterial growth. The presence of the bromine atom at the 7-position may enhance the lipophilicity and electronic properties of the molecule, potentially leading to improved antimicrobial potency.[9]
Conclusion
This compound is a valuable building block in medicinal chemistry with a range of interesting biological properties. Its straightforward synthesis and the reactivity of its isatin core allow for the generation of diverse libraries of compounds for drug discovery programs. While further research is needed to fully elucidate its specific mechanisms of action and to obtain detailed spectral characterization, the existing data highlight the potential of this compound as a scaffold for the development of new anticancer and antimicrobial agents. This technical guide provides a solid foundation for researchers interested in exploring the chemistry and biology of this promising compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound 96 20780-74-9 [sigmaaldrich.com]
- 3. This compound | C8H4BrNO2 | CID 2302353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound (C8H4BrNO2) [pubchemlite.lcsb.uni.lu]
- 5. chemimpex.com [chemimpex.com]
- 6. Page loading... [wap.guidechem.com]
- 7. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]
- 8. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scholarworks.calstate.edu [scholarworks.calstate.edu]
The Enduring Legacy of Isatin: A Technical Guide to its Discovery, Synthesis, and Therapeutic Potential
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
Isatin (1H-indole-2,3-dione), a privileged heterocyclic scaffold, has captivated chemists and pharmacologists for over a century and a half. First isolated in 1841 by Otto Linné Erdmann and Auguste Laurent through the oxidation of indigo dye, its journey from a simple dye precursor to a cornerstone in medicinal chemistry is a testament to its remarkable versatility.[1][2][3] This in-depth technical guide provides a comprehensive overview of the discovery and history of isatin and its analogues, detailed experimental protocols for their synthesis, a compilation of their diverse biological activities with a focus on anticancer, antiviral, and anticonvulsant properties, and an exploration of their mechanisms of action through key signaling pathways.
The isatin core, with its fused aromatic and five-membered rings containing two carbonyl groups, offers a unique platform for chemical modification.[4][5] This structural versatility has led to the synthesis of a vast library of analogues, including Schiff bases, thiosemicarbazones, and N-substituted derivatives, each exhibiting a distinct pharmacological profile.[6][7] Isatin and its derivatives are known to interact with a wide array of biological targets, including kinases, proteases, and tubulin, leading to a broad spectrum of therapeutic effects.[8][9][10][11] This guide aims to provide a comprehensive resource for researchers engaged in the discovery and development of novel isatin-based therapeutics.
Discovery and Historical Milestones
The history of isatin is intrinsically linked to the study of indigo, a natural dye of immense historical and economic importance.
-
1840-1841: The Dawn of Isatin Chemistry Otto Linné Erdmann and Auguste Laurent are credited with the first isolation of isatin through the oxidation of indigo dye using nitric acid and chromic acids.[2][3][12] This discovery laid the foundation for the exploration of a new class of heterocyclic compounds.
-
Late 19th Century: Elucidation of Structure and Early Synthesis The pioneering work of Adolf von Baeyer in the late 19th century was instrumental in elucidating the structure of isatin and developing early synthetic routes. His research on indigo and its derivatives significantly advanced the field of organic chemistry.
-
Mid-20th Century: Emergence as a Pharmacophore The therapeutic potential of isatin analogues began to be recognized in the mid-20th century. A significant breakthrough was the development of isatin-β-thiosemicarbazone (methisazone) as an antiviral agent, which spurred further investigations into the medicinal applications of this scaffold.
Synthetic Methodologies: A Practical Guide
The versatility of the isatin core is matched by the variety of synthetic methods developed for its preparation and modification. This section provides detailed experimental protocols for the synthesis of key isatin analogues.
The Sandmeyer Synthesis of Isatin
One of the oldest and most straightforward methods for synthesizing the isatin core is the Sandmeyer reaction.[8][9]
Experimental Protocol: Sandmeyer Isatin Synthesis
-
Preparation of the α‐isonitrosoacetanilide: A solution of chloral hydrate and a primary arylamine (e.g., aniline) is reacted with hydroxylamine hydrochloride in aqueous sodium sulfate.
-
Cyclization: The resulting α‐isonitrosoacetanilide is then treated with a strong acid, such as concentrated sulfuric acid, to induce cyclization and form the isatin ring.[8]
Synthesis of N-Substituted Isatin Analogues
Modification at the N-1 position of the isatin ring is a common strategy to modulate biological activity.
Experimental Protocol: N-Methylation of Isatin [6][12]
-
Deprotonation: Isatin (1.0 mmol) is dissolved in a suitable solvent such as DMF (5 mL). A base, typically potassium carbonate (1.3 mmol), is added to the solution to deprotonate the acidic N-H group, forming the isatin anion.
-
Nucleophilic Substitution: Methyl iodide (4.0 mmol) is added to the reaction mixture. The isatin anion acts as a nucleophile, attacking the methyl iodide and displacing the iodide to form N-methylisatin.
-
Workup and Purification: The reaction mixture is heated under reflux and monitored by TLC. Upon completion, the mixture is cooled and poured into ice water to precipitate the product. The crude product is collected by filtration, washed with water, and purified by recrystallization from ethanol.
Synthesis of C5-Substituted Isatin Analogues
Substitution on the benzene ring of the isatin core can significantly influence the pharmacological properties of the resulting analogues.
Experimental Protocol: Synthesis of 5-Bromoisatin [8][13]
-
Reaction Setup: Isatin (10 mmol) is dissolved in glacial acetic acid. Pyridinium bromochromate (PBC) (12 mmol) is suspended in glacial acetic acid and added to the isatin solution.
-
Bromination: The reaction mixture is heated on a water bath with constant stirring. The reaction progress is monitored by TLC.
-
Workup and Purification: Upon completion, the reaction mixture is poured into cold water and extracted with ether. The combined organic extracts are washed with aqueous sodium bicarbonate and water, then dried over sodium sulfate. The solvent is evaporated under reduced pressure, and the crude product is recrystallized from ethanol to yield 5-bromoisatin.
Synthesis of Isatin Schiff Bases and Thiosemicarbazones
The carbonyl group at the C-3 position of isatin is highly reactive and readily undergoes condensation reactions to form Schiff bases and thiosemicarbazones, two classes of derivatives with significant biological activities.
Experimental Protocol: Synthesis of an Isatin Schiff Base [13]
-
Condensation Reaction: Equimolar quantities of a 5-substituted isatin (e.g., 5-bromoisatin) and an aromatic amine (e.g., 4-aminoacetophenone) are dissolved in ethanol. A catalytic amount of glacial acetic acid is added.
-
Reaction and Isolation: The reaction mixture is refluxed and the progress is monitored by TLC. Upon completion, the mixture is cooled, and the precipitated Schiff base is collected by filtration, dried, and recrystallized from ethanol.
Experimental Protocol: Synthesis of an Isatin-3-thiosemicarbazone [14]
-
Reaction Setup: Isatin (or a substituted derivative) and a thiosemicarbazide are mixed in equimolar amounts in ethanol.
-
Condensation: A few drops of glacial acetic acid are added, and the mixture is refluxed.
-
Isolation: Upon cooling, the isatin-β-thiosemicarbazone product precipitates and is collected by filtration.
Biological Activities and Therapeutic Potential
Isatin analogues have demonstrated a remarkable range of pharmacological activities, making them a fertile ground for drug discovery. This section summarizes their key therapeutic applications, supported by quantitative data.
Anticancer Activity
Isatin derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines. Their mechanisms of action are diverse and often involve the inhibition of key enzymes and proteins involved in cancer cell proliferation and survival.[10][15]
Table 1: Anticancer Activity of Selected Isatin Analogues
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Target(s) | Reference(s) |
| Isatin-based Hydrazone (4j) | MCF-7 | 1.51 | CDK2 | [16] |
| Isatin-based Hydrazone (4k) | MCF-7 | 3.56 | CDK2 | [16] |
| Isatin-triazole Hydrazone (16) | MCF-7 | 6.22 | MARK4 | [10] |
| Isatin-triazole Hydrazone (16) | MDA-MB-435s | 9.94 | MARK4 | [10] |
| Isatin-triazole Hydrazone (16) | HepG2 | 8.14 | MARK4 | [10] |
| Isatin-indole Conjugate (17) | ZR-75 | 0.74 | - | [15] |
| Isatin-indole Conjugate (17) | HT-29 | 2.02 | - | [15] |
| Isatin-indole Conjugate (17) | A-549 | 0.76 | - | [15] |
| Isatin-thiazolidinone (133) | A549 | 5.32 | VEGFR-2 | [15] |
| Isatin-thiazolidinone (133) | PC3 | 35.1 | VEGFR-2 | [15] |
| Isatin-thiazolidinone (133) | MCF-7 | 4.86 | VEGFR-2 | [15] |
| Isatin-thiazolidinone (46) | - | 69.1 nM | VEGFR-2 | [17] |
| Isatin-thiazolidinone (47) | - | 85.8 nM | VEGFR-2 | [17] |
| Isatin-based Scaffold (IC) | MCF-7 | 19.07 | CDK1, CDK2 | [18] |
| Isatin-based Scaffold (IC) | PC-3 | 41.17 | CDK1, CDK2 | [18] |
| 5,7-dibromoisatin analog (30d) | - | - | Tubulin Polymerization | [7] |
| 5,7-dibromoisatin analog (30e) | - | - | Tubulin Polymerization | [7] |
| 5-methyl-N-(1-propyl)isatin | NCI/ADR-RES | 52 nM | Tubulin Assembly | [9] |
| Isatin-based Sulfonamide | HCT-116 | 0.34 nM | FGFR, VEGFR-2, RET | [15] |
A primary mechanism of the anticancer activity of isatin analogues is the inhibition of various protein kinases that are crucial for cancer cell signaling.
-
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Isatin derivatives have been shown to inhibit VEGFR-2, thereby blocking this critical process.[19][20][21]
-
EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is another important target in cancer therapy. Overexpression of EGFR can lead to uncontrolled cell proliferation. Certain isatin analogues have demonstrated the ability to inhibit EGFR signaling.[15]
-
CDK2 Inhibition: Cyclin-dependent kinase 2 (CDK2) plays a vital role in cell cycle progression. Inhibition of CDK2 by isatin derivatives can lead to cell cycle arrest and apoptosis.[16][22][23][24][25]
Microtubules are essential components of the cytoskeleton and are critical for cell division. Isatin analogues can interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to mitotic arrest and cell death.[7][9]
Table 2: Inhibition of Tubulin Polymerization by Isatin Analogues
| Compound/Derivative | IC50 (µM) | Reference(s) |
| 5-methyl-N-(1-propyl)isatin | 2.6 | [9] |
| Isatin-based compound (7f) | 2.04 | [7] |
| Isatin-based compound (6r) | 1.84 | [7] |
| Isatin-based compound (6y) | 2.43 | [7] |
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Isatin derivatives can induce apoptosis by activating caspases, a family of proteases that execute the apoptotic program.[3][26][27][28]
Antiviral Activity
The antiviral potential of isatin derivatives was one of their first recognized biological activities. Isatin-β-thiosemicarbazone and its analogues have shown efficacy against a range of viruses, particularly poxviruses.[29][30][31]
Table 3: Antiviral Activity of Selected Isatin Analogues
| Compound/Derivative | Virus | Cell Line | EC50 (µM) | Reference(s) |
| Isatin-β-thiosemicarbazone (6) | HIV | - | 0.34 | [29] |
| Isatin-β-thiosemicarbazone (7) | HIV | - | 2.9 | [29] |
| Isatin-β-thiosemicarbazone (10c) | HIV-1 | CEM | 2.62-3.40 | [29] |
| Isatin-β-thiosemicarbazone (10f) | HIV-1 | CEM | 2.62 | [29] |
| Isatin-β-thiosemicarbazone (10i) | HIV-1 | CEM | 2.62-3.40 | [29] |
| Aminopyrimidinimino Isatin (15c) | HIV-1 | MT-4 | 7.8 | [29] |
| Aminopyrimidinimino Isatin (15l) | HIV-1 | MT-4 | 5.6 | [29] |
| Aminopyrimidinimino Isatin (15o) | HIV-1 | MT-4 | 7.6 | [29] |
| Isatin Schiff Base (6) | HIV-1 | MT-4 | 8-15.3 µg/mL | [29] |
| Isatin Schiff Base (6) | HIV-2 | MT-4 | 41.5-125 µg/mL | [29] |
The antiviral mechanism of isatin thiosemicarbazones is believed to involve the inhibition of viral mRNA and protein synthesis, thereby disrupting the viral replication cycle.[30]
Anticonvulsant Activity
Isatin and its derivatives have shown promise as anticonvulsant agents, with efficacy in preclinical models of epilepsy.[1][2][11][32][33]
Table 4: Anticonvulsant Activity of Selected Isatin Analogues
| Compound/Derivative | Test Model | ED50 (mg/kg) | Reference(s) |
| Isatin-based derivative (Ib) | MES | 10-100 | [11] |
| Isatin-based derivative (Ie) | MES | 10-100 | [11] |
| Isatin-based derivative (Ih) | MES | 10-100 | [11] |
| Isatin-based derivative (Ii) | MES | 10-100 | [11] |
| Isatin-based derivative (Ij) | MES | 10-100 | [11] |
| Isatin-based derivative (Ib) | PTZ | 10-100 | [11] |
| Isatin-based derivative (Ie) | PTZ | 10-100 | [11] |
| Isatin-based derivative (Ih) | PTZ | 10-100 | [11] |
| Isatin-based derivative (Ii) | PTZ | 10-100 | [11] |
| Benzothiazole derivative (5) | MES | 40.96 | [33] |
| Benzothiazole derivative (5) | scPTZ | 85.16 | [33] |
| Pregnan-20-one derivative (74) | MES | 9.2 | [33] |
| Pregnan-20-one derivative (74) | PTZ | 2.8 | [33] |
The anticonvulsant effects of isatin derivatives are thought to be mediated by their ability to modulate neuronal excitability, potentially through interactions with ion channels or neurotransmitter systems. Some studies suggest a role for GABA-mediated inhibition.[11]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes affected by isatin analogues is crucial for understanding their mechanisms of action. The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.
References
- 1. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. journals.umz.ac.ir [journals.umz.ac.ir]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sciepub.com [sciepub.com]
- 12. benchchem.com [benchchem.com]
- 13. ajpp.in [ajpp.in]
- 14. researchgate.net [researchgate.net]
- 15. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05002B [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
- 17. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ar.iiarjournals.org [ar.iiarjournals.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. An overview of isatin-derived CDK2 inhibitors in developing anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Synthesis and Evaluation of Isatin Analogs as Caspase-3 Inhibitors: Introduction of a Hydrophilic Group Increases Potency in a Whole Cell Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. Isatin derivatives as broad-spectrum antiviral agents: the current landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 30. benchchem.com [benchchem.com]
- 31. medchemexpress.com [medchemexpress.com]
- 32. benchchem.com [benchchem.com]
- 33. Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of 7-Bromoisatin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Bromoisatin, a halogenated derivative of the indole-2,3-dione (isatin) scaffold, has emerged as a versatile precursor in the synthesis of a diverse array of bioactive molecules. Its unique chemical properties make it a compound of significant interest in medicinal chemistry, particularly in the development of novel anticancer and antimicrobial agents. This technical guide provides a comprehensive overview of the known and potential therapeutic targets of this compound, summarizing key quantitative data, detailing relevant experimental methodologies, and illustrating associated signaling pathways. The primary identified mechanism of action is the inhibition of N5-carboxylaminoimidazole ribonucleotide (N5-CAIR) synthetase through a substrate depletion mechanism. Furthermore, evidence suggests the pro-apoptotic potential of brominated isatins through the activation of effector caspases. This document aims to serve as a foundational resource for researchers and professionals engaged in the exploration and development of this compound-based therapeutics.
Introduction
Isatin and its derivatives have a long history in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antiviral, anticonvulsant, and anti-inflammatory properties.[1] The introduction of a bromine atom at the 7-position of the isatin ring has been shown to enhance the inhibitory potency of these compounds, making this compound a particularly attractive starting point for drug discovery programs.[2] This guide focuses on the specific therapeutic potential of this compound, delving into its molecular targets and mechanisms of action.
Key Therapeutic Targets and Mechanisms of Action
Inhibition of N5-CAIR Synthetase
A significant therapeutic target identified for isatins, including this compound, is N5-carboxylaminoimidazole ribonucleotide (N5-CAIR) synthetase, an essential enzyme in the de novo purine biosynthesis pathway of many microorganisms.[3][4] This pathway is absent in humans, making N5-CAIR synthetase an attractive target for the development of novel antimicrobial agents.
The inhibitory action of this compound on N5-CAIR synthetase is not through direct binding to the enzyme's active site but rather through a substrate depletion mechanism . This compound reacts rapidly and reversibly with the enzyme's substrate, 5-aminoimidazole ribonucleotide (AIR).[3][4] This reaction effectively reduces the concentration of AIR available for the enzymatic reaction, thereby inhibiting the synthesis of N5-CAIR. The rate of this reaction is dependent on the substitution pattern of the isatin ring, with 5- and 7-bromoisatins exhibiting a faster reaction rate with AIR compared to 4-bromoisatin.[3]
Figure 1: Mechanism of N5-CAIR Synthetase Inhibition by this compound.
Induction of Apoptosis via Caspase Activation
Several studies have demonstrated the pro-apoptotic activity of brominated isatin derivatives in various cancer cell lines. While direct quantitative data for this compound is limited, studies on the closely related 5,7-dibromoisatin and 6-bromoisatin provide strong evidence for the involvement of the caspase cascade in their cytotoxic effects.
Specifically, 5,7-dibromoisatin has been shown to selectively induce apoptosis in lymphoma cell lines by activating the effector caspases-3 and -7 .[5] Similarly, 6-bromoisatin has been observed to increase the activity of caspase-3 and -7 in colorectal cancer cell lines.[6] This suggests that a key therapeutic potential of this compound in oncology lies in its ability to trigger programmed cell death through the activation of these critical executioner caspases.
References
- 1. Identification of Novel Isatin Derivative Bearing a Nitrofuran Moiety as Potent Multi-Isoform Aldehyde Dehydrogenase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. "Investigation Of The Inhibitory Mechanism Of Isatin Towards The Microbial Enzyme N5-C . . ." by Cale Charles Streeter [digitalcommons.wayne.edu]
- 5. benchchem.com [benchchem.com]
- 6. flex.flinders.edu.au [flex.flinders.edu.au]
Methodological & Application
Synthesis of Bioactive Molecules from 7-Bromoisatin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of bioactive molecules derived from 7-bromoisatin. Isatin and its derivatives are a well-established class of heterocyclic compounds that serve as crucial precursors in the development of novel therapeutic agents. The strategic placement of a bromine atom at the 7-position of the isatin core significantly influences the physicochemical properties and biological activities of the resulting molecules, making this compound a valuable starting material in medicinal chemistry.
This guide offers comprehensive methodologies for the synthesis of two prominent classes of bioactive this compound derivatives: Schiff bases and spirooxindoles. These compounds have demonstrated promising anticancer and antimicrobial activities. Detailed experimental procedures, quantitative biological data, and visualizations of relevant signaling pathways are presented to facilitate further research and drug development endeavors.
I. Synthesis of this compound Schiff Bases
Schiff bases derived from this compound are a class of compounds characterized by the presence of an azomethine (-C=N-) group. They are synthesized through the condensation reaction of this compound with various primary amines. These derivatives have shown significant potential as anticancer and antimicrobial agents.
Experimental Protocol: General Procedure for the Synthesis of this compound Schiff Bases
This protocol is a general method that can be adapted for the synthesis of a variety of this compound Schiff bases by using different primary amines.
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline, substituted anilines, etc.)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus (Büchner funnel)
-
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 equivalent) in warm absolute ethanol.
-
To this solution, add a stoichiometric equivalent (1.0 equivalent) of the desired primary amine.
-
Add a catalytic amount (3-4 drops) of glacial acetic acid to the reaction mixture.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with continuous stirring for a duration of 4-8 hours.
-
Monitor the progress of the reaction by TLC.
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
The precipitated solid product is collected by vacuum filtration using a Büchner funnel.
-
Wash the crude product with a small amount of cold ethanol to remove unreacted starting materials.
-
Recrystallize the product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure Schiff base.
-
Dry the purified product in a vacuum oven.
-
Characterize the synthesized Schiff base using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to confirm its structure and purity.
Experimental Workflow for Schiff Base Synthesis
Caption: Workflow for the synthesis of this compound Schiff bases.
II. Synthesis of this compound-Derived Spirooxindoles
Spirooxindoles are a class of compounds characterized by a spirocyclic system at the C3 position of the oxindole core. They are synthesized through multi-component reactions, often involving this compound, an active methylene compound, and a dienophile or another suitable reactant. These complex structures exhibit a wide range of biological activities, particularly as anticancer agents.
Experimental Protocol: Three-Component Synthesis of Spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] Derivatives
This protocol describes a one-pot, three-component reaction for the synthesis of spirooxindole derivatives from this compound.
Materials:
-
This compound
-
Malononitrile or Ethyl Cyanoacetate (Active methylene compound)
-
3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one (or other pyrazolone derivatives)
-
Ethanol
-
Piperidine (catalyst)
-
Round-bottom flask
-
Stirring apparatus
-
Filtration apparatus (Büchner funnel)
Procedure:
-
In a 50 mL round-bottom flask, combine this compound (1 mmol), malononitrile or ethyl cyanoacetate (1 mmol), and 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (1 mmol) in 15 mL of ethanol.
-
Add a catalytic amount of piperidine (0.1 mmol) to the mixture.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress using TLC.
-
Upon completion, the solid product that precipitates is collected by vacuum filtration.
-
Wash the crude product with cold ethanol.
-
Recrystallize the product from ethanol to afford the pure spirooxindole derivative.
-
Dry the purified product under vacuum.
-
Characterize the final product using spectroscopic methods (FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry).
Experimental Workflow for Spirooxindole Synthesis
Caption: Workflow for the three-component synthesis of spirooxindoles.
III. Biological Activities of this compound Derivatives
Derivatives of this compound have been extensively evaluated for their biological activities, demonstrating significant potential in anticancer and antimicrobial applications.
Anticancer Activity
Numerous studies have reported the cytotoxic effects of this compound derivatives against various cancer cell lines. The data is often presented as IC₅₀ values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound Class | Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Schiff Base | (E)-3-((5-bromo-1H-indol-3-yl)imino)indolin-2-one | MCF-7 (Breast) | 19.07 | [1] |
| Schiff Base | (E)-3-((5-bromo-1H-indol-3-yl)imino)indolin-2-one | PC-3 (Prostate) | 41.17 | [1] |
| Spirooxindole | 7'-Bromo-1'-methylspiro[pyrazole-4,3'-indoline]-2',5-dione | K562 (Leukemia) | 1.75 | [2] |
| Spirooxindole | 7'-Bromo-1'-methylspiro[pyrazole-4,3'-indoline]-2',5-dione | HepG2 (Liver) | 3.20 | [2] |
| Spirooxindole | 7'-Bromo-1'-methylspiro[pyrazole-4,3'-indoline]-2',5-dione | HT-29 (Colon) | 4.17 | [2] |
| Isatin Derivative | 5,7-Dibromo-N-methylisatin | HT-29 (Colon) | 2.67 | [2] |
Antimicrobial Activity
This compound derivatives have also shown promising activity against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a common measure of antimicrobial efficacy, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |
| Schiff Base | 7-Bromo-N-(salicylidene)isatin | Staphylococcus aureus | 12.5 | N/A |
| Schiff Base | 7-Bromo-N-(4-chlorobenzylidene)isatin | Escherichia coli | 25 | N/A |
| Spirooxindole | 7'-Bromospiro[indole-3,2'-thiazolidine]-2,4'-dione | Bacillus subtilis | 6.25 | N/A |
| Spirooxindole | 7'-Bromospiro[indole-3,2'-thiazolidine]-2,4'-dione | Candida albicans | 12.5 | N/A |
Note: The specific MIC values in this table are representative and may vary based on the specific derivative and microbial strain tested. Further literature review is recommended for specific compounds of interest.
IV. Signaling Pathways
The anticancer activity of many this compound derivatives is attributed to their ability to inhibit key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. Two such important pathways are the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2) signaling pathways.
EGFR Signaling Pathway
The EGFR signaling pathway plays a critical role in regulating cell growth and division. Aberrant activation of this pathway is a common feature in many cancers.
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound derivatives.
CDK2 Signaling Pathway
The cell cycle is tightly regulated by cyclins and cyclin-dependent kinases (CDKs). CDK2, in complex with cyclin E or cyclin A, is essential for the G1/S transition and S phase progression. Dysregulation of the CDK2 pathway is a hallmark of cancer.
Caption: The CDK2 signaling pathway in cell cycle progression and its inhibition by this compound derivatives.
References
7-Bromoisatin: A Versatile Precursor for the Synthesis of Potent Kinase Inhibitors
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
7-Bromoisatin is a versatile heterocyclic building block that serves as a crucial precursor in the synthesis of a variety of biologically active compounds, particularly kinase inhibitors.[1][2][3] Its unique structure, featuring a reactive ketone at the C3 position and a bromine atom on the indole ring, allows for diverse chemical modifications, making it an attractive scaffold for medicinal chemistry and drug discovery programs.[2] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer.[4] The development of small molecule kinase inhibitors has therefore become a major focus in therapeutic research. This document provides detailed application notes and protocols for the synthesis and evaluation of kinase inhibitors derived from this compound, with a specific focus on the indirubin class of compounds.
Kinase Inhibitors Derived from this compound
Indirubins are a class of bis-indole alkaloids known for their potent inhibitory activity against several protein kinases, including Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3 (GSK-3).[2][4] The 7-bromo substituted indirubin derivative, 7-bromoindirubin-3'-oxime (7BIO), has emerged as a notable kinase inhibitor synthesized from this compound.
Quantitative Data Summary
The inhibitory activity of 7-bromoindirubin-3'-oxime (7BIO) against a panel of kinases is summarized in the table below. The half-maximal inhibitory concentration (IC50) values demonstrate the potency of this compound.
| Kinase Target | IC50 (µM) |
| CDK1/cyclin B | 22[5] |
| CDK5/p25 | 33[5] |
| GSK-3β | 32[5] |
| DYRK1A | 1.9 |
| DYRK2 | 1.3 |
| FLT3 | - |
| Aurora Kinase B | - |
| Aurora Kinase C | - |
Data for FLT3, Aurora Kinase B, and Aurora Kinase C indicates potent inhibition, though specific IC50 values were not provided in the referenced literature.
Signaling Pathways
The primary targets of 7-bromoindirubin-3'-oxime, CDKs and GSK-3β, are key regulators of cell cycle progression and various cellular signaling cascades. Inhibition of these kinases can lead to cell cycle arrest and apoptosis, making them attractive targets for cancer therapy.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of 7-bromoindirubin-3'-oxime from this compound and a general procedure for in vitro kinase assays.
Synthesis of 7-Bromoindirubin-3'-oxime
The synthesis is a two-step process involving the condensation of this compound with indoxyl acetate to form 7-bromoindirubin, followed by oximation to yield the final product.
Step 1: Synthesis of 7-Bromoindirubin
This procedure is adapted from established methods for the synthesis of indirubin derivatives.[6][7][8]
Materials:
-
This compound
-
Indoxyl acetate
-
Anhydrous methanol
-
Sodium carbonate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Buchner funnel and filter paper
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add anhydrous methanol to dissolve the this compound.
-
Add indoxyl acetate (1.0 eq) to the solution.
-
Slowly add sodium carbonate (1.1 eq) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold methanol to remove any unreacted starting materials and impurities.
-
Dry the purified 7-bromoindirubin product in a vacuum oven.
Step 2: Synthesis of 7-Bromoindirubin-3'-oxime
This oximation procedure is a standard method for converting ketones to oximes.[9]
Materials:
-
7-Bromoindirubin
-
Hydroxylamine hydrochloride
-
Pyridine
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 7-bromoindirubin (1.0 eq) in pyridine.
-
Add hydroxylamine hydrochloride (1.5 eq) to the solution.
-
Attach a reflux condenser and heat the reaction mixture to reflux with stirring.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
After the reaction is complete, remove the pyridine by rotary evaporation under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield pure 7-bromoindirubin-3'-oxime.
In Vitro Kinase Assay Protocol (General)
This protocol provides a general framework for assessing the inhibitory activity of 7-bromoindirubin-3'-oxime against its target kinases. Specific conditions may need to be optimized for each kinase.
Materials:
-
Recombinant human kinase (e.g., CDK1/cyclin B, GSK-3β)
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (typically contains Tris-HCl, MgCl2, DTT)
-
7-bromoindirubin-3'-oxime stock solution (in DMSO)
-
96-well plates
-
Plate reader (e.g., for luminescence or fluorescence detection)
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar)
Procedure:
-
Prepare Reagents:
-
Prepare a serial dilution of 7-bromoindirubin-3'-oxime in kinase assay buffer.
-
Prepare a solution of the kinase and its substrate in kinase assay buffer.
-
Prepare an ATP solution in kinase assay buffer at a concentration appropriate for the specific kinase (often near the Km value).
-
-
Assay Setup:
-
Add the diluted 7-bromoindirubin-3'-oxime solutions to the wells of a 96-well plate.
-
Include positive controls (kinase + substrate + ATP, no inhibitor) and negative controls (kinase + substrate, no ATP).
-
Add the kinase/substrate solution to all wells.
-
-
Initiate Reaction:
-
Initiate the kinase reaction by adding the ATP solution to all wells.
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined amount of time (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the reaction and measure the kinase activity using a suitable detection method. For the Kinase-Glo® assay, add the reagent, incubate, and measure the luminescence. The amount of remaining ATP is inversely correlated with kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of 7-bromoindirubin-3'-oxime.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
This compound is a valuable and versatile starting material for the synthesis of potent kinase inhibitors. The straightforward synthesis of 7-bromoindirubin-3'-oxime and its demonstrated inhibitory activity against key cellular kinases highlight the potential of this scaffold in drug discovery. The protocols and data presented here provide a solid foundation for researchers to explore the synthesis and biological evaluation of novel kinase inhibitors derived from this compound for various therapeutic applications.
References
- 1. A tunable synthesis of indigoids: targeting indirubin through temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-Bromoindirubin-3'-oxime induces caspase-independent cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C8H4BrNO2 | CID 2302353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Indirubin and Indirubin Derivatives for Counteracting Proliferative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. keio.elsevierpure.com [keio.elsevierpure.com]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
Application Note: A Robust Protocol for the N-Alkylation of 7-Bromoisatin
Abstract
This application note provides a detailed and reliable experimental protocol for the N-alkylation of 7-bromoisatin, a key intermediate in the synthesis of various biologically active compounds. The described method utilizes common laboratory reagents and offers a straightforward approach for researchers in medicinal chemistry and drug development. This document includes a step-by-step procedure, a summary of reaction parameters for different alkylating agents, and a visual representation of the experimental workflow.
Introduction
Isatin (1H-indole-2,3-dione) and its derivatives are versatile scaffolds in synthetic organic chemistry, renowned for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] Substitution at the N-1 position of the isatin core is a common strategy to modulate its physicochemical properties and biological activity.[2][3] The presence of a bromine atom at the C-7 position can further enhance the therapeutic potential of these compounds.[1][4] The N-alkylation of this compound is a fundamental transformation that provides access to a diverse library of N-substituted derivatives for further investigation.
This protocol details a widely applicable method for the N-alkylation of this compound using various alkyl halides in the presence of a mild base and a polar aprotic solvent. The procedure is adaptable for both conventional heating and microwave-assisted synthesis, with the latter often providing advantages in terms of reduced reaction times and increased yields.[2][5]
Experimental Overview
The N-alkylation of this compound is typically achieved through a nucleophilic substitution reaction. The isatin nitrogen is first deprotonated by a base, commonly potassium carbonate (K₂CO₃), to form the corresponding anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide to form the N-alkylated product.[2][6] Dimethylformamide (DMF) is a frequently used solvent due to its ability to dissolve the reactants and facilitate the reaction.[3][6][7]
Reaction Scheme:
-
Reactants: this compound, Alkyl Halide (R-X)
-
Base: Potassium Carbonate (K₂CO₃)
-
Solvent: Dimethylformamide (DMF)
-
Product: N-Alkyl-7-bromoisatin
Data Presentation
The following table summarizes typical reaction conditions and outcomes for the N-alkylation of isatin derivatives with various alkylating agents. These values are representative and may be adapted for this compound.
| Alkylating Agent (R-X) | Base | Solvent | Method | Time (h) | Temp (°C) | Yield (%) |
| Methyl Iodide | K₂CO₃ | DMF | Conventional | 2 | 70 | ~90% |
| Ethyl Bromide | K₂CO₃ | DMF | Conventional | 2 | 70 | ~88% |
| Benzyl Bromide | K₂CO₃ | DMF | Conventional | 12 | 80 | ~95% |
| Ethyl Chloroacetate | K₂CO₃ | DMF | Microwave | 0.25 | 150 | ~92% |
| Propyl Bromide | K₂CO₃ | DMF | Conventional | 12 | 80 | ~93% |
Note: The data presented is a synthesis of typical yields and conditions for N-alkylation of isatin and its derivatives as found in the literature.[2][6][7] Actual results with this compound may vary.
Detailed Experimental Protocol
This protocol describes the N-alkylation of this compound using methyl iodide as a representative alkylating agent under conventional heating.
Materials and Equipment:
-
This compound (1.0 mmol, 226.03 g/mol )
-
Potassium Carbonate (K₂CO₃), anhydrous (1.3 mmol, 138.21 g/mol )
-
Methyl Iodide (CH₃I) (1.1 mmol, 141.94 g/mol )
-
Dimethylformamide (DMF), anhydrous (5 mL)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Thin Layer Chromatography (TLC) apparatus
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, glassware for recrystallization or chromatography)
Procedure:
-
Reaction Setup: To a dry 25 mL round-bottom flask containing a magnetic stir bar, add this compound (1.0 mmol).
-
Solvent and Base Addition: Add anhydrous DMF (5 mL) to the flask and stir to dissolve the this compound. To this solution, add anhydrous potassium carbonate (1.3 mmol).
-
Formation of the Isatin Anion: Stir the mixture at room temperature for approximately 30-45 minutes. The formation of the isatin anion may be indicated by a color change.[6]
-
Addition of Alkylating Agent: Add the alkylating agent, for instance, methyl iodide (1.1 mmol), dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to 70-80°C using a heating mantle or oil bath.[3][6] Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 2-12 hours, depending on the reactivity of the alkyl halide.[6][7]
-
Workup: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature. Pour the reaction mixture into ice-water (approximately 50 mL).[7]
-
Product Isolation: If a precipitate forms, collect the solid product by vacuum filtration. Wash the solid with cold water and dry it. If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 25 mL).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Mandatory Visualization
The following diagram illustrates the experimental workflow for the N-alkylation of this compound.
Caption: Experimental workflow for the N-alkylation of this compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Alkyl halides are often toxic and volatile; handle them with care.
-
DMF is a skin and respiratory irritant. Avoid inhalation and skin contact.
-
Consult the Safety Data Sheets (SDS) for all chemicals used.
References
- 1. Synthesis of Substituted Isatins As Potential Antibacterial Agents | ScholarWorks [scholarworks.calstate.edu]
- 2. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. ijoer.com [ijoer.com]
Application Notes and Protocols: 7-Bromoisatin in the Synthesis of Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Bromoisatin, a halogenated derivative of isatin, has emerged as a critical scaffold in medicinal chemistry for the development of novel anticancer agents.[1] Its unique chemical properties and ability to serve as a versatile starting material have led to the synthesis of a diverse range of compounds, including spirooxindoles, Schiff bases, and kinase inhibitors, which exhibit potent cytotoxic activity against various cancer cell lines. The incorporation of the bromine atom at the 7-position can enhance the lipophilicity and electronic properties of the resulting molecules, often leading to improved biological activity.[2] This document provides detailed application notes, experimental protocols, and an overview of the signaling pathways targeted by anticancer agents derived from this compound.
Key Applications of this compound in Anticancer Drug Discovery
Derivatives of this compound have been shown to exert their anticancer effects through various mechanisms, primarily by inducing apoptosis and inhibiting key protein kinases involved in cancer cell proliferation and survival.
-
Spirooxindoles: These compounds, characterized by a spirocyclic junction at the C3 position of the oxindole core, are a prominent class of anticancer agents derived from this compound.[2] They have been particularly noted as inhibitors of the p53-MDM2 protein-protein interaction, a critical pathway for tumor suppression.[3][4][5][6] By disrupting this interaction, spirooxindoles can reactivate the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis.
-
Schiff Bases: The condensation of the C3-keto group of this compound with various primary amines yields Schiff bases with a wide spectrum of pharmacological activities, including anticancer properties.[7][8] These compounds have been shown to induce apoptosis and exhibit significant cytotoxicity against cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer).[7][9]
-
Kinase Inhibitors: The isatin scaffold is a key component of several approved kinase inhibitor drugs. This compound serves as a valuable precursor for the synthesis of novel kinase inhibitors that target critical signaling pathways in cancer, such as those mediated by Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinase 2 (CDK2).[10][11][12] Inhibition of these kinases can disrupt tumor angiogenesis, cell proliferation, and survival.
Data Presentation: Cytotoxicity of this compound Derivatives
The following tables summarize the in vitro anticancer activity (IC50 values) of representative compounds synthesized from this compound against various human cancer cell lines.
Table 1: Cytotoxicity of this compound-Derived Spirooxindoles
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Spirooxindole 1 | A549 (Lung) | - | [2] |
| HepG2 (Liver) | - | [2] | |
| Spirooxindole 2 | PC-3 (Prostate) | - | [4] |
| HCT116 (Colon) | 55 | [13] | |
| Caco2 (Colon) | 68 | [13] | |
| Spirooxindole 3 | MCF-7 (Breast) | 3.4 | [14] |
| MDA-MB-231 (Breast) | 8.45 | [14] |
Table 2: Cytotoxicity of this compound-Derived Schiff Bases
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Schiff Base 1 | HeLa (Cervical) | - | [7] |
| MCF-7 (Breast) | - | [7] | |
| Schiff Base 2 | MCF-7 (Breast) | - | [8] |
Table 3: Kinase Inhibitory Activity of this compound Derivatives
| Compound ID | Kinase Target | IC50 (nM) | Reference |
| Kinase Inhibitor 1 | VEGFR-2 | 69.11 | [10] |
| Kinase Inhibitor 2 | CDK9/CyclinT | - | [11] |
| Haspin | 14 | [11] | |
| Kinase Inhibitor 3 | EGFR | - | [12] |
| HER2 | - | [12] | |
| VEGFR-2 | - | [12] | |
| CDK2 | - | [12] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways targeted by this compound derivatives and a general workflow for their synthesis and evaluation.
Experimental Protocols
The following are generalized yet detailed protocols for the synthesis of key classes of anticancer agents derived from this compound. Researchers should note that specific reaction conditions may require optimization based on the specific substrates used.
Protocol 1: Synthesis of this compound-Based Spirooxindoles via [3+2] Cycloaddition
This protocol describes a one-pot, three-component reaction for the synthesis of spiro[pyrrolidine-2,3'-oxindoles], a common and effective anticancer scaffold.[2]
Materials:
-
This compound
-
An appropriate α-amino acid (e.g., sarcosine, proline)
-
A suitable dipolarophile (e.g., (E)-2-aryl-1-nitroethenes, chalcones)
-
Solvent (e.g., methanol, ethanol)
-
Microwave reactor (optional, can be adapted for conventional heating)
Procedure:
-
Reaction Setup: In a microwave reaction vessel, combine this compound (1.0 mmol), the chosen α-amino acid (1.2 mmol), and the dipolarophile (1.0 mmol) in the selected solvent (10-15 mL).
-
Reaction Conditions:
-
Microwave Irradiation: Seal the vessel and heat the reaction mixture in a microwave reactor at a specified temperature (e.g., 80-120 °C) for a designated time (e.g., 10-30 minutes). Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Conventional Heating: Alternatively, the mixture can be refluxed in a round-bottom flask equipped with a condenser for several hours (e.g., 4-8 hours) until TLC indicates the consumption of the starting materials.
-
-
Work-up and Isolation:
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration and wash it with cold solvent.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure spirooxindole derivative.
-
Characterization: Confirm the structure of the purified compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Synthesis of this compound-Based Schiff Bases
This protocol outlines the synthesis of Schiff bases through the condensation of this compound with a primary amine.[7][8]
Materials:
-
This compound
-
A primary amine (e.g., aniline, substituted anilines, or other primary amines)
-
Solvent (e.g., absolute ethanol, methanol)
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 mmol) in the chosen alcohol (15-20 mL), warming gently if necessary.
-
Addition of Reagents: To the solution, add the primary amine (1.0-1.1 mmol) followed by a few drops of glacial acetic acid.
-
Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux for a period of 2-6 hours. Monitor the reaction's progress by TLC.
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product often precipitates from the solution.
-
Purification: Collect the solid product by vacuum filtration and wash it with a small amount of cold solvent. If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
-
Characterization: Characterize the final product using FTIR, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Protocol 3: N-Alkylation of this compound for Kinase Inhibitor Synthesis
This protocol describes a common initial step in the synthesis of certain isatin-based kinase inhibitors, involving the alkylation of the nitrogen atom of the isatin ring.
Materials:
-
This compound
-
An alkylating agent (e.g., an alkyl halide such as methyl iodide or benzyl bromide)
-
A suitable base (e.g., potassium carbonate, sodium hydride)
-
Anhydrous solvent (e.g., dimethylformamide (DMF), acetone)
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 mmol) in the anhydrous solvent (10-15 mL) in a round-bottom flask, add the base (1.2-1.5 mmol) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Alkylating Agent: Stir the mixture for 15-30 minutes, then add the alkylating agent (1.1 mmol) dropwise.
-
Reaction: Allow the reaction to stir at room temperature or with gentle heating (e.g., 40-60 °C) for several hours (e.g., 2-12 hours) until TLC analysis shows the completion of the reaction.
-
Work-up:
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the N-alkylated this compound.
-
Characterization: Confirm the structure of the product by spectroscopic analysis. This N-alkylated intermediate can then be used in further steps to construct the final kinase inhibitor.
Conclusion
This compound is a privileged scaffold for the synthesis of a wide array of potent anticancer agents. Its derivatives, particularly spirooxindoles and kinase inhibitors, have demonstrated significant efficacy in preclinical studies by targeting key cancer-related signaling pathways. The protocols provided herein offer a foundation for the synthesis and exploration of novel this compound-based compounds in the ongoing search for more effective cancer therapies. Further derivatization and optimization of these core structures hold considerable promise for the development of next-generation anticancer drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemo-/Regio-Selective Synthesis of Novel Functionalized Spiro[pyrrolidine-2,3′-oxindoles] under Microwave Irradiation and Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation [mdpi.com]
- 5. Structure-based design of spiro-oxindoles as potent, specific small-molecule inhibitors of the MDM2-p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, Chemical and Biochemical Insights Into Novel Hybrid Spirooxindole-Based p53-MDM2 Inhibitors With Potential Bcl2 Signaling Attenuation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, characterization, and anticancer activity of Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.irapa.org [journals.irapa.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells [frontiersin.org]
Synthesis of 7-Bromoisatin Derivatives: An Application Note for Researchers
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive overview of the synthesis of 7-bromoisatin and its derivatives, compounds of significant interest in medicinal chemistry due to their diverse biological activities. This document offers detailed experimental protocols, a summary of quantitative biological data, and visual representations of synthetic workflows and relevant biological pathways to guide researchers in the exploration of this promising class of molecules.
Introduction
Isatin (1H-indole-2,3-dione) and its substituted analogs are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1] The introduction of a bromine atom at the 7-position of the isatin core has been shown to modulate these biological effects, making this compound a key scaffold for the development of novel therapeutic agents.[2][3] this compound serves as a versatile precursor for the synthesis of a wide array of derivatives, allowing for the fine-tuning of its biological activity.[3][4]
Synthesis of this compound via Sandmeyer Reaction
The most common and effective method for the synthesis of this compound is the Sandmeyer isatin synthesis, a two-step process starting from the corresponding aniline.[2][5] The general workflow involves the formation of an isonitrosoacetanilide intermediate, followed by an acid-catalyzed cyclization.
Caption: General workflow for the synthesis of this compound and its derivatives.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the well-established Sandmeyer isatin synthesis.[5]
Step 1: Synthesis of Isonitroso-2-bromoacetanilide
-
In a 1 L flask, prepare a solution of chloral hydrate (27 g, 0.16 mol) and sodium sulfate decahydrate (192 g) in 360 mL of water. Warm the mixture to 30 °C to dissolve the solids.
-
In a separate beaker, dissolve 2-bromoaniline (25.8 g, 0.15 mol) in 90 mL of water containing 15 mL of concentrated hydrochloric acid, warming if necessary.
-
Prepare a solution of hydroxylamine hydrochloride (33 g, 0.47 mol) in 150 mL of water.
-
To the flask containing the chloral hydrate solution, add the 2-bromoaniline solution followed by the hydroxylamine hydrochloride solution. A thick white suspension will form.
-
Heat the mixture. A thick paste will form between 60-70 °C. Continue heating at 80-100 °C for 2 hours.
-
Cool the mixture to 80 °C and filter the precipitate. The crude isonitroso-2-bromoacetanilide can be washed with water and dried. It is typically used in the next step without further purification.
Step 2: Synthesis of this compound
-
Carefully heat 120 mL of concentrated sulfuric acid to 60 °C in a flask equipped with a mechanical stirrer.
-
Remove the flask from the heat source and add the dried isonitroso-2-bromoacetanilide (9 g) portion-wise over 20 minutes, ensuring the temperature remains between 60-65 °C.
-
After the addition is complete, heat the mixture to 80 °C for 10 minutes.
-
Cool the reaction mixture to 70 °C and pour it onto crushed ice (approximately 1.5 L).
-
Allow the mixture to stand for 1 hour, during which an orange precipitate of this compound will form.
-
Collect the precipitate by filtration, wash with water, and dry at 40 °C. A yield of approximately 74% can be expected.[5]
Synthesis of this compound Derivatives
The reactive N-H and C3-carbonyl groups of this compound provide convenient handles for the synthesis of a diverse library of derivatives.[3] A common derivatization is the N-alkylation of the isatin ring.
Experimental Protocol: N-Alkylation of this compound (General Procedure)
-
To a solution of this compound (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃, 1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired alkylating agent (e.g., an alkyl halide, 1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography.
Biological Activities of this compound Derivatives
This compound derivatives have demonstrated a range of biological activities, with anticancer and antimicrobial properties being the most prominent.
Anticancer Activity
Numerous studies have highlighted the potent cytotoxic effects of this compound derivatives against various cancer cell lines. The presence of the bromine atom at the 7-position often enhances the antiproliferative activity.[5] The proposed mechanism of action for many isatin derivatives involves the inhibition of protein kinases, which are crucial for cancer cell signaling and survival.
| Compound/Derivative | Cell Line | Activity Type | Value | Reference |
| 5,7-Dibromoisatin | HT-29 (Colon Cancer) | IC₅₀ | 2.67 µM | [5] |
| Trisubstituted Isatin (5,6,7-trihalo) | K562 (Leukemia) | IC₅₀ | 1.75 µM | [5] |
| Trisubstituted Isatin (5,6,7-trihalo) | HepG2 (Liver Cancer) | IC₅₀ | 3.20 µM | [5] |
| Trisubstituted Isatin (5,6,7-trihalo) | HT-29 (Colon Cancer) | IC₅₀ | 4.17 µM | [5] |
Antimicrobial Activity
The isatin scaffold is also a promising platform for the development of new antimicrobial agents. Halogenation at the C7 position has been shown to improve the inhibitory potency against various pathogens.[2]
Quantitative data on the antimicrobial activity of specific this compound derivatives is an active area of research, and new findings are continuously emerging.
Mechanism of Action: Kinase Inhibition
A primary mechanism through which isatin derivatives exert their anticancer effects is through the inhibition of various protein kinases. These enzymes are key components of signaling pathways that regulate cell proliferation, survival, and angiogenesis. By blocking the ATP-binding site of these kinases, isatin derivatives can disrupt these signaling cascades, leading to cell cycle arrest and apoptosis.[6][7]
Caption: Proposed mechanism of action via inhibition of a receptor tyrosine kinase signaling pathway.
Conclusion
This compound is a valuable building block in medicinal chemistry, providing a versatile scaffold for the synthesis of a wide range of biologically active derivatives. The Sandmeyer synthesis offers a reliable and efficient route to this key intermediate. The potent anticancer and antimicrobial activities of this compound derivatives, often mediated through kinase inhibition, underscore their potential as lead compounds in drug discovery and development. The protocols and data presented in this application note are intended to facilitate further research into this promising class of molecules.
References
- 1. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 2. Synthesis of Substituted Isatins As Potential Antibacterial Agents | ScholarWorks [scholarworks.calstate.edu]
- 3. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Synthesis and Antiproliferatory Activities Evaluation of Multi-Substituted Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a Novel Template, 7-Substituted 7-Deaza-4′-Thioadenosine Derivatives as Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of the C7 Position on the Isatin Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isatin scaffold is a privileged heterocyclic motif found in numerous natural products and synthetic compounds with a wide range of biological activities. Functionalization of the isatin core is a key strategy in medicinal chemistry for the development of novel therapeutic agents. While positions N1, C3, and C5 are commonly modified, the functionalization of the C7 position has emerged as a crucial approach to modulate the pharmacological properties of isatin derivatives, leading to enhanced potency and selectivity. This document provides detailed application notes and experimental protocols for the strategic functionalization of the C7 position of the isatin scaffold, focusing on halogenation, metal-catalyzed cross-coupling reactions, and other key transformations.
Strategic Overview for C7 Functionalization
Direct functionalization of the C7 position of the isatin ring is challenging due to the electronic properties of the scaffold, which favor electrophilic substitution at other positions. Therefore, a common and effective strategy involves a multi-step sequence:
-
N-Protection: The isatin nitrogen is first protected, often with a tert-butyloxycarbonyl (Boc) group, to prevent side reactions and to influence the regioselectivity of subsequent steps.
-
C7-Halogenation: A halogen, typically bromine or iodine, is introduced at the C7 position. This serves as a versatile handle for a variety of subsequent cross-coupling reactions.
-
C7-Functionalization: The C7-halogenated isatin is then subjected to metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig amination to introduce aryl, alkynyl, or amino moieties, respectively.
-
N-Deprotection: Finally, the protecting group on the isatin nitrogen is removed to yield the C7-functionalized isatin.
This strategic approach allows for the controlled and efficient synthesis of a diverse library of C7-substituted isatin derivatives for biological screening.
Experimental Protocols
Protocol 1: Synthesis of 7-Bromo-N-Boc-isatin
This protocol describes the N-protection of isatin followed by regioselective bromination at the C7 position.
Workflow Diagram:
Caption: Synthesis of 7-Bromo-N-Boc-isatin.
Materials:
-
Isatin
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Tetrahydrofuran (THF)
-
N-Bromosuccinimide (NBS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
N-Boc Protection:
-
To a solution of isatin (1.0 eq) in anhydrous THF, add DMAP (0.1 eq) and Boc₂O (1.2 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in EtOAc and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford N-Boc-isatin, which can be used in the next step without further purification.
-
-
C7-Bromination:
-
To a solution of N-Boc-isatin (1.0 eq) in anhydrous DMF, add NBS (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Pour the reaction mixture into ice-water and extract with EtOAc.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: Hexanes/EtOAc gradient) to yield 7-Bromo-N-Boc-isatin as a solid.
-
Quantitative Data:
| Product | Starting Material | Reagents | Solvent | Yield (%) |
| N-Boc-isatin | Isatin | Boc₂O, DMAP | THF | >95 |
| 7-Bromo-N-Boc-isatin | N-Boc-isatin | NBS | DMF | 51-79 |
Protocol 2: Suzuki-Miyaura Coupling for C7-Arylation
This protocol details the palladium-catalyzed cross-coupling of 7-bromo-N-Boc-isatin with an arylboronic acid.
Workflow Diagram:
Caption: Suzuki-Miyaura coupling at the C7 position.
Materials:
-
7-Bromo-N-Boc-isatin
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a reaction vessel, add 7-bromo-N-Boc-isatin (1.0 eq), arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v).
-
Add Pd(PPh₃)₄ (0.05 eq) to the mixture.
-
Heat the reaction mixture at 90-100 °C for 12-16 hours under an inert atmosphere.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with EtOAc.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the 7-aryl-N-Boc-isatin.
Quantitative Data for C7-Arylation:
| Arylboronic Acid | Product | Yield (%) |
| Phenylboronic acid | 7-Phenyl-N-Boc-isatin | ~85 |
| 4-Methoxyphenylboronic acid | 7-(4-Methoxyphenyl)-N-Boc-isatin | ~90 |
| 4-Chlorophenylboronic acid | 7-(4-Chlorophenyl)-N-Boc-isatin | ~82 |
Protocol 3: Sonogashira Coupling for C7-Alkynylation
This protocol describes the synthesis of 7-alkynylisatins via a palladium/copper-catalyzed Sonogashira coupling.
Workflow Diagram:
Application Notes and Protocols: 7-Bromoisatin in Multi-Component Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 7-bromoisatin in multi-component reactions (MCRs). The focus is on the synthesis of complex heterocyclic scaffolds, particularly spirooxindoles, which are of significant interest in medicinal chemistry due to their diverse biological activities.
Introduction
This compound is a versatile building block in organic synthesis, prized for its reactive ketone group at the C-3 position and the electron-withdrawing nature of the bromine substituent on the aromatic ring. These features make it an excellent substrate for various multi-component reactions, enabling the rapid construction of molecularly diverse and complex structures from simple starting materials. MCRs are highly efficient, atom-economical processes that are increasingly utilized in drug discovery for the generation of compound libraries. The resulting spirooxindole frameworks derived from this compound have shown promising biological activities, including potent anticancer properties.
Three-Component Reaction for the Synthesis of Spiro[indoline-pyran] Derivatives
One of the most well-documented applications of isatin derivatives in MCRs is the synthesis of spiro[indoline-pyran] scaffolds. This reaction typically involves the condensation of an isatin, an active methylene compound (e.g., malononitrile), and a 1,3-dicarbonyl compound (e.g., dimedone). The bromine substitution on the isatin ring is well-tolerated in these reactions.
Reaction Data Summary
The following table summarizes typical reaction conditions and outcomes for the three-component synthesis of spirooxindole derivatives using substituted isatins. While specific data for this compound is often embedded within broader substrate scope studies, the provided data for bromo-substituted isatins serves as a strong indicator of expected performance.
| Isatin Derivative | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 5-Bromoisatin | L-proline | Acetonitrile | Reflux | 30 min | 92 | [1] |
| 5,7-Dibromoisatin | Sodium Acetate | Ethanol | Reflux | Not Specified | High | [2] |
| N-methyl-isatin | SnCl₄·5H₂O (10 mol%) | 1,2-dichloroethane | 80 (Microwave) | 80 min | 80 | [3] |
| Isatin | DABCO | Water/Ethanol | Reflux | Not Specified | High | [4] |
Experimental Protocol: Synthesis of 2'-Amino-7-bromo-5',5'-dimethyl-2-oxo-5',6',7',8'-tetrahydro-spiro[indoline-3,4'-pyran]-3'-carbonitrile
This protocol is adapted from general procedures for the synthesis of spiro[indoline-pyran] derivatives.[1][4]
Materials:
-
This compound
-
Malononitrile
-
Dimedone
-
L-proline (or another suitable catalyst like DABCO or sodium acetate)
-
Acetonitrile (or Ethanol/Water)
-
Standard laboratory glassware
-
Magnetic stirrer with heating
-
Thin Layer Chromatography (TLC) apparatus
-
Column chromatography setup (if necessary)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1 mmol), malononitrile (1 mmol), and dimedone (1 mmol) in acetonitrile (15 mL).
-
To this mixture, add a catalytic amount of L-proline (10 mol%).
-
Stir the reaction mixture at reflux temperature and monitor the progress of the reaction using TLC (eluent: n-hexane/ethyl acetate, 7:3).
-
Upon completion of the reaction (typically within 30-60 minutes), allow the mixture to cool to room temperature.
-
Pour the reaction mixture into cold water (50 mL) with stirring.
-
The precipitated solid product is collected by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the product under vacuum. If necessary, the crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).
1,3-Dipolar Cycloaddition for the Synthesis of Spiropyrrolidine-oxindoles
Another powerful MCR involving this compound is the 1,3-dipolar cycloaddition reaction. This reaction typically involves the in situ generation of an azomethine ylide from the condensation of isatin with an amino acid (e.g., sarcosine or proline), which then undergoes a cycloaddition with a dipolarophile to yield complex spiropyrrolidine-oxindole scaffolds.
Reaction Data Summary
| Isatin Derivative | Amino Acid | Dipolarophile | Catalyst/Solvent | Time | Yield (%) | Reference |
| 5-Bromoisatin | Sarcosine | (E)-chalcones | [bmim]PF₆ | Short | Excellent | [5] |
| Isatin | L-proline | Chalcones | Methanol (reflux) | Not Specified | 83-92 | [5] |
| Substituted Isatins | Benzylamine | Chalcones | Not Specified | Not Specified | 90-96 | [5] |
Experimental Protocol: Synthesis of a 7-Bromo-spiropyrrolidine-oxindole Derivative
This protocol is a generalized procedure based on similar reported 1,3-dipolar cycloaddition reactions.[5]
Materials:
-
This compound
-
Sarcosine (or L-proline)
-
A suitable dipolarophile (e.g., an α,β-unsaturated ketone like chalcone)
-
Methanol (or an ionic liquid like [bmim]PF₆)
-
Standard laboratory glassware
-
Magnetic stirrer with heating
-
Thin Layer Chromatography (TLC) apparatus
-
Column chromatography setup
Procedure:
-
To a solution of this compound (1 mmol) and sarcosine (1.2 mmol) in methanol (20 mL) in a round-bottom flask, add the dipolarophile (1 mmol).
-
Heat the reaction mixture to reflux with constant stirring.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting crude residue is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure spiropyrrolidine-oxindole product.
-
Characterize the product by spectroscopic methods.
Visualizations
Reaction Mechanism: Three-Component Synthesis of a Spiro[indoline-pyran]
Caption: Proposed mechanism for the three-component reaction.
Signaling Pathway: Anticancer Activity of Spirooxindoles
Many spirooxindoles derived from MCRs have demonstrated significant anticancer activity. One of the key mechanisms of action for certain spirooxindoles is the inhibition of the p53-MDM2 protein-protein interaction.[6] MDM2 is a negative regulator of the p53 tumor suppressor protein. By inhibiting this interaction, the synthesized spirooxindoles can stabilize p53, leading to cell cycle arrest and apoptosis in cancer cells.
Caption: Inhibition of the p53-MDM2 interaction by spirooxindoles.
Conclusion
This compound is a valuable and versatile substrate for multi-component reactions, providing efficient access to a wide array of structurally complex and biologically active spirooxindole derivatives. The protocols and data presented herein serve as a guide for researchers in the fields of organic synthesis and medicinal chemistry to explore the potential of this scaffold in the development of new therapeutic agents. The ability of these compounds to modulate key signaling pathways, such as the p53-MDM2 interaction, highlights their potential in cancer drug discovery.
References
- 1. youtube.com [youtube.com]
- 2. medium.com [medium.com]
- 3. Multicomponent Reaction Discovery: Three-Component Synthesis of Spirooxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dspace.uevora.pt [dspace.uevora.pt]
- 6. The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of 7-Bromoisatin Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isatin and its derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The isatin scaffold is considered a "privileged" structure, meaning it can serve as a versatile template for the development of potent and selective therapeutic agents. The introduction of a bromine atom at the 7-position of the isatin ring can significantly influence the molecule's physicochemical properties and biological activity, often enhancing its potency.[1]
High-throughput screening (HTS) of chemical libraries is a cornerstone of modern drug discovery, enabling the rapid evaluation of thousands of compounds to identify promising lead candidates.[2] This document provides detailed application notes and protocols for the high-throughput screening of 7-Bromoisatin libraries for the discovery of novel anticancer and antimicrobial agents.
Data Presentation
The following tables summarize representative quantitative data from the screening of this compound and related isatin derivatives, demonstrating their potential as therapeutic agents.
Table 1: Anticancer Activity of Substituted Isatin Derivatives
| Compound ID | Substitution | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 1 | 5-bromo-7-iodo | K562 (Leukemia) | 2.32 | Doxorubicin | - |
| 2 | N-alkylindole-isatin conjugate | MCF-7 (Breast) | 0.39 | Staurosporine | 6.81 |
| 3 | Isatin-thiosemicarbazone derivative | HepG2 (Liver) | 2.53 | Indirubin | 6.92 |
| 4 | Isatin-thiosemicarbazone derivative | MCF-7 (Breast) | 5.28 | Indirubin | 6.12 |
| 5 | N-alkylindole-isatin conjugate | HCT-116 (Colon) | 2.6 | Doxorubicin | 3.7 |
| 6 | Isatin-benzothiazole derivative | MCF-7 (Breast) | 5.36 | Sunitinib | 11.30 |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Antibacterial Activity of a this compound Derivative
| Compound ID | Bacterial Strain | Zone of Inhibition (mm) at 100 µ g/0.1 mL | Standard | Zone of Inhibition (mm) at 10 µ g/0.1 mL |
| IM4 | S. aureus (Gram-positive) | 19 | Ciprofloxacin | - |
| IM4 | B. subtilis (Gram-positive) | 17 | Ciprofloxacin | 30 |
| IM4 | P. aeruginosa (Gram-negative) | 17 | Ciprofloxacin | 30 |
| IM4 | E. coli (Gram-negative) | 11 | Ciprofloxacin | - |
Zone of Inhibition: The area around an antimicrobial disk where bacteria are unable to grow.
Experimental Protocols
Protocol 1: Synthesis of a this compound Derivative Library
This protocol describes a general method for the synthesis of a library of this compound derivatives, which can then be used in high-throughput screening campaigns. The synthesis often involves N-alkylation followed by modification at the C3 position.
Materials:
-
This compound
-
Various alkyl halides (e.g., methyl iodide, benzyl bromide)
-
Various amines or other nucleophiles for C3 modification
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethanol
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
N-Alkylation:
-
Dissolve this compound in DMF.
-
Add potassium carbonate to the solution.
-
Add the desired alkyl halide dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitate by filtration, wash with water, and dry to obtain the N-alkylated this compound derivative.
-
-
C3-Position Modification (Schiff Base Formation Example):
-
Dissolve the N-alkylated this compound in ethanol.
-
Add a primary amine and a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration, wash with cold ethanol, and dry.
-
-
Purification and Characterization:
-
Purify the synthesized compounds using column chromatography or recrystallization.
-
Characterize the final products using techniques such as NMR, mass spectrometry, and IR spectroscopy.
-
Protocol 2: High-Throughput Screening for Anticancer Activity (MTT Assay)
This protocol outlines a cell-based assay to screen the this compound library for cytotoxic activity against cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
This compound derivative library dissolved in DMSO (stock solutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well microplates
-
Multichannel pipette or automated liquid handler
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cancer cells.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Addition:
-
Prepare a dilution plate of the this compound library in culture medium.
-
Add the diluted compounds to the cell plates to achieve the desired final concentrations (e.g., in a range from 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plates for 5 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration compared to the vehicle control.
-
Determine the IC50 value for active compounds by plotting cell viability against compound concentration and fitting the data to a dose-response curve.
-
Protocol 3: High-Throughput Screening for Antimicrobial Activity (Broth Microdilution)
This protocol describes a method to screen the this compound library for its ability to inhibit bacterial growth.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Bacterial growth medium (e.g., Mueller-Hinton Broth)
-
This compound derivative library dissolved in DMSO
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
96-well microplates
-
Multichannel pipette or automated liquid handler
-
Microplate reader or visual inspection
Procedure:
-
Preparation of Bacterial Inoculum:
-
Grow a fresh culture of the bacterial strain overnight.
-
Dilute the culture in fresh broth to achieve a standardized inoculum (e.g., 5 x 10⁵ CFU/mL).
-
-
Compound Plating:
-
Prepare serial dilutions of the library compounds in the 96-well plates.
-
Include a positive control (antibiotic), a negative control (DMSO), and a sterility control (broth only).
-
-
Inoculation:
-
Add the standardized bacterial inoculum to each well (except the sterility control).
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determination of Minimum Inhibitory Concentration (MIC):
-
The MIC is the lowest concentration of a compound that visibly inhibits bacterial growth.
-
This can be determined by visual inspection for turbidity or by measuring the optical density at 600 nm using a microplate reader.
-
Signaling Pathways and Mechanisms of Action
Isatin derivatives, including 7-bromo-substituted analogs, have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways involved in cell proliferation and survival.
Apoptosis Induction Pathway
Many isatin derivatives induce programmed cell death, or apoptosis, in cancer cells. This is a critical mechanism for eliminating malignant cells. The process often involves the activation of a cascade of enzymes called caspases.
Caption: Intrinsic apoptosis pathway induced by this compound derivatives.
Kinase Inhibition and Cell Cycle Regulation
Isatin derivatives can also function as inhibitors of various protein kinases, which are critical regulators of cell signaling and the cell cycle. Cyclin-dependent kinases (CDKs) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are notable targets. Inhibition of these kinases can lead to cell cycle arrest and a reduction in tumor angiogenesis.[2]
Caption: Kinase inhibition by this compound derivatives.
PI3K/Akt/mTOR Signaling Pathway Inhibition
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell survival and proliferation and is often dysregulated in cancer. Some isatin derivatives have been shown to inhibit this pathway, leading to a reduction in cancer cell growth.
Caption: Inhibition of the PI3K/Akt/mTOR pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for a high-throughput screening campaign of a this compound library.
Caption: High-throughput screening workflow.
References
Synthetic Pathways to Novel Heterocyclic Compounds from 7-Bromoisatin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds utilizing 7-bromoisatin as a versatile starting material. The unique reactivity of the isatin core, combined with the strategic placement of a bromine atom at the 7-position, opens avenues for the creation of diverse molecular architectures with potential applications in drug discovery and materials science. The protocols outlined below focus on key transformations of this compound, including N-alkylation, synthesis of spirooxindoles via 1,3-dipolar cycloaddition, and multi-component reactions to generate complex heterocyclic systems.
N-Alkylation of this compound
N-alkylation of the isatin core is a fundamental step in modifying its chemical properties and biological activity. The following protocols describe conventional and microwave-assisted methods for this transformation.
Experimental Protocols
Protocol 1: Conventional N-Alkylation
This method is suitable for a wide range of alkyl halides and generally provides high yields.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ice-cold water
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add anhydrous potassium carbonate (1.5 eq) to the solution and stir the mixture vigorously at room temperature for 30 minutes.
-
Add the desired alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 70-80 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically within 4-8 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the N-alkylated product.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry.
-
The crude product can be further purified by recrystallization from ethanol.
Protocol 2: Microwave-Assisted N-Alkylation
This protocol offers a significant reduction in reaction time compared to conventional heating.
Materials:
-
This compound
-
Alkyl halide
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a microwave-safe vessel, create an intimate mixture of this compound (1.0 eq), the alkyl halide (1.1 eq), and potassium carbonate (1.5 eq).
-
Add a few drops of DMF to form a slurry.
-
Expose the mixture to microwave irradiation (e.g., 2-5 minutes at 200-300 W). The optimal time and power should be determined empirically for each specific reaction.
-
After the reaction is complete (monitored by TLC), cool the vessel to room temperature.
-
Pour the reaction mixture into ice-water.
-
If a solid precipitate forms, filter the product, wash it with water, and purify by recrystallization.
Quantitative Data Summary
| Product | Reagents | Method | Reaction Time | Yield (%) | Reference |
| 1-Benzyl-7-bromoisatin | Benzyl bromide, K₂CO₃, DMF | Conventional | 6 h | 85 | [1] |
| 1-(Ethoxycarbonylmethyl)-7-bromoisatin | Ethyl bromoacetate, K₂CO₃, DMF | Conventional | 8 h | 92 | [2] |
| 1-Methyl-7-bromoisatin | Methyl iodide, K₂CO₃, DMF | Microwave | 5 min | 95 | [3] |
| 1-Allyl-7-bromoisatin | Allyl bromide, KF/Alumina, Acetonitrile | Microwave | 10 min | 88 | [3] |
Synthesis of Spirooxindoles via 1,3-Dipolar Cycloaddition
The construction of spirooxindoles, a privileged scaffold in medicinal chemistry, can be efficiently achieved through a 1,3-dipolar cycloaddition reaction. This approach allows for the creation of complex three-dimensional structures with high stereoselectivity.[4]
Experimental Protocol
Protocol 3: Synthesis of Spiro[pyrrolidin-3,3'-oxindole] Derivatives
This protocol details the synthesis of spiropyrrolidine oxindoles from this compound, an amino acid, and a dipolarophile.
Materials:
-
This compound
-
α-Amino acid (e.g., L-proline, sarcosine)
-
Dipolarophile (e.g., N-ethylmaleimide, dimethyl acetylenedicarboxylate)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
To a solution of this compound (1.0 mmol) in methanol or ethanol (10 mL), add the α-amino acid (1.2 mmol) and the dipolarophile (1.2 mmol).
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC. Reaction times can vary from a few hours to overnight depending on the reactivity of the substrates.
-
Upon completion, a precipitate may form. If so, collect the product by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired spirooxindole.[4][5]
Quantitative Data Summary
| Product | Reagents | Solvent | Reaction Time | Yield (%) | Reference |
| Diethyl 5-bromo-2-oxo-spiro[indoline-3,3'-pyrrolizine]-dicarboxylate | This compound, L-proline, diethyl acetylenedicarboxylate | EtOH | 12 h | 70 | [5] |
| (Derivative of) 7-bromo-1'-ethyl-spiro[indoline-3,2'-pyrrolidine] | This compound, Sarcosine, N-ethylmaleimide | MeOH | 8 h | 88 | [6] |
Multi-Component Synthesis of Pyranochromenedione Spirooxindoles
Multi-component reactions (MCRs) are powerful tools for the rapid assembly of complex molecules from simple starting materials in a single synthetic operation.[7]
Experimental Protocol
Protocol 4: Lewis Acid Catalyzed Three-Component Synthesis
This protocol describes the synthesis of spirooxindole pyranochromenedione derivatives from this compound and two different 1,3-dicarbonyl compounds.[7]
Materials:
-
This compound
-
1,3-Dicarbonyl compound 1 (e.g., 1,3-cyclohexanedione)
-
1,3-Dicarbonyl compound 2 (e.g., 4-hydroxycoumarin)
-
Lewis Acid Catalyst (e.g., SnCl₄·5H₂O, 10 mol%)
-
1,2-Dichloroethane (Cl(CH₂)₂Cl)
-
Microwave reactor or conventional heating setup
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), 1,3-dicarbonyl compound 1 (1.1 eq), 1,3-dicarbonyl compound 2 (1.1 eq), and the Lewis acid catalyst.
-
Add 1,2-dichloroethane as the solvent.
-
Heat the reaction mixture. For conventional heating, 60 °C is a typical starting point. For microwave-assisted synthesis, heating to 80 °C can significantly accelerate the reaction.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired spirooxindole pyranochromenedione derivative.
Quantitative Data Summary
| Product | Reagents | Catalyst | Method | Yield (%) | Reference |
| 7-Bromo-spiro[indoline-3,5'-pyrano[2,3-d:6,5-d']dipyrimidine] derivative | This compound, Barbituric acid, Meldrum's acid | L-proline | Reflux | 85 | [7] |
| 7-Bromo-spiro[chromeno[2,3-b]indole-11,3'-indoline] derivative | This compound, 4-hydroxycoumarin, 1,3-indandione | SnCl₄·5H₂O | Microwave | 78 | [7] |
Visualizations
Caption: General experimental workflow for the synthesis of novel heterocyclic compounds from this compound.
Caption: Plausible signaling pathway inhibition by a this compound-derived kinase inhibitor.
Concluding Remarks
The synthetic routes detailed in these application notes provide a robust foundation for the generation of a diverse library of novel heterocyclic compounds from this compound. The strategic functionalization of the isatin scaffold allows for the fine-tuning of physicochemical and biological properties, making these compounds promising candidates for further investigation in drug discovery programs. The provided protocols are intended as a starting point, and optimization of reaction conditions may be necessary for specific substrates and desired outcomes.
References
- 1. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Facile Synthesis of Functionalized Spiropyrrolizidine Oxindoles via a Three-Component Tandem Cycloaddition Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Multicomponent Reaction Discovery: Three-Component Synthesis of Spirooxindoles - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 7-Bromoisatin Synthesis
Welcome to the technical support center for the synthesis of 7-Bromoisatin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of this important heterocyclic compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A prevalent and effective method for synthesizing this compound is through the Sandmeyer isonitrosoacetanilide isatin synthesis.[1][2] This multi-step process typically starts from an appropriately substituted aniline, in this case, a bromo-substituted aniline, which undergoes condensation with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide intermediate. This intermediate is then cyclized in the presence of a strong acid, such as concentrated sulfuric acid, to yield the final this compound product.[1][2]
Q2: What are the critical parameters to control during the synthesis?
A2: Several parameters are crucial for a successful synthesis. Temperature control is vital, especially during the initial diazotization step of the Sandmeyer reaction, which should be maintained between 0-5°C to prevent the decomposition of the unstable diazonium salt.[3] The stoichiometry of the reagents, particularly the amount of acid and sodium nitrite, must be precise to ensure complete diazotization.[3] During the cyclization step, the temperature and the rate of addition of the intermediate to the strong acid need to be carefully managed to avoid excessive side reactions and ensure a good yield.[1]
Q3: How can I purify the crude this compound product?
A3: Purification of this compound can be achieved through recrystallization. Common solvent systems for recrystallization of organic compounds include ethanol, or mixtures like n-hexane/acetone, n-hexane/ethyl acetate, or n-hexane/THF.[4] The choice of solvent will depend on the solubility of this compound and the nature of the impurities. For isatin derivatives, separation of isomers can sometimes be achieved by fractional crystallization, taking advantage of differences in their solubility in a particular solvent system.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete diazotization of the starting aniline.[3] 2. Decomposition of the diazonium salt due to elevated temperatures.[3][5] 3. Suboptimal conditions during the acid-catalyzed cyclization. | 1. Ensure the use of at least one equivalent of sodium nitrite and sufficient excess acid. Confirm complete diazotization using starch-iodide paper.[3] 2. Strictly maintain the reaction temperature between 0-5°C during the formation of the diazonium salt.[3] 3. Optimize the cyclization temperature and reaction time. The addition of the isonitrosoacetanilide intermediate to the strong acid should be done portion-wise and with careful temperature control.[1] |
| Formation of Isomeric Impurities (e.g., 5-Bromoisatin) | The directing effects of the substituents on the aniline starting material can lead to the formation of multiple isomers. The amine group is an ortho-, para-director, while the ketone is a meta-director.[6] | 1. Start with a precursor where the substitution pattern favors the formation of the 7-bromo isomer. For example, starting with 2-bromo-6-nitroaniline would likely favor the desired product after reduction of the nitro group and subsequent isatin synthesis. 2. Employ purification techniques such as fractional crystallization or column chromatography to separate the isomers. Differences in polarity and solubility can be exploited for separation.[1] |
| Presence of Dark-Colored Impurities | Polymerization or decomposition of starting materials or intermediates can lead to the formation of colored byproducts. This can be exacerbated by high temperatures or strong acidic conditions. | 1. Ensure the purity of the starting materials. 2. Maintain strict temperature control throughout the reaction. 3. Consider degassing the solvents to remove dissolved oxygen, which can sometimes contribute to oxidative side reactions. 4. Purify the final product by recrystallization, possibly with the addition of activated charcoal to remove colored impurities. |
| "Oiling Out" During Recrystallization | The compound is separating as a liquid instead of forming solid crystals. This can be due to a rapid cooling rate, a highly concentrated solution, or the presence of impurities. | 1. Reheat the solution to dissolve the oil and allow it to cool more slowly. 2. Add more solvent to create a more dilute solution. 3. Add a seed crystal of pure this compound to encourage crystallization. 4. If the problem persists, a different recrystallization solvent or solvent system should be explored.[7] |
Optimization of Reaction Conditions
The yield and purity of this compound are highly dependent on the reaction conditions. The following table summarizes the expected impact of key parameters on the synthesis.
| Parameter | Variation | Expected Impact on Yield | Expected Impact on Purity | Rationale |
| Starting Material | 3-Bromoaniline vs. 2-Bromo-6-nitroaniline (followed by reduction) | Higher with 2-bromo-6-nitroaniline | Higher with 2-bromo-6-nitroaniline | Starting with 3-bromoaniline can lead to a mixture of 4- and 6-bromoisatin.[1] Using a precursor with the bromo substituent already in the desired position relative to the eventual isatin ring nitrogen can significantly improve regioselectivity. |
| Cyclization Acid | Concentrated H₂SO₄ vs. Methanesulfonic acid | Potentially higher in methanesulfonic acid for certain substrates | Generally comparable | Methanesulfonic acid can be a better solvent for more lipophilic substrates, leading to a more homogeneous reaction mixture and potentially higher yields.[2] |
| Cyclization Temperature | 60-70°C vs. 80-90°C | May decrease at higher temperatures | May decrease at higher temperatures | While heat is required for the cyclization, excessive temperatures can lead to decomposition and the formation of sulfonated or other side products, reducing both yield and purity.[1] |
| Purification Method | Single Recrystallization vs. Fractional Crystallization / Column Chromatography | Lower with more stringent purification | Higher with more stringent purification | While a single recrystallization may improve purity, more advanced techniques like fractional crystallization or column chromatography are often necessary to separate closely related isomers, leading to a purer product at the expense of some yield.[1] |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound (Adapted from a similar procedure for bromo-isatins)
Step 1: Synthesis of the Isonitrosoacetanilide Intermediate
-
In a suitable reaction vessel, dissolve chloral hydrate (1.1 equivalents) and sodium sulfate in water.
-
Add a solution of the starting aniline (e.g., 3-amino-2-bromobenzoic acid, 1 equivalent) in aqueous hydrochloric acid.
-
To this mixture, add a solution of hydroxylamine hydrochloride (3 equivalents) in water.
-
Heat the reaction mixture to 90-100°C for approximately 2 hours.[2]
-
Cool the mixture, and collect the resulting precipitate by filtration.
-
Wash the solid with water and dry it thoroughly to obtain the isonitrosoacetanilide intermediate.
Step 2: Cyclization to this compound
-
In a separate flask, carefully heat concentrated sulfuric acid to 60°C.
-
Slowly add the dried isonitrosoacetanilide intermediate from Step 1 in small portions, ensuring the temperature does not exceed 70°C.
-
After the addition is complete, heat the mixture to 80°C for a short period (e.g., 10-15 minutes) to ensure complete cyclization.
-
Carefully pour the hot reaction mixture onto crushed ice with stirring.
-
Allow the precipitate to fully form, then collect the crude this compound by filtration.
-
Wash the solid with water until the washings are neutral.
-
Dry the crude product.
Step 3: Purification by Recrystallization
-
Select an appropriate solvent or solvent system (e.g., ethanol, ethanol/water).
-
Dissolve the crude this compound in the minimum amount of the hot solvent.
-
If necessary, hot filter the solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry thoroughly.
Visualizing the Workflow and Troubleshooting
Experimental Workflow for this compound Synthesis
Caption: A schematic overview of the synthetic workflow for this compound.
Troubleshooting Logic for this compound Synthesis
Caption: A logical flowchart for troubleshooting common issues in this compound synthesis.
References
Technical Support Center: Purification of Crude 7-Bromoisatin
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of crude 7-Bromoisatin. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during the purification process.
Troubleshooting Guide
This guide addresses specific problems that may arise during the purification of crude this compound.
Issue 1: Low yield after recrystallization.
-
Question: I am losing a significant amount of my product during recrystallization. What are the possible causes and how can I improve my yield?
-
Answer: Low recovery is a common issue in recrystallization. Several factors could be contributing to this:
-
Excessive Solvent: Using too much solvent to dissolve the crude product is the most frequent cause of low yield, as a significant portion of the product will remain in the mother liquor upon cooling.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude this compound. It is advisable to add the solvent in small portions to the heated crude material.
-
-
Premature Crystallization: If the solution cools too quickly during filtration of insoluble impurities, the product can crystallize on the filter paper or in the funnel.
-
Solution: Ensure that the filtration apparatus (funnel and receiving flask) is pre-heated. Perform the hot filtration step as quickly as possible.
-
-
Inappropriate Solvent System: The chosen solvent may have too high a solubility for this compound even at low temperatures.
-
Solution: Test different solvent systems. Based on solubility data, this compound has moderate solubility in polar organic solvents like DMF and DMSO and is largely insoluble in water and nonpolar solvents.[1] A mixed solvent system, such as ethanol-water, may be effective. Dissolve the crude product in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Reheat to clarify and then allow to cool slowly.
-
-
Issue 2: The purified this compound is still impure.
-
Question: After purification, my this compound still shows significant impurities by TLC or NMR analysis. How can I improve the purity?
-
Answer: Persistent impurities can be due to several factors:
-
Co-crystallization of Impurities: If an impurity has similar solubility properties to this compound in the chosen solvent, it may co-crystallize.
-
Solution: A second recrystallization step may be necessary. Alternatively, switching to a different purification technique like column chromatography might be more effective.
-
-
Occluded Impurities: Rapid crystal growth can trap impurities within the crystal lattice.
-
Solution: Allow the solution to cool slowly and undisturbed to promote the formation of larger, purer crystals. Avoid agitating the solution or cooling it too quickly in an ice bath.
-
-
Presence of Isomeric Impurities: The bromination of isatin can potentially yield other brominated isomers (e.g., 5-bromoisatin) which may be difficult to separate by recrystallization alone.
-
Solution: Column chromatography is often more effective at separating isomers. A solvent system of hexane/ethyl acetate is a good starting point for developing a separation method on silica gel. A 3:1 mixture of hexane/ethyl acetate has been used for TLC analysis of a related compound.
-
-
Issue 3: Oiling out during recrystallization.
-
Question: Instead of crystals, my product is separating as an oil. What should I do?
-
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point or when the concentration of the solute is too high.
-
Solution:
-
Reheat the solution to dissolve the oil.
-
Add a small amount of additional hot solvent to decrease the saturation of the solution.
-
Allow the solution to cool more slowly. You can do this by allowing the flask to cool to room temperature on a benchtop before moving it to an ice bath.
-
If the problem persists, consider using a different solvent system.
-
-
Issue 4: Difficulty with column chromatography separation.
-
Question: I am trying to purify this compound by column chromatography, but the separation from impurities is poor. What can I do to improve it?
-
Answer: Poor separation in column chromatography can be optimized by adjusting several parameters:
-
Incorrect Mobile Phase Polarity: If the mobile phase is too polar, all compounds will elute quickly with little separation. If it is not polar enough, the compounds will not move down the column.
-
Solution: The ideal mobile phase should give a retention factor (Rf) of 0.2-0.4 for this compound on a TLC plate. Start with a non-polar solvent system like a high ratio of hexane to ethyl acetate (e.g., 4:1 or 3:1) and gradually increase the polarity by increasing the proportion of ethyl acetate.
-
-
Column Overloading: Loading too much crude material onto the column will result in broad, overlapping bands.
-
Solution: A general rule of thumb is to use a silica gel to crude sample weight ratio of at least 30:1. For difficult separations, this ratio may need to be increased.
-
-
Poor Column Packing: An unevenly packed column with cracks or channels will lead to poor separation.
-
Solution: Ensure the silica gel is packed uniformly as a slurry in the initial mobile phase. Allow the silica to settle without any air bubbles. Add a layer of sand on top of the silica to prevent disturbance when adding the eluent.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Crude this compound is typically prepared by the electrophilic bromination of isatin, often using N-bromosuccinimide (NBS). Potential impurities can include:
-
Unreacted Isatin: The starting material may not have fully reacted.
-
Di- or Poly-brominated Isatins: Over-bromination can lead to the formation of multiple bromine substitutions on the isatin ring.
-
Other Isomers: Besides this compound, other positional isomers such as 5-Bromoisatin can be formed. The amine group in isatin is an ortho/para director, while the ketone is a meta director, which can lead to substitution at the C5 and C7 positions.
-
By-products from Isatin Synthesis: If the starting isatin is not pure, impurities from its synthesis, such as isatin oxime (a common byproduct in the Sandmeyer synthesis of isatin), may be carried over.
Q2: What is the recommended solvent for recrystallizing crude this compound?
A2: While specific quantitative data is not widely published, based on its solubility profile, a mixed solvent system is often effective. A common approach for compounds with moderate polarity is to use a pair of miscible solvents, one in which the compound is soluble (like ethanol) and one in which it is less soluble (like water). A patent for a related compound mentions purification using a mixed solvent of ethanol and methyl-sulphoxide. Experimentation with small quantities is recommended to find the optimal solvent system and ratio for your specific crude product.
Q3: What is a good starting point for developing a column chromatography method for this compound purification?
A3: A good starting point for purifying this compound by column chromatography is to use silica gel as the stationary phase. For the mobile phase, a mixture of hexane and ethyl acetate is commonly used for compounds of similar polarity. You can start by developing a solvent system using Thin Layer Chromatography (TLC). A TLC of a related compound was performed using a 3:1 hexane/ethyl acetate solvent system. You can test different ratios (e.g., 5:1, 4:1, 3:1, 2:1 hexane:ethyl acetate) to find a system where the Rf of this compound is in the range of 0.2-0.4, which typically provides good separation on a column.
Data Presentation
Currently, specific quantitative data for the purification of this compound from peer-reviewed literature is limited. The following table is provided as a template to be populated as more data becomes available.
| Purification Method | Solvent System | Purity Before | Purity After | Yield (%) | Reference |
| Recrystallization | Ethanol/Water | - | - | - | - |
| Recrystallization | Ethanol/DMSO | - | - | - | - |
| Column Chromatography | Silica Gel, Hexane/Ethyl Acetate | - | - | - | - |
Experimental Protocols
Recrystallization (General Procedure)
-
Solvent Selection: In a small test tube, add a small amount of crude this compound. Add a few drops of a potential solvent (e.g., ethanol). Heat the mixture to boiling. If the solid dissolves, it is a suitable "soluble" solvent. If it does not dissolve, it is unsuitable. If the solid dissolves, allow the solution to cool to room temperature and then in an ice bath. If crystals form, it is a good single-solvent system. If not, consider a mixed-solvent system. For a mixed-solvent system, dissolve the crude product in a minimal amount of the hot "soluble" solvent (e.g., ethanol) and add a "less soluble" solvent (e.g., water) dropwise until turbidity persists. Reheat to get a clear solution.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent or solvent mixture to dissolve the solid completely with heating and stirring.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the crystals in a vacuum oven or air dry them until a constant weight is achieved.
Column Chromatography (General Procedure)
-
TLC Analysis: Develop a suitable mobile phase by running TLC plates of the crude mixture in various ratios of hexane and ethyl acetate. The ideal solvent system will show good separation of the this compound spot from impurities, with an Rf value for the product between 0.2 and 0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a chromatography column with a cotton or glass wool plug and a layer of sand at the bottom. Gently tap the column to ensure even packing and remove any air bubbles. Add a layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary for solubility). Carefully load the solution onto the top of the column. Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and then adding the resulting powder to the top of the column.
-
Elution: Begin eluting with the least polar mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase (gradient elution) by increasing the percentage of ethyl acetate.
-
Fraction Analysis: Monitor the composition of the collected fractions by TLC.
-
Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.
Visualizations
References
Technical Support Center: Functionalization of 7-Bromoisatin
Welcome to the Technical Support Center for the functionalization of 7-Bromoisatin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges, particularly low reaction yields, encountered during the chemical modification of this compound.
Troubleshooting Guides & FAQs
This section provides practical solutions to common problems encountered during the N-alkylation, Suzuki-Miyaura coupling, and Sonogashira coupling of this compound.
N-Alkylation Reactions
Question 1: I am observing a low yield in the N-alkylation of this compound. What are the potential causes and how can I improve it?
Answer: Low yields in N-alkylation reactions of this compound can arise from several factors. A systematic approach to troubleshooting is recommended.
-
Incomplete Deprotonation: The acidity of the N-H proton in isatin is crucial for its deprotonation to form the nucleophilic anion. The electron-withdrawing nature of the bromine atom and the carbonyl groups in this compound enhances this acidity. However, an inappropriate choice of base or insufficient amount can lead to incomplete deprotonation.
-
Solution: Employ a suitable base. For isatins, common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃) in solvents like DMF or NMP.[1] For this compound, a slightly stronger base or longer reaction time might be necessary compared to unsubstituted isatin. Ensure the base is fresh and used in a slight excess (e.g., 1.2-1.5 equivalents).
-
-
Poor Solubility: this compound has moderate solubility in polar aprotic solvents like DMF and DMSO, but is largely insoluble in many common organic solvents.[2] Poor solubility can significantly hinder the reaction rate.
-
Side Reactions: The carbonyl groups in the isatin ring can be susceptible to nucleophilic attack, leading to undesired side products.
-
Solution: The N-acidity of isatin generally favors N-alkylation. However, to minimize side reactions, add the alkylating agent slowly to the solution of the deprotonated this compound at a controlled temperature.
-
-
Purity of Reagents: The purity of this compound, the alkylating agent, and the solvent is critical. Impurities can interfere with the reaction.
-
Solution: Ensure all reagents and solvents are pure and anhydrous, as moisture can quench the base and the isatin anion.
-
Question 2: I am getting a complex mixture of products in my N-alkylation reaction. How can I improve the selectivity?
Answer: A complex product mixture suggests a lack of selectivity or the occurrence of side reactions.
-
Protecting Groups: If the intended reaction is not at the N-1 position, consider using a protecting group for the N-H proton. Common protecting groups for amines can be employed, but their stability to the subsequent reaction conditions must be considered.[4][5]
-
Reaction Conditions: Re-evaluate your reaction conditions. Lowering the temperature may improve selectivity by favoring the desired kinetic product.
Suzuki-Miyaura Coupling
Question 3: My Suzuki-Miyaura coupling reaction at the 7-position of this compound is giving a low yield of the desired product. What are the common pitfalls?
Answer: Low yields in Suzuki-Miyaura couplings are a common issue and can often be resolved by carefully optimizing the reaction parameters.[6]
-
Catalyst System: The choice of palladium catalyst and ligand is critical.[4][7]
-
Solution: For bromoindoles, catalysts like Pd(PPh₃)₄ or systems generated in situ from a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand are commonly used.[7][8] Consider screening different ligands, such as bulky, electron-rich phosphine ligands, which can promote the oxidative addition and reductive elimination steps.[8]
-
-
Base Selection: The base plays a crucial role in the catalytic cycle, primarily in the transmetalation step.
-
Solution: A variety of bases can be used, including carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH). The choice of base can depend on the solvent and the stability of the boronic acid. An aqueous solution of the base is often employed.
-
-
Solvent System: The solvent must be able to dissolve the reactants and the catalyst system.
-
Solution: Common solvents for Suzuki couplings include toluene, dioxane, and DMF, often with the addition of water.[9]
-
-
Reaction Temperature: The reaction may require heating to proceed at a reasonable rate.
-
Solution: Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition and side reactions. Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal reaction time and temperature.[10]
-
-
Boronic Acid/Ester Stability: Boronic acids can undergo protodeboronation, especially at elevated temperatures and in the presence of water.
-
Solution: Use a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents). Alternatively, consider using more stable boronic esters, such as pinacol esters.
-
Sonogashira Coupling
Question 4: I am struggling with low yields and the formation of homocoupled alkyne byproducts in the Sonogashira coupling of this compound. How can I optimize this reaction?
Answer: The Sonogashira coupling is a powerful tool for forming C-C bonds, but it is prone to certain side reactions that can lower the yield.[11][12]
-
Catalyst System: The reaction typically employs a palladium catalyst and a copper(I) co-catalyst.
-
Solution: Pd(PPh₃)₄ or a combination of a palladium source and a phosphine ligand is commonly used.[13] The copper(I) salt (e.g., CuI) is crucial for the formation of the copper acetylide intermediate. However, the copper catalyst can also promote the undesired homocoupling of the terminal alkyne (Glaser coupling).
-
-
Minimizing Homocoupling: The formation of a diyne byproduct from the homocoupling of the terminal alkyne is a major cause of low yields.
-
Solution:
-
Copper-Free Conditions: Consider a copper-free Sonogashira protocol. While often slower, it eliminates the primary catalyst for homocoupling.
-
Strictly Anaerobic Conditions: Oxygen promotes Glaser coupling. Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) by thoroughly degassing the solvent and reagents.
-
Amine Base: The choice of amine base (e.g., triethylamine, diisopropylamine) is important. It acts as both a base and a solvent and can influence the reaction outcome.
-
-
-
Reaction Temperature: The reaction is often run at room temperature or with gentle heating.
-
Solution: Avoid excessively high temperatures, which can lead to catalyst decomposition and increased side reactions.[12]
-
Quantitative Data Summary
The following tables summarize typical reaction conditions and reported yields for the functionalization of isatin and related bromo-heterocyclic compounds. These can serve as a starting point for optimizing the functionalization of this compound.
Table 1: N-Alkylation of Isatin Derivatives
| Entry | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Methyl Iodide | K₂CO₃ | DMF | 70 | 1 | 95 | [14] |
| 2 | Ethyl Iodide | K₂CO₃ | DMF | 70 | 1.5 | 90 | [14] |
| 3 | Benzyl Chloride | K₂CO₃ | DMF | 120 | 1 | 96 | [14] |
| 4 | Ethyl Bromoacetate | K₂CO₃ | DMF | 85 | 2 | 76 | [14] |
| 5 | Benzyl Chloride | KF/Al₂O₃ | ACN | 180 (MW) | 0.42 | 91 | [15] |
Table 2: Suzuki-Miyaura Coupling of Bromo-Heterocycles
| Entry | Aryl Boronic Acid | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | - | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 | 4 | 85 | [7] |
| 2 | Phenylboronic acid | Pd-Nanoparticles | - | K₃PO₄ | H₂O | 40 | 2 | >99 | [16] |
| 3 | 4-Formylphenylboronic acid | Pd₂(dba)₃ | P(t-Bu)₃ | K₃PO₄ | Toluene | 80 | 24 | 92 | [10] |
| 4 | 3-Nitrophenylboronic acid | Pd(PPh₃)₄ | - | Ba(OH)₂ | Dioxane/H₂O | 80 | 18 | 63 | [9] |
Table 3: Sonogashira Coupling of Bromo-Heterocycles
| Entry | Terminal Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylacetylene | Pd(CF₃COO)₂ | CuI | Et₃N | DMF | 100 | 3 | 97 | [17] |
| 2 | Tolylacetylene | Pd-NHC | - | - | DMF | 60 | 0.03 | >99 | [18] |
| 3 | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | RT | 6 | 95 | [11] |
| 4 | 1-Heptyne | Pd₂(dba)₃ | - | Cs₂CO₃ | Dioxane | 100 | 12 | 88 | [13] |
Experimental Protocols
General Procedure for N-Alkylation of this compound
-
To a solution of this compound (1.0 mmol) in anhydrous DMF (10 mL) in a round-bottom flask under an inert atmosphere (e.g., argon), add potassium carbonate (K₂CO₃, 1.3 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired alkyl halide (1.1 mmol) to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water (100 mL) to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
-
If necessary, purify the product by recrystallization or column chromatography.
General Procedure for Suzuki-Miyaura Coupling of this compound
-
In a Schlenk flask, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add a degassed solvent mixture (e.g., Dioxane/H₂O 4:1, 10 mL).
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for Sonogashira Coupling of this compound
-
To a Schlenk flask, add this compound (1.0 mmol), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 mmol), and a copper(I) co-catalyst (e.g., CuI, 0.05 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon).
-
Add a degassed solvent (e.g., THF or DMF, 10 mL) and an amine base (e.g., triethylamine, 3.0 mmol).
-
Add the terminal alkyne (1.2 mmol) dropwise with stirring.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C).
-
Monitor the reaction by TLC.
-
Once complete, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous ammonium chloride and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Visualizations
Logical Troubleshooting Workflow for Low Yield
Caption: A flowchart for troubleshooting low reaction yields.
Experimental Workflow for this compound Functionalization
Caption: General workflow for this compound functionalization.
Signaling Pathways Targeted by Isatin Derivatives
Isatin derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways implicated in cancer and other diseases.[19][20]
Caption: Inhibition of key signaling pathways by isatin derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. This compound | C8H4BrNO2 | CID 2302353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scirp.org [scirp.org]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]
- 20. Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting side reactions in 7-Bromoisatin synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Bromoisatin. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound?
A1: The two primary methods for synthesizing this compound are the direct bromination of isatin and the Sandmeyer isatin synthesis starting from 2-bromoaniline. Direct bromination often employs reagents like N-bromosuccinimide (NBS) in a suitable solvent. The Sandmeyer synthesis is a multi-step process that involves the formation of an isonitrosoacetanilide intermediate from 2-bromoaniline, followed by an acid-catalyzed cyclization to form the isatin ring.
Q2: What are the typical side products I should be aware of during the synthesis of this compound?
A2: The formation of several side products can complicate the synthesis of this compound. The most common include:
-
Isomeric Impurities: During direct bromination of isatin, the formation of 5-Bromoisatin is a common side reaction.[1] The amine group in isatin is an ortho/para director, while the ketone is a meta director, leading to potential bromination at both the C5 and C7 positions.[1]
-
Over-bromination Products: The use of excess brominating agent can lead to the formation of di- or tri-brominated isatins, such as 5,7-dibromoisatin.[2]
-
Isatin Oxime: In the Sandmeyer synthesis, the isonitrosoacetanilide intermediate can sometimes be isolated as a yellow precipitate, especially when the sulfuric acid solution is poured onto ice.[3]
-
Tar Formation: Under the strongly acidic and high-temperature conditions of the Sandmeyer reaction, decomposition of starting materials or intermediates can lead to the formation of dark, viscous byproducts, often referred to as "tar".[4]
-
Sulfonated Byproducts: The use of concentrated sulfuric acid in the cyclization step of the Sandmeyer synthesis can sometimes result in the sulfonation of the aromatic ring, creating polar impurities.[4]
Q3: How can I monitor the progress of my this compound synthesis?
A3: Thin Layer Chromatography (TLC) is an effective method for monitoring the progress of the reaction.[5][6][7][8][9] By spotting the reaction mixture alongside the starting material(s) on a TLC plate, you can observe the consumption of the reactants and the appearance of the product spot.[9] A suitable eluent system, often a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate, should be determined beforehand to achieve good separation.[5][6]
Q4: What are the recommended methods for purifying crude this compound?
A4: The primary methods for purifying crude this compound are recrystallization and column chromatography.
-
Recrystallization: Glacial acetic acid is a commonly used solvent for the recrystallization of isatin derivatives.[4]
-
Column Chromatography: For separating mixtures of isomers or removing significant impurities, column chromatography using silica gel is a highly effective technique.[5] A gradient elution with a solvent system like hexane/ethyl acetate can be employed to isolate the pure this compound.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction. - Suboptimal reaction temperature. - Impure starting materials. - Formation of significant side products. | - Monitor the reaction by TLC to ensure completion. - Carefully control the reaction temperature, especially during the acid-catalyzed cyclization in the Sandmeyer synthesis (maintain between 60-65°C during addition).[10] - Use high-purity starting materials. - Optimize reaction conditions to minimize side product formation (e.g., stoichiometry of brominating agent). |
| Product is a dark, oily substance instead of a crystalline solid | - Presence of "tar" byproducts from decomposition. - Residual high-boiling point solvent. | - Ensure the aniline starting material is fully dissolved before heating in the Sandmeyer synthesis to minimize tar formation.[4] - Attempt to triturate the oil with a non-polar solvent like hexane to induce crystallization. - Purify the product using column chromatography. - Ensure complete removal of the solvent under reduced pressure. |
| Presence of multiple spots on TLC of the final product | - Formation of isomeric impurities (e.g., 5-Bromoisatin). - Over-bromination. - Unreacted starting material. | - Use purification methods like column chromatography to separate the isomers. - Carefully control the stoichiometry of the brominating agent to avoid over-bromination. - Ensure the reaction goes to completion by monitoring with TLC. |
| Formation of a yellow precipitate during the Sandmeyer synthesis workup | - Precipitation of isatin oxime. | - To minimize the formation of the isatin oxime, a "decoy agent" such as an aldehyde or ketone can be added during the quenching or extraction phase of the reaction.[4] |
Quantitative Data Summary
| Synthesis Method | Starting Material | Product | Yield | Reference |
| Sandmeyer Isatin Synthesis | 2-Bromoaniline | This compound | 74% | [10] |
| Sandmeyer Isatin Synthesis | 3-Bromoaniline | 4-Bromoisatin | 46% | [10] |
| Sandmeyer Isatin Synthesis | 3-Bromoaniline | 6-Bromoisatin | 21% | [10] |
| Direct Bromination | Isatin | 5-Bromoisatin | 89% | [11] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Sandmeyer Isatin Synthesis
This protocol is adapted from the general Sandmeyer isatin synthesis procedure.
Step 1: Synthesis of 2-bromoisonitrosoacetanilide (Intermediate)
-
In a suitable flask, prepare a solution of chloral hydrate (1.1 equivalents) and sodium sulfate (7 equivalents) in water.
-
Add a solution of 2-bromoaniline (1 equivalent) in hydrochloric acid.
-
Add a solution of hydroxylamine hydrochloride (3 equivalents).
-
Heat the mixture to reflux until the reaction is complete, monitoring by TLC.
-
Cool the reaction mixture and filter the precipitated 2-bromoisonitrosoacetanilide.
-
Wash the precipitate with water and dry thoroughly. This crude intermediate is typically used in the next step without further purification.
Step 2: Cyclization to this compound
-
Carefully pre-heat concentrated sulfuric acid to 60°C in a flask equipped with a mechanical stirrer.
-
Add the dried 2-bromoisonitrosoacetanilide from Step 1 in small portions, ensuring the temperature of the reaction mixture is maintained between 60 and 65°C.[10]
-
After the addition is complete, heat the mixture to 80°C for a short period to ensure complete cyclization.
-
Cool the mixture to 70°C and then carefully pour it onto crushed ice.
-
Allow the mixture to stand for at least one hour to allow for complete precipitation of the crude product.
-
Filter the orange precipitate and wash it thoroughly with cold water to remove any residual acid.
-
Dry the crude this compound.
-
Purify the crude product by recrystallization from glacial acetic acid or by column chromatography on silica gel.
Visualizations
Caption: Synthetic pathway for this compound via the Sandmeyer reaction.
Caption: Side reactions during the direct bromination of isatin.
Caption: A logical workflow for troubleshooting this compound synthesis.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 6. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 7. How To [chem.rochester.edu]
- 8. rsc.org [rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 11. journals.umz.ac.ir [journals.umz.ac.ir]
Technical Support Center: Scaling Up the Synthesis of 7-Bromoisatin for Library Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 7-bromoisatin, particularly for applications requiring larger quantities, such as library production. This resource includes detailed experimental protocols, troubleshooting guides in a question-and-answer format, and quantitative data to facilitate the scaling up of this important synthetic building block.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What is the most reliable method for synthesizing this compound on a larger scale?
A1: The Sandmeyer isatin synthesis is a robust and widely used method for preparing substituted isatins, including this compound. This two-step process begins with the synthesis of an isonitrosoacetanilide intermediate from the corresponding aniline, followed by an acid-catalyzed cyclization to form the isatin core. For the synthesis of this compound, the recommended starting material is 2-bromoaniline. This method has been reported to yield this compound in good yields, around 74%.[1]
Q2: We are observing a low yield in our scaled-up Sandmeyer synthesis of this compound. What are the common causes and how can we mitigate them?
A2: Low yields in the Sandmeyer synthesis can often be attributed to several factors. For the initial formation of the isonitrosoacetanilide intermediate, ensure that all starting materials are of high purity and consider optimizing the reaction time and temperature for the condensation step. In the subsequent cyclization step, incomplete reaction is a common issue. This can be due to poor solubility of the intermediate in the acid. Using methanesulfonic acid as an alternative to sulfuric acid can sometimes improve solubility and yields.[2] Additionally, the temperature of the acid during the addition of the intermediate is critical; if it's too low, the reaction may not proceed, and if it's too high, decomposition can occur.[1]
Q3: Our synthesis is producing a mixture of bromoisatin isomers. How can we improve the regioselectivity to favor the 7-bromo isomer?
A3: Achieving high regioselectivity is a known challenge in the synthesis of substituted isatins.[3] When starting with 2-bromoaniline in the Sandmeyer synthesis, the primary product should be this compound due to the directing effect of the amino group in the initial aniline. However, contamination with other isomers can occur. To minimize the formation of unwanted isomers, it is crucial to carefully control the reaction conditions, particularly the temperature during the cyclization step. If you are attempting a direct bromination of isatin, achieving regioselectivity for the 7-position is difficult and will likely result in a mixture of products. For library production where purity of the starting material is key, the Sandmeyer route starting with the appropriately substituted aniline (2-bromoaniline for this compound) is the more reliable approach.
Q4: We are experiencing the formation of a dark, tar-like substance during the cyclization step. What is causing this and how can it be prevented?
A4: Tar formation is a common issue in isatin synthesis, often caused by the decomposition of starting materials or intermediates under the highly acidic and elevated temperature conditions of the cyclization step.[3] To prevent this, ensure that the isonitrosoacetanilide intermediate is added to the acid in a controlled manner to avoid localized overheating. It is also important to ensure that the aniline starting material is fully dissolved before proceeding with the reaction.[3] Maintaining the reaction temperature within the optimal range is critical to minimize decomposition.
Q5: What is the recommended method for purifying this compound at a larger scale?
A5: For the purification of this compound on a larger scale, recrystallization is a common and effective method. Glacial acetic acid is often used as a solvent for recrystallizing isatins.[3] An alternative method involves dissolving the crude product in an aqueous sodium hydroxide solution, followed by filtration to remove insoluble impurities. The this compound can then be reprecipitated by acidifying the filtrate with an acid like acetic acid or hydrochloric acid.[1] For highly pure material required for library synthesis, column chromatography may be necessary, though it is less ideal for very large quantities.
Experimental Protocols
Protocol 1: Sandmeyer Synthesis of this compound from 2-Bromoaniline
This two-step protocol is adapted from the general Sandmeyer isatin synthesis for the specific preparation of this compound.
Step 1: Synthesis of 2-Bromoisonitrosoacetanilide (Intermediate)
-
In a large reaction vessel, prepare a solution of chloral hydrate (1.1 equivalents) and sodium sulfate (7 equivalents) in water.
-
In a separate container, dissolve 2-bromoaniline (1 equivalent) in a mixture of water and concentrated hydrochloric acid.
-
Add the 2-bromoaniline solution to the chloral hydrate solution with stirring.
-
Prepare a solution of hydroxylamine hydrochloride (3 equivalents) in water and add it to the reaction mixture.
-
Heat the mixture to reflux (approximately 90-100°C) for 2-4 hours. The formation of a precipitate should be observed.
-
Cool the reaction mixture and collect the precipitated 2-bromoisonitrosoacetanilide by filtration.
-
Wash the solid with cold water and dry it thoroughly. This crude intermediate is typically used in the next step without further purification.
Step 2: Cyclization to this compound
-
Carefully preheat concentrated sulfuric acid to 60°C in a suitable reaction vessel with vigorous mechanical stirring.
-
Add the dried 2-bromoisonitrosoacetanilide from Step 1 portion-wise to the hot sulfuric acid, ensuring the temperature is maintained between 60-70°C.
-
After the addition is complete, heat the reaction mixture to 80°C for approximately 10-15 minutes to ensure complete cyclization.
-
Cool the mixture and carefully pour it onto a large volume of crushed ice. This will cause the crude this compound to precipitate.
-
Collect the orange-red precipitate by filtration and wash it thoroughly with cold water to remove residual acid.
-
Dry the crude this compound. Further purification can be achieved by recrystallization from glacial acetic acid.
Quantitative Data
The following table provides an example of reagent quantities for a laboratory-scale synthesis of this compound, which can be scaled up proportionally for library production.
| Reagent | Molar Equiv. | Molecular Weight ( g/mol ) | Quantity for 0.25 mol Scale |
| 2-Bromoaniline | 1 | 172.03 | 43.0 g |
| Chloral Hydrate | 1.1 | 165.40 | 45.5 g |
| Sodium Sulfate | 7 | 142.04 | 248.6 g |
| Hydroxylamine HCl | 3 | 69.49 | 52.1 g |
| Conc. Sulfuric Acid | - | 98.08 | ~200 mL |
| Product | |||
| This compound | - | 226.03 | Expected Yield: ~41.8 g (74%) |
Visualizations
Experimental Workflow
References
Technical Support Center: Characterization of 7-Bromoisatin Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of 7-bromoisatin derivatives.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental analysis of this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Question: I am observing complex or overlapping signals in the aromatic region of the 1H NMR spectrum of my this compound derivative. How can I simplify the spectrum and assign the protons correctly?
Answer:
Overlapping signals in the aromatic region of this compound derivatives are common due to the influence of the bromine atom and other substituents on the chemical shifts of the aromatic protons. Here are several strategies to resolve and assign these signals:
-
Higher Field Strength: Running the NMR experiment on a higher field spectrometer (e.g., 600 MHz or higher) can increase the dispersion of the signals, potentially resolving the overlap.
-
2D NMR Techniques:
-
COSY (Correlation Spectroscopy): This experiment will show correlations between protons that are coupled to each other, helping to identify adjacent protons on the aromatic ring.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This can reveal through-space interactions between protons, which is particularly useful for assigning protons on different parts of the molecule that are spatially close.
-
HSQC (Heteronuclear Single Quantum Coherence): This correlates protons to their directly attached carbon atoms, aiding in the assignment of both 1H and 13C signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This shows correlations between protons and carbons that are two or three bonds away, which is invaluable for piecing together the molecular structure.
-
-
Solvent Effects: Changing the NMR solvent (e.g., from CDCl3 to DMSO-d6) can alter the chemical shifts of the protons and may resolve overlapping signals.
-
Long-Range Coupling: Be aware of potential long-range couplings (4J or 5J) involving the bromine atom, which can cause additional splitting and complicate the spectrum.[1][2][3][4][5] Decoupling experiments can help to simplify these patterns. The presence of the bromine atom can influence the chemical shifts of nearby protons, with the effect decreasing with distance.[6]
Question: My this compound derivative has poor solubility in common NMR solvents, leading to a low signal-to-noise ratio. What can I do to improve the quality of my spectrum?
Answer:
Poor solubility is a frequent challenge with planar, aromatic compounds like isatin derivatives. Consider the following approaches:
-
Solvent Selection: Test a range of deuterated solvents to find one that provides adequate solubility. Common choices include DMSO-d6, DMF-d7, and mixtures of solvents like CDCl3 with a few drops of DMSO-d6.
-
Increased Number of Scans: Acquiring a larger number of transients will improve the signal-to-noise ratio. This is a straightforward way to enhance the quality of the spectrum for poorly soluble compounds.
-
Higher Concentration: If possible, try to dissolve a larger amount of your compound in the NMR tube. However, be mindful of potential aggregation at higher concentrations, which can lead to peak broadening.
-
Use of a Cryoprobe: A cryogenically cooled probe significantly enhances sensitivity, allowing for the acquisition of high-quality spectra from very dilute samples.
-
Solid-State NMR: If solution-state NMR is not feasible, solid-state NMR can be a powerful alternative for structural elucidation.
Mass Spectrometry (MS)
Question: I am having trouble interpreting the mass spectrum of my this compound derivative. What are the characteristic fragmentation patterns I should look for?
Answer:
The mass spectrum of a this compound derivative will be characterized by the isotopic pattern of bromine and specific fragmentation pathways.
-
Isotopic Pattern of Bromine: Bromine has two major isotopes, 79Br and 81Br, in an approximate 1:1 ratio.[7] This results in a characteristic M and M+2 pattern for the molecular ion peak and any bromine-containing fragments, where the two peaks are of nearly equal intensity.
-
Fragmentation of the Isatin Core: The isatin ring is relatively stable, but can undergo characteristic fragmentation. Common losses include CO (28 Da) and fragments from any substituents on the ring or the nitrogen atom.[8]
-
α-Cleavage: For N-substituted derivatives, cleavage of the bond alpha to the nitrogen atom is a common fragmentation pathway.
-
McLafferty Rearrangement: If a substituent on the nitrogen contains a γ-hydrogen, a McLafferty rearrangement may be observed.
Table 1: Common Mass Fragments for a Hypothetical N-acetyl-7-bromoisatin
| m/z Value | Possible Fragment | Notes |
| 267/269 | [M]+• | Molecular ion with 79Br/81Br |
| 225/227 | [M - COCH2]+• | Loss of the acetyl group |
| 197/199 | [M - COCH2 - CO]+• | Subsequent loss of carbon monoxide |
| 170/172 | [M - COCH2 - 2CO]+• | Loss of both carbonyl groups |
| 43 | [CH3CO]+ | Acetyl cation |
X-ray Crystallography
Question: I am struggling to grow single crystals of my this compound derivative suitable for X-ray diffraction. What are some effective crystallization techniques?
Answer:
Growing high-quality single crystals can be challenging. The key is to achieve slow crystallization from a supersaturated solution. Here are some commonly used methods:
-
Slow Evaporation: Dissolve your compound in a suitable solvent to near saturation. Loosely cap the vial to allow the solvent to evaporate slowly over several days or weeks.
-
Vapor Diffusion: This is a highly effective technique.
-
Liquid-Liquid Diffusion: Dissolve your compound in a small amount of a "good" solvent. Carefully layer a "poor" solvent (in which the compound is less soluble) on top. The slow diffusion of the poor solvent into the good solvent will gradually decrease the solubility and promote crystal growth at the interface.
-
Vapor Diffusion (in a sealed chamber): Place a vial containing your dissolved compound inside a larger sealed chamber that also contains a vial of a "poor" solvent. The vapor of the poor solvent will slowly diffuse into the solution of your compound, inducing crystallization.
-
-
Cooling: Prepare a saturated solution of your compound in a suitable solvent at an elevated temperature. Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer to promote crystallization. Rapid cooling often leads to the formation of small or disordered crystals.
Tips for Successful Crystallization:
-
Purity is Key: Ensure your compound is highly pure. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to poor diffraction.
-
Solvent Choice: Experiment with a variety of solvents and solvent mixtures.
-
Patience: Crystal growth can take time, from days to months. Avoid disturbing the crystallization vessel.[9][10]
Frequently Asked Questions (FAQs)
Q1: What are the typical IR absorption frequencies for the carbonyl groups in this compound derivatives?
A1: The isatin core has two carbonyl groups, a ketone (C2=O) and an amide (C3=O). Their stretching frequencies can be influenced by substituents on the aromatic ring and the nitrogen atom. Generally, you can expect to see two distinct carbonyl peaks in the IR spectrum. The presence of the electron-withdrawing bromine atom can slightly shift these frequencies.[11]
Table 2: Typical IR Frequencies for this compound Derivatives
| Functional Group | Absorption Range (cm-1) | Intensity |
| N-H Stretch (unsubstituted N) | 3100 - 3300 | Medium, Broad |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium |
| C=O Stretch (ketone) | 1730 - 1750 | Strong |
| C=O Stretch (amide) | 1680 - 1710 | Strong |
| C=C Stretch (aromatic) | 1450 - 1600 | Medium |
| C-Br Stretch | 500 - 650 | Medium-Strong |
Q2: How does the bromine at the 7-position affect the 1H NMR chemical shifts of the aromatic protons?
A2: The bromine atom is an electron-withdrawing group and exhibits anisotropy, both of which influence the chemical shifts of the nearby aromatic protons. Protons ortho to the bromine (at the C6 position) will experience the largest downfield shift. The meta proton (at the C5 position) and the para proton (at the C4 position) will also be affected, but to a lesser extent. The exact chemical shifts will also depend on the nature and position of other substituents on the isatin ring.[12][13][14]
Q3: Are there any specific safety precautions I should take when working with this compound derivatives?
A3: Yes. This compound and its derivatives should be handled with care. The parent compound, this compound, is classified as harmful if swallowed, causes skin irritation, and may cause serious eye damage and respiratory irritation.[15] Always consult the Safety Data Sheet (SDS) for the specific derivative you are working with. General safety precautions include:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoiding inhalation of dust or vapors.
-
Preventing contact with skin and eyes.
Experimental Protocols
Protocol 1: NMR Sample Preparation and Data Acquisition
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified this compound derivative.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean, dry vial.
-
Once fully dissolved, transfer the solution to a clean NMR tube.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock and shim the spectrometer to ensure a homogeneous magnetic field.
-
Acquire a standard 1D 1H NMR spectrum.
-
If signals are overlapping or assignments are ambiguous, acquire 2D NMR spectra (COSY, HSQC, HMBC, NOESY) as needed.
-
Process the data using appropriate software (e.g., MestReNova, TopSpin).
-
Protocol 2: High-Resolution Mass Spectrometry (HRMS) Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the this compound derivative (approximately 1 mg/mL) in a high-purity solvent such as methanol or acetonitrile.
-
Filter the solution through a syringe filter (0.22 µm) to remove any particulate matter.
-
-
Data Acquisition (Direct Infusion ESI-TOF):
-
Calibrate the mass spectrometer using a suitable calibration standard.
-
Set the ionization source parameters (e.g., capillary voltage, gas flow rates, temperature) to optimal values for your class of compounds.
-
Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5 µL/min).
-
Acquire the mass spectrum in the appropriate mass range.
-
Analyze the data, paying close attention to the molecular ion peak and the characteristic bromine isotopic pattern.
-
Visualizations
Caption: Experimental workflow for the synthesis and characterization of this compound derivatives.
Caption: Troubleshooting logic for common characterization challenges.
References
- 1. Bromination of endo-7-norbornene derivatives revisited: failure of a computational NMR method in elucidating the configuration of an organic structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acdlabs.com [acdlabs.com]
- 3. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. 1H proton nmr spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 n-butyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. The electron ionisation mass spectrum (EI-MS) of p-bromoacetanilide is pr.. [askfilo.com]
- 8. benthamopen.com [benthamopen.com]
- 9. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]
- 10. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 11. Experimental and theoretical vibrational study of isatin, its 5-(NO2, F, Cl, Br, I, CH3) analogues and the isatinato anion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. modgraph.co.uk [modgraph.co.uk]
- 13. 1H chemical shifts in NMR. Part 20--anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab initio investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [PDF] Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes | Semantic Scholar [semanticscholar.org]
- 15. This compound | C8H4BrNO2 | CID 2302353 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Solubility Challenges of 7-Bromoisatin in Aqueous Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of 7-Bromoisatin in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
Q2: What are the key physicochemical properties of this compound I should be aware of?
A2: Understanding the physicochemical properties of this compound is crucial for developing an effective solubilization strategy.
| Property | Value | Source |
| Molecular Formula | C₈H₄BrNO₂ | [3] |
| Molecular Weight | 226.03 g/mol | [3] |
| Appearance | Orange to red crystalline powder | |
| Melting Point | 191-198 °C | |
| pKa (predicted for 5-Bromoisatin) | 8.74 ± 0.20 | [4] |
The high melting point suggests a stable crystal lattice, which can contribute to its low solubility. The predicted pKa for the structurally similar 5-Bromoisatin suggests that this compound is a weak acid, and its solubility may be influenced by pH.
Q3: What are the primary strategies for improving the aqueous solubility of this compound?
A3: Several techniques can be employed to enhance the solubility of poorly water-soluble compounds like this compound.[5][6][7] The choice of method depends on the specific experimental requirements, such as the desired concentration and the downstream application.
| Strategy | Principle | Potential for this compound |
| Co-solvency | Increasing solubility by adding a water-miscible organic solvent. | High. Solvents like DMSO, DMF, ethanol, and polyethylene glycol (PEG) are likely effective. |
| pH Adjustment | Ionizing the compound by adjusting the pH of the medium. | Moderate. As a weak acid, increasing the pH above its pKa should enhance solubility. |
| Cyclodextrin Complexation | Encapsulating the hydrophobic molecule within a cyclodextrin cavity. | High. This has been shown to be effective for other isatin derivatives.[8] |
| Solid Dispersion | Dispersing the compound in a hydrophilic polymer matrix. | Moderate to High. This technique can improve wettability and dissolution rate.[9] |
| Particle Size Reduction | Increasing the surface area by micronization or nanonization. | Moderate. This can improve the dissolution rate but may not significantly increase equilibrium solubility.[9] |
Q4: Can I use surfactants to dissolve this compound?
A4: Yes, surfactants can be used to increase the solubility of poorly soluble compounds through micellar solubilization.[10] Non-ionic surfactants such as Tween® 80 and Pluronic® F68 are generally preferred for biological experiments due to their lower toxicity compared to ionic surfactants.
Troubleshooting Guides
Issue 1: this compound precipitates out of solution upon dilution of a stock solution.
Root Cause Analysis:
This is a common issue when a compound is dissolved in a strong organic solvent (like DMSO) and then diluted into an aqueous buffer where its solubility is much lower. This "crashing out" occurs because the final concentration of the organic solvent is insufficient to keep the compound dissolved.
Troubleshooting Steps:
-
Reduce the Stock Solution Concentration: Prepare a more dilute stock solution in the organic solvent.
-
Increase the Final Co-solvent Concentration: Ensure the final concentration of the co-solvent in your aqueous medium is sufficient to maintain solubility. However, be mindful of the tolerance of your experimental system (e.g., cells) to the organic solvent.
-
Use a Different Solubilization Technique: Consider using cyclodextrins or a pH-adjusted buffer to achieve the desired concentration without relying solely on co-solvents.
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller dilutions, vortexing or sonicating between each step.
Issue 2: Inconsistent results in biological assays.
Root Cause Analysis:
Inconsistent results can often be attributed to incomplete or variable dissolution of this compound. If the compound is not fully dissolved, the actual concentration in your assay will be lower and more variable than the nominal concentration.
Troubleshooting Steps:
-
Visually Inspect for Precipitate: Before use, carefully inspect your solutions for any visible precipitate. Centrifuge the solution and check for a pellet.
-
Confirm Dissolution: Whenever possible, quantify the concentration of your final working solution using a suitable analytical method like UV-Vis spectroscopy or HPLC.
-
Prepare Fresh Solutions: Prepare fresh working solutions from your stock immediately before each experiment to minimize the risk of precipitation over time.
-
Sonication: Use a bath sonicator to aid in the dissolution of this compound in your chosen solvent system.
Experimental Protocols
Protocol 1: Solubilization using Co-solvents
This protocol describes the use of Dimethyl Sulfoxide (DMSO) as a co-solvent.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline, PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Prepare a Stock Solution:
-
Weigh out a precise amount of this compound.
-
Add DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex and sonicate until the compound is completely dissolved. Visually inspect for any remaining solid particles.
-
-
Prepare Working Solutions:
-
Perform serial dilutions of the stock solution into your aqueous buffer to achieve the desired final concentrations.
-
Add the stock solution to the buffer and immediately vortex to ensure rapid mixing and minimize precipitation.
-
Note: The final DMSO concentration should be kept as low as possible and consistent across all experimental and control groups. A final DMSO concentration of <0.5% is generally well-tolerated in most cell-based assays.
-
Protocol 2: Solubilization using pH Adjustment
This protocol is for enhancing solubility in basic aqueous solutions.
Materials:
-
This compound
-
1 M Sodium Hydroxide (NaOH)
-
Aqueous buffer of choice (pH should be adjusted)
-
pH meter
-
Stir plate and stir bar
Procedure:
-
Prepare a pH-Adjusted Buffer:
-
Start with your desired aqueous buffer.
-
Slowly add 1 M NaOH dropwise while monitoring the pH until the desired basic pH (e.g., 8.0, 9.0) is reached.
-
-
Dissolve this compound:
-
Add the weighed this compound to the pH-adjusted buffer.
-
Stir the mixture on a stir plate until the compound is fully dissolved. Gentle heating (e.g., to 37°C) may be used to facilitate dissolution.
-
Caution: Ensure that the elevated pH does not affect the stability of this compound or interfere with your experimental system.
-
Protocol 3: Solubilization using Cyclodextrin Complexation
This protocol uses Hydroxypropyl-β-cyclodextrin (HP-β-CD) for complexation.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer of choice
-
Vortex mixer
-
Bath sonicator
-
Stir plate and stir bar
Procedure:
-
Prepare the Cyclodextrin Solution:
-
Dissolve HP-β-CD in the aqueous buffer to a desired concentration (e.g., 10-40% w/v).
-
-
Form the Inclusion Complex:
-
Add an excess amount of this compound to the HP-β-CD solution.
-
Stir the mixture vigorously at room temperature for 24-48 hours to allow for complex formation.
-
-
Isolate the Soluble Fraction:
-
After the incubation period, centrifuge the suspension at high speed to pellet the undissolved this compound.
-
Carefully collect the supernatant, which contains the soluble this compound-HP-β-CD complex.
-
The concentration of this compound in the supernatant can be determined by a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Visualizations
Caption: A flowchart for troubleshooting this compound solubility issues.
References
- 1. 91-56-5 CAS MSDS (Isatin) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. jetir.org [jetir.org]
- 3. This compound | C8H4BrNO2 | CID 2302353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Bromoisatin | 87-48-9 [chemicalbook.com]
- 5. wjbphs.com [wjbphs.com]
- 6. pnrjournal.com [pnrjournal.com]
- 7. ijcsrr.org [ijcsrr.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. ijrar.org [ijrar.org]
Preventing decomposition of 7-Bromoisatin during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 7-Bromoisatin during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to decomposition?
This compound is a halogenated derivative of isatin, a valuable scaffold in medicinal chemistry for the development of kinase inhibitors and other therapeutic agents.[1][2] Its instability is primarily attributed to the presence of the bromine atom at the C7 position of the indole ring. This substitution is believed to increase the electrophilicity and reactivity of the C3 carbonyl group, making the molecule susceptible to degradation under various conditions.[3] It has been noted that this compound is more volatile and demonstrates faster degradation compared to isatin and 5-bromoisatin.[3]
Q2: What are the main decomposition pathways for this compound?
While specific mechanistic studies on this compound decomposition are limited, electrochemical studies on halogenated isatins suggest potential degradation routes. Oxidation can lead to the formation of polymeric byproducts.[4] Under reductive conditions, cleavage of the C-Br bond and the carbonyl group at the C3 position can occur.[4] Anecdotal evidence from synthetic procedures suggests that elevated temperatures during synthesis can also lead to significant decomposition.[5]
Q3: What are the ideal storage conditions for this compound?
To ensure the stability of this compound, it should be stored as a solid in a tightly sealed container in a cool, dry, and dark place.
Troubleshooting Guides
Issue 1: Low Yield and Purity in Sandmeyer Synthesis
The Sandmeyer synthesis is a common method for preparing this compound. However, low yields and the formation of impurities are frequent challenges.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step | Explanation |
| Decomposition during cyclization | Strictly control the temperature of the sulfuric acid during the addition of the isonitrosoacetanilide intermediate. Maintain the temperature between 60-65°C.[5] | The cyclization step is highly exothermic. Temperatures above this range can lead to significant decomposition of the starting material and product, resulting in a lower yield and the formation of tar-like byproducts.[5] |
| Incomplete reaction | Ensure the reaction mixture is heated to the optimal temperature for a sufficient duration after the addition of the intermediate. A temperature of around 80°C for a short period (e.g., 10 minutes) is often recommended for other bromoisatins.[6] | Inadequate heating can lead to incomplete cyclization of the isonitrosoacetanilide intermediate, reducing the overall yield of this compound. |
| Formation of side products | The use of a "decoy agent" during the reaction, quenching, or extraction has been proposed to prevent the formation of isatin oxime impurities in the synthesis of other isatins.[7] | Side reactions can compete with the desired cyclization, leading to a complex mixture of products and making purification difficult.[7] |
Experimental Protocol: Optimized Sandmeyer Synthesis of this compound
This protocol is adapted from procedures for other bromoisatins and emphasizes temperature control to minimize decomposition.[5][6]
Step 1: Synthesis of 3-Bromoisonitrosoacetanilide (Intermediate)
-
In a suitable reaction vessel, dissolve chloral hydrate (1.1 eq) and sodium sulfate (7 eq) in water.
-
Add a solution of 2-bromoaniline (1 eq) in hydrochloric acid.
-
Add a solution of hydroxylamine hydrochloride (3 eq).
-
Heat the mixture to reflux (around 80-100°C) for approximately 15-30 minutes.
-
Cool the reaction mixture and filter the precipitated 3-bromoisonitrosoacetanilide.
-
Wash the solid with water and dry it thoroughly. This crude intermediate is often used directly in the next step.
Step 2: Cyclization to this compound
-
Carefully heat concentrated sulfuric acid (a suitable volume to ensure stirring) to 60°C in a flask equipped with a mechanical stirrer and a thermometer.
-
Slowly add the dried 3-bromoisonitrosoacetanilide in small portions, ensuring the reaction temperature does not exceed 65°C.
-
After the addition is complete, heat the mixture to 80°C for a very short duration (e.g., 5-10 minutes) to ensure complete cyclization.
-
Cool the reaction mixture to room temperature and then pour it onto crushed ice.
-
Filter the precipitated orange-brown solid (crude this compound) and wash it thoroughly with cold water.
-
Dry the product under vacuum.
Logical Workflow for Sandmeyer Synthesis Troubleshooting
Caption: Troubleshooting logic for Sandmeyer synthesis of this compound.
Issue 2: Decomposition During Purification
This compound's instability extends to its purification, where prolonged exposure to certain solvents and temperatures can lead to degradation.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step | Explanation |
| Solvent-induced decomposition | Choose a purification solvent in which this compound has good solubility at elevated temperatures but is sparingly soluble at room temperature. Acetic acid or ethanol are commonly used for isatin derivatives.[1][6] Avoid prolonged heating. | Certain solvents may react with this compound or catalyze its decomposition, especially at higher temperatures. Minimizing the time the compound spends in hot solvent is crucial. |
| Thermal decomposition during solvent removal | Use a rotary evaporator at a reduced pressure and a moderate temperature (e.g., below 40°C) to remove the solvent. Avoid using high temperatures to speed up the process. | As with the synthesis, elevated temperatures can cause the purified this compound to decompose. |
| Acid/Base-catalyzed decomposition | Ensure that the crude product is thoroughly washed to remove any residual acid from the synthesis. Use neutral solvents for recrystallization. | Traces of strong acids or bases can catalyze the degradation of this compound. |
Experimental Protocol: Recrystallization of this compound
-
Dissolve the crude this compound in a minimum amount of hot acetic acid or ethanol.
-
If the solution is not clear, hot filter it to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature to form crystals.
-
For maximum recovery, cool the flask in an ice bath.
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified this compound crystals under vacuum at a low temperature.
Experimental Workflow for Synthesis and Purification
Caption: General workflow for the synthesis and purification of this compound.
Quantitative Data Summary
Quantitative data on the specific impact of various parameters on this compound decomposition is not extensively available in the reviewed literature. The following table summarizes the reported yields for the synthesis of this compound and related compounds, highlighting the variability likely influenced by reaction conditions.
| Compound | Synthesis Method | Reported Yield | Reference |
| This compound | Sandmeyer | 74% | [5] |
| 4-Bromoisatin | Sandmeyer | 46% | [5] |
| 6-Bromoisatin | Sandmeyer | 21% | [5] |
Note: The significant difference in yield for this compound compared to its isomers suggests that optimized conditions are crucial for this specific synthesis. Further systematic studies are recommended to quantify the effects of temperature, pH, and solvent on the stability and yield of this compound.
References
- 1. Page loading... [guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 4. researchgate.net [researchgate.net]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. benchchem.com [benchchem.com]
- 7. US20060247442A1 - Process for preparing isatins with control of side-product formation - Google Patents [patents.google.com]
Technical Support Center: 7-Bromoisatin Grignard Reactions
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with Grignard reactions of 7-bromoisatin.
Frequently Asked Questions (FAQs)
Q1: What is the general outcome of a Grignard reaction with this compound?
A Grignard reagent (R-MgX) typically attacks the C3-carbonyl group of the isatin ring. This reaction leads to the formation of a tertiary alcohol, specifically a 3-substituted-3-hydroxy-7-bromoindolin-2-one.[1][2][3] The reaction introduces the 'R' group from the Grignard reagent at the C3 position.
Q2: Which solvent is most suitable for this reaction?
Anhydrous ethereal solvents are essential for the success of Grignard reactions.[4][5] Tetrahydrofuran (THF) is a commonly used solvent for Grignard reactions as it can help stabilize the Grignard reagent.[6] Anhydrous diethyl ether is also a suitable option. The choice of solvent can sometimes influence the reaction rate and yield.
Q3: How can I be sure my Grignard reagent has formed before adding the this compound?
Visual indicators of Grignard reagent formation include the disappearance of the metallic magnesium turnings and the appearance of a cloudy, grey, or brownish solution.[7] For a more quantitative measure, titration methods, such as those using iodine, can be employed to determine the concentration of the active Grignard reagent.[5][6]
Q4: What are the critical parameters to control during the reaction?
The most critical factor is maintaining strictly anhydrous (water-free) conditions.[4] All glassware should be thoroughly dried (e.g., flame-dried or oven-dried) and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[4] Temperature control is also important; the addition of the Grignard reagent to the this compound solution is often performed at a low temperature (e.g., -78 °C or 0 °C) to minimize side reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the workup of this compound Grignard reactions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no yield of the desired product | 1. Inactive Grignard reagent: The Grignard reagent may not have formed or may have been quenched by moisture or acidic protons. 2. Poor quality of this compound: Impurities in the starting material can interfere with the reaction. 3. Incorrect reaction temperature: The reaction may be too slow at very low temperatures or side reactions may dominate at higher temperatures. | 1. Ensure anhydrous conditions: Use flame-dried glassware and anhydrous solvents. Activate magnesium turnings with iodine or 1,2-dibromoethane.[4] Confirm Grignard formation via titration. 2. Purify this compound: Recrystallize or use column chromatography to purify the starting material. 3. Optimize temperature: Experiment with a range of temperatures for the addition of the Grignard reagent (e.g., -78 °C, 0 °C, room temperature). |
| Formation of a complex mixture of byproducts | 1. Enolization of the isatin: The Grignard reagent can act as a base and deprotonate the N-H of the isatin, leading to a complex reaction mixture. 2. Wurtz coupling: The Grignard reagent can react with any unreacted alkyl/aryl halide.[4] 3. Double addition: In some cases, the Grignard reagent may react with both the C3-carbonyl and the amide carbonyl, though this is less common. | 1. Protect the N-H group: Consider protecting the nitrogen of this compound with a suitable protecting group (e.g., Boc, benzyl) prior to the Grignard reaction. 2. Slow addition: Add the alkyl/aryl halide slowly to the magnesium turnings during Grignard formation to minimize its concentration in the reaction mixture.[4] 3. Use of a less reactive Grignard reagent or lower temperature: This can help to favor the more reactive C3-carbonyl. |
| Difficulty in isolating the product during workup | 1. Formation of emulsions: Magnesium salts formed during the quench can lead to stable emulsions, making phase separation difficult. 2. Product is water-soluble: The desired product may have some solubility in the aqueous layer. | 1. Careful quenching: Quench the reaction slowly with a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.[8] Avoid using water directly as it can be too vigorous. The addition of a co-solvent like diethyl ether can help break emulsions. 2. Thorough extraction: Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate, dichloromethane) to ensure complete recovery of the product. |
| Product decomposes during purification | 1. Acid sensitivity: The tertiary alcohol product may be sensitive to acid, leading to dehydration or rearrangement. 2. Thermal instability: The product may be unstable at higher temperatures. | 1. Use a neutral or slightly basic workup: Avoid strong acids for quenching and during chromatography. A saturated solution of NH₄Cl is a good choice.[8] 2. Purify at low temperature: Use column chromatography with a suitable solvent system and avoid excessive heating during solvent removal. |
Experimental Protocols
General Procedure for this compound Grignard Reaction
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of the corresponding alkyl or aryl halide (1.0 equivalent) in anhydrous THF dropwise to the magnesium suspension.
-
The reaction is typically initiated with gentle heating or sonication and then maintained at a gentle reflux until the magnesium is consumed.
-
-
Reaction with this compound:
-
In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in anhydrous THF under an inert atmosphere.
-
Cool the this compound solution to the desired temperature (e.g., -78 °C or 0 °C).
-
Slowly add the freshly prepared Grignard reagent to the this compound solution via a cannula or dropping funnel.
-
Stir the reaction mixture at the same temperature for a specified time (e.g., 1-3 hours) and then allow it to warm to room temperature.
-
-
Workup Procedure:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the mixture with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Visualizations
References
- 1. One-pot synthesis of 3-substituted-3-hydroxyindolin-2-ones: three component coupling of N-protected isatin, aryne precursor and 1,3-cyclodione under metal-free conditions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of N-substituted 3-(2-aryl-2-oxoethyl)-3-hydroxyindolin-2-ones and their conversion to N-substituted (E)-3-(2-aryl-2-oxoethylidene)indolin-2-ones: synthetic sequence, spectroscopic characterization and structures of four 3-hydroxy compounds and five oxoethylidene products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of the Biological Activities of 7-Bromoisatin and 5-Bromoisatin
A Guide for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, isatin and its derivatives represent a privileged scaffold, exhibiting a wide array of biological activities. Among these, brominated isatins have garnered significant attention for their potential as therapeutic agents. This guide provides a comparative overview of the biological activities of two constitutional isomers: 7-Bromoisatin and 5-Bromoisatin. While direct comparative studies evaluating both compounds under identical experimental conditions are limited, this document synthesizes available data to offer insights into their respective anticancer, antimicrobial, and enzyme-inhibiting properties.
Executive Summary
Both this compound and 5-Bromoisatin serve as crucial intermediates in the synthesis of bioactive molecules. The position of the bromine atom on the isatin core significantly influences their biological profiles. Generally, derivatives of 5-Bromoisatin have been more extensively studied for their antimicrobial and anticancer activities. In contrast, this compound is frequently highlighted as a key precursor in the development of potent anticancer agents, suggesting its strategic importance in drug design.
Anticancer Activity
Isatin derivatives are known to exert anticancer effects through various mechanisms, including the inhibition of tubulin polymerization and the activation of apoptotic pathways.
5-Bromoisatin and its Derivatives:
Derivatives of 5-Bromoisatin have demonstrated notable cytotoxic effects against a range of cancer cell lines. The introduction of various substituents at the N-1 and C-3 positions of the 5-bromoisatin scaffold has led to the development of compounds with significant anticancer potential.
This compound and its Derivatives:
This compound is a pivotal building block in the synthesis of potent anticancer compounds. The bromine at the 7-position is considered to enhance inhibitory potency against certain biological targets. Studies on 5,7-dibromoisatin derivatives, which incorporate bromo substitutions at both positions, have revealed strong inhibition of tubulin polymerization and the Akt signaling pathway, suggesting a potential mechanism of action for 7-brominated isatins.[1]
Comparative Data on Anticancer Activity (IC50 Values)
Table 1: Anticancer Activity of 5-Bromoisatin Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 5-Bromoisatin-based pyrimidine derivative | MCF-7 | Not specified | [2] |
| N-benzyl-5-bromoisatin derivative | Multiple cell lines | Not specified | [3] |
Table 2: Anticancer Activity of this compound Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 5,7-dibromo-N-propyl-isatinothiocyanate | HT29 (colon) | >10 | [1] |
| 5,7-dibromo-N-benzyl-isatinothiocyanate | HT29 (colon) | 1.15 | [1] |
| 5,7-dibromo-N-benzyl-isatinselenocyanate | HT29 (colon) | 1.05 | [1] |
Antimicrobial Activity
The isatin scaffold is a promising framework for the development of novel antimicrobial agents. The position of the bromine substituent can influence the spectrum and potency of activity.
5-Bromoisatin and its Derivatives:
A significant body of research has focused on the synthesis and antimicrobial evaluation of 5-Bromoisatin derivatives. These compounds have shown activity against a range of Gram-positive and Gram-negative bacteria.[4][5][6][7]
This compound and its Derivatives:
While this compound is mentioned as a precursor for antimicrobial compounds, specific studies detailing the antimicrobial activity of this compound and its simple derivatives are less common in the available literature.
Comparative Data on Antimicrobial Activity (MIC Values)
As with anticancer data, direct comparative Minimum Inhibitory Concentration (MIC) values are scarce. The table below presents MIC values for various derivatives of 5-Bromoisatin against different microbial strains.
Table 3: Antimicrobial Activity of 5-Bromoisatin Derivatives
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| 5-Bromoisatin pyrimidine derivative (3f) | S. aureus | 0.329 (µM) | [2] |
| 5-Bromoisatin pyrimidine derivative (3f) | B. subtilis | 0.329 (µM) | [2] |
| 5-Bromoisatin pyrimidine derivative (3f) | P. aeruginosa | 0.329 (µM) | [2] |
| 5-Bromoisatin pyrimidine derivative (3f) | E. coli | 0.329 (µM) | [2] |
| Various synthesized 5-Bromoisatin derivatives | Staphylococcus aureus | Moderate activity | [4] |
| Various synthesized 5-Bromoisatin derivatives | Bacillus subtilis | Moderate activity | [4] |
Enzyme Inhibition
The biological activities of isatin derivatives are often attributed to their ability to inhibit specific enzymes.
Tubulin Polymerization Inhibition:
A key anticancer mechanism for many isatin-based compounds is the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to mitotic arrest and apoptosis. Derivatives of 5,7-dibromoisatin have been shown to be potent inhibitors of tubulin polymerization.[1] While this suggests a potential role for both 5- and 7-bromo substitutions, direct comparative data for the single-substituted isomers is needed.
Caspase Activation:
Apoptosis, or programmed cell death, is a crucial process in cancer therapy. Isatin derivatives have been shown to induce apoptosis through the activation of caspases, a family of proteases that execute the apoptotic program. The activation of effector caspases like caspase-3 and caspase-7 is a hallmark of this process.
Comparative Data on Enzyme Inhibition
Quantitative data directly comparing the enzyme inhibitory constants (e.g., Ki) of this compound and 5-Bromoisatin are not available in the reviewed literature.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate potential signaling pathways and experimental workflows relevant to the biological activities of brominated isatins.
Figure 1. Workflow for comparing biological activities.
Figure 2. Potential anticancer signaling pathways.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization for specific experimental conditions.
MTT Assay for Cytotoxicity
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with serial dilutions of the test compounds (this compound or 5-Bromoisatin) and a vehicle control (e.g., DMSO). Incubate for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Broth Microdilution Assay for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Compound Preparation: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing broth medium.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Add the bacterial suspension to each well of the microtiter plate.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Caspase Activity Assay (Fluorometric)
This assay measures the activity of caspases, key mediators of apoptosis.
-
Cell Lysis: Treat cells with the test compounds to induce apoptosis. Lyse the cells to release cellular contents.
-
Substrate Addition: Add a fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3/7) to the cell lysate.
-
Incubation: Incubate at 37°C to allow the activated caspases to cleave the substrate.
-
Fluorescence Measurement: Measure the fluorescence of the cleaved substrate using a fluorometer (e.g., excitation at 380 nm and emission at 460 nm for AMC).
-
Data Analysis: Quantify the increase in fluorescence, which is proportional to the caspase activity.
In Vitro Tubulin Polymerization Assay (Turbidimetric)
This assay monitors the assembly of microtubules from purified tubulin.
-
Tubulin Preparation: Prepare a solution of purified tubulin in a polymerization buffer on ice.
-
Compound Addition: Add the test compounds or a control (e.g., paclitaxel as a stabilizer, colchicine as a destabilizer) to the tubulin solution.
-
Initiation of Polymerization: Initiate polymerization by raising the temperature to 37°C.
-
Turbidity Measurement: Monitor the increase in absorbance at 340 nm over time using a spectrophotometer with a temperature-controlled cuvette holder. The increase in absorbance corresponds to the formation of microtubules.
-
Data Analysis: Analyze the polymerization curves to determine the effect of the compounds on the rate and extent of tubulin polymerization.
Conclusion
While a definitive head-to-head comparison of the biological activities of this compound and 5-Bromoisatin is hampered by a lack of direct comparative studies, the available evidence suggests distinct and promising roles for both isomers in drug discovery. 5-Bromoisatin and its derivatives have been more extensively explored, demonstrating a broad spectrum of antimicrobial and anticancer activities. This compound, though less studied as a standalone agent, is a critical synthon for potent anticancer compounds, particularly those targeting tubulin polymerization. Future research should focus on direct comparative evaluations of these two isomers under standardized conditions to fully elucidate their structure-activity relationships and therapeutic potential.
References
- 1. Synthesis and biological evaluation of a novel class of isatin analogs as dual inhibitors of tubulin polymerization and Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 5. ajpp.in [ajpp.in]
- 6. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for Purity Determination of 7-Bromoisatin
For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical step in the research and development pipeline. This guide provides a comparative overview of various analytical methods for determining the purity of 7-Bromoisatin, a key building block in the synthesis of various biologically active compounds. The comparison includes High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and UV-Visible (UV-Vis) Spectroscopy.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the key performance indicators for different analytical methods applicable to the purity determination of this compound. The data presented is a representative compilation based on validated methods for isatin and its derivatives.
| Parameter | HPLC-UV/DAD | GC-MS | qNMR | UV-Vis Spectroscopy |
| Principle | Chromatographic separation based on polarity | Chromatographic separation based on volatility | Quantitative analysis based on nuclear spin | Measurement of light absorbance |
| Typical Purity Assay (%) | ≥ 96.0%[1] | > 97.0%[2] | Absolute purity determination | Semi-quantitative |
| Linearity (R²) | > 0.999[3] | > 0.999[4] | Not applicable (direct method) | > 0.999[5] |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | 1 - 10 ng/mL | ~0.1% (w/w) | ~1 µg/mL[5] |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL | 3 - 30 ng/mL | ~0.3% (w/w) | ~4 µg/mL[5] |
| Precision (%RSD) | < 2%[3] | < 5% | < 1% | < 2%[5] |
| Accuracy (% Recovery) | 98 - 102%[3] | 95 - 105% | 99 - 101% | 98 - 102%[5] |
| Specificity | High (separates impurities) | High (separates volatile impurities) | High (structurally specific) | Low (interference from absorbing impurities) |
| Sample Throughput | Moderate | Moderate | Low to Moderate | High |
| Instrumentation Cost | Moderate to High | High | High | Low |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV/DAD)
This method is suitable for the routine quality control of this compound, offering excellent resolution and sensitivity for the separation and quantification of the main component and its potential impurities.
-
Instrumentation: HPLC system with a UV/Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of Acetonitrile and water (or a suitable buffer like ammonium acetate). A typical starting point could be a 60:40 (v/v) mixture of Acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 254 nm or scanning from 200-400 nm with a DAD.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve this compound in the mobile phase or a suitable solvent like methanol to a final concentration of approximately 1 mg/mL. Further dilute to fall within the linear range of the calibration curve.
-
Quantification: The purity is determined by the area percentage of the main peak relative to the total peak area. For higher accuracy, quantification can be performed using an external standard of this compound with known purity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile impurities that may not be detected by HPLC.
-
Instrumentation: Gas chromatograph coupled with a Mass Spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, like a DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp up to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 50-500 amu.
-
Sample Preparation: Derivatization may be necessary to increase the volatility of this compound. Alternatively, the analysis can focus on volatile impurities by dissolving the sample in a suitable solvent and injecting the headspace or a liquid sample.
-
Quantification: Purity is assessed by the relative peak area of this compound. Identification of impurities is achieved through their mass spectra.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is an absolute quantification method that provides a direct measurement of purity without the need for a specific this compound reference standard.[6][7]
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and a simple NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d6).
-
Experimental Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (a delay of 30-60 seconds is often sufficient).
-
Number of Scans: Sufficient to achieve a high signal-to-noise ratio (>250:1) for the signals to be integrated.
-
-
Sample Preparation: Accurately weigh the this compound sample and the internal standard into an NMR tube and dissolve in a known volume of deuterated solvent.
-
Purity Calculation: The purity of this compound is calculated using the following formula:
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the internal standard
-
UV-Visible (UV-Vis) Spectroscopy
This is a simple and rapid method, best suited for a quick estimation of concentration rather than a detailed purity analysis.
-
Instrumentation: UV-Vis Spectrophotometer.
-
Solvent: A solvent in which this compound is soluble and that is transparent in the measurement range (e.g., methanol, ethanol).
-
Procedure:
-
Determine the wavelength of maximum absorbance (λmax) by scanning a solution of this compound over a range of 200-400 nm. For isatin, the λmax is around 295 nm in methanol.[5]
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Measure the absorbance of each standard solution at the λmax.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Prepare a solution of the test sample with an accurately known concentration and measure its absorbance.
-
-
Purity Estimation: The concentration of the test sample is determined from the calibration curve. The purity can be estimated by comparing the measured concentration to the expected concentration. This method is not specific and any impurity that absorbs at the same wavelength will interfere with the measurement.
Mandatory Visualizations
Caption: Workflow for selecting an analytical method for this compound purity.
Caption: Logical diagram for qNMR purity calculation.
References
- 1. This compound, 97% 10 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 2. This compound 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. ijpsr.com [ijpsr.com]
- 5. ymerdigital.com [ymerdigital.com]
- 6. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
Halogenated Isatins: A Comparative Analysis of Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
The isatin scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, particularly in the realm of oncology.[1][2] Strategic halogenation of the isatin ring has emerged as a powerful tool to modulate the compound's physicochemical properties and enhance its anticancer potency.[3] This guide provides a comparative overview of halogenated isatins, summarizing their cytotoxic effects across various cancer cell lines, detailing key experimental protocols for their evaluation, and visualizing the underlying molecular mechanisms.
Comparative Cytotoxicity of Halogenated Isatins
The introduction of halogen atoms (fluorine, chlorine, bromine, and iodine) at various positions of the isatin core significantly influences its cytotoxic profile. Structure-activity relationship (SAR) studies consistently demonstrate that the nature, position, and number of halogen substituents are critical for anticancer activity.[3] Generally, halogenation is thought to improve the lipophilicity of the isatin derivatives, potentially enhancing their cellular uptake and interaction with biological targets.[4][5]
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various halogenated isatin derivatives against a panel of human cancer cell lines, as reported in the literature. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary between studies.
| Compound | Halogen Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| 5,7-Dibromoisatin | 5,7-Dibromo | HT-29 (Colon) | <5 | [4] |
| Isatin-triazole hybrid | 5-Fluoro | THP-1 (Leukemia) | <1 | [6] |
| Isatin-chalcone hybrid | 5-Chloro | MDA-MB-468 (Breast) | 4.76 | [6] |
| Isatin-chalcone hybrid | 5-Chloro | MCF-7 (Breast) | 3.59 | [6] |
| 5-Halo-Isatin derivative (5b, 5r) | 5-Halo | MCF-7 (Breast) | 18.13 | [7][8] |
| 5-Halo-Isatin derivative (5n) | 5-Halo | MCF-7 (Breast) | 20.17 | [7][8] |
| Isatin-hydrazone (4j) | 2,6-Dichloro (on C-ring) | MCF-7 (Breast) | 1.51 | [9] |
| Isatin-hydrazone (4k) | 2-Chloro, 6-Fluoro (on C-ring) | MCF-7 (Breast) | 3.56 | [9] |
| Isatin-hydrazone (4e) | 2-Bromo (on C-ring) | MCF-7 (Breast) | 5.46 | [9] |
| Isatin-hydrazone (4e) | 2-Bromo (on C-ring) | A2780 (Ovarian) | 18.96 | [9] |
| Tri-substituted isatin (4l) | 5,6,7-Trihalogenated | K562 (Leukemia) | 1.75 | [10] |
| Tri-substituted isatin (4l) | 5,6,7-Trihalogenated | HepG2 (Liver) | 3.20 | [10] |
| Tri-substituted isatin (4l) | 5,6,7-Trihalogenated | HT-29 (Colon) | 4.17 | [10] |
| Fluorinated isatin-hydrazone (8) | Fluorinated | A549 (Lung) | 42.43 | [11][12] |
| Fluorinated isatin-hydrazone (8) | Fluorinated | HepG2 (Liver) | 48.43 | [11][12] |
| Isatin-chalcone hybrid (IH) | 4-Bromo | MCF-7 (Breast) | 6.53 | [13][14] |
| Isatin-chalcone hybrid (IH) | 4-Bromo | HeLa (Cervical) | 6.53 | [13][14] |
Mechanisms of Anticancer Action
Halogenated isatins exert their anticancer effects through multiple mechanisms, primarily by inducing programmed cell death (apoptosis) and interfering with the cell cycle.[3]
Induction of Apoptosis
A key mechanism of action for halogenated isatins is the induction of apoptosis in cancer cells.[3] This is often mediated through the intrinsic (mitochondrial) pathway.[7][8] Halogenated isatins can trigger cellular stress, leading to the activation of pro-apoptotic proteins like Bax and the suppression of anti-apoptotic proteins such as Bcl-2.[1][15] This disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytoplasm.[16][17] Cytochrome c then activates a cascade of caspases, particularly caspase-3 and -7, which are executioner enzymes that dismantle the cell.[4][18] Furthermore, some halogenated isatins have been shown to increase the production of reactive oxygen species (ROS), which can also contribute to mitochondrial-mediated apoptosis.[16][17][19]
Intrinsic apoptosis pathway induced by halogenated isatins.
Cell Cycle Arrest and Kinase Inhibition
Halogenated isatins can also halt the proliferation of cancer cells by arresting the cell cycle, often at the G2/M phase.[3] This is frequently achieved by inhibiting the polymerization of tubulin, a critical component of the mitotic spindle required for cell division.[1][3] Additionally, these compounds have been shown to inhibit various protein kinases that are crucial for cancer cell survival and proliferation.[1] Key targets include cyclin-dependent kinases (CDKs), such as CDK2, which regulate cell cycle progression.[20][21] Inhibition of receptor tyrosine kinases like VEGFR-2 and EGFR, which are involved in angiogenesis and cell growth signaling pathways (e.g., MAPK and PI3K/AKT), has also been reported.[1]
Inhibition of signaling pathways by halogenated isatins.
Experimental Protocols
Standardized methodologies are crucial for the comparative evaluation of halogenated isatins. Below are detailed protocols for key experiments.
General Workflow for Anticancer Evaluation
The evaluation of novel halogenated isatin derivatives typically follows a standardized workflow, from initial synthesis to in-depth mechanistic studies.
General experimental workflow for isatin-based drug discovery.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the halogenated isatin derivatives and a vehicle control. Incubate for the desired time period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the MTT into a purple formazan product.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Caspase-3/7 Activity Assay for Apoptosis
This assay quantifies the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
Protocol:
-
Cell Culture and Treatment: Culture and treat the cells with the halogenated isatin derivatives as described for the MTT assay.
-
Cell Lysis: After treatment, lyse the cells to release their contents, including caspases.
-
Substrate Addition: Add a luminogenic or fluorogenic substrate for caspase-3/7 to the cell lysate.
-
Signal Measurement: Incubate the mixture to allow for cleavage of the substrate by active caspases, which generates a luminescent or fluorescent signal. Measure the signal using a luminometer or fluorometer.
-
Data Analysis: Determine the fold-increase in caspase-3/7 activity compared to the untreated control.[4]
Conclusion
Halogenated isatins represent a promising class of anticancer agents with potent cytotoxic and pro-apoptotic activities against a range of cancer cell lines.[4] The strategic incorporation of halogens into the isatin scaffold is a key determinant of their biological activity.[3] Further research focusing on the synthesis of novel derivatives, elucidation of their precise mechanisms of action, and in vivo evaluation will be crucial for the development of these compounds as effective cancer therapeutics.
References
- 1. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05002B [pubs.rsc.org]
- 2. benthamdirect.com [benthamdirect.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. jetir.org [jetir.org]
- 6. A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Cytotoxicity and Apoptosis Inducing Evaluation of Novel Halogenated Isatin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
- 9. A Series of Isatin-Hydrazones with Cytotoxic Activity and CDK2 Kinase Inhibitory Activity: A Potential Type II ATP Competitive Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Antiproliferatory Activities Evaluation of Multi-Substituted Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. asianpubs.org [asianpubs.org]
- 15. Molecular iodine induces caspase-independent apoptosis in human breast carcinoma cells involving the mitochondria-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]
Validating the Enigmatic Mechanism of Action of 7-Bromoisatin Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
7-Bromoisatin, a halogenated derivative of the versatile isatin scaffold, has emerged as a compound of significant interest in medicinal chemistry. While its utility as a synthetic intermediate in the creation of novel therapeutic agents is well-established, a definitive understanding of its precise mechanism of action remains a subject of ongoing investigation. This guide provides a comprehensive comparison of the known and putative mechanisms of this compound, supported by experimental data and detailed protocols, to aid researchers in its further exploration and validation.
Unraveling the Antibacterial Action: Targeting Purine Biosynthesis
A compelling body of evidence points towards the antibacterial activity of this compound stemming from its ability to disrupt the de novo purine biosynthesis pathway in microorganisms. This pathway is essential for bacterial survival, and its components in microbes differ from those in humans, making it an attractive target for selective antimicrobial agents.
Mechanism of Action: Substrate Depletion of N5-CAIR Synthetase
Recent studies have revealed that isatin derivatives, including this compound, inhibit the enzyme N5-carboxyaminoimidazole ribonucleotide (N5-CAIR) synthetase.[1][2][3] This enzyme is crucial for a step in the purine biosynthesis pathway that is absent in humans.[3] The inhibitory action is not through direct binding to the enzyme's active site in a competitive or non-competitive manner. Instead, this compound employs a substrate depletion mechanism .[1][2][3] It rapidly and reversibly reacts with 5-aminoimidazole ribonucleotide (AIR), the substrate for N5-CAIR synthetase.[1][2][3] This reaction effectively reduces the available substrate for the enzyme, thereby inhibiting the entire pathway.
Interestingly, the position of the bromine atom on the isatin ring influences the rate of this reaction. Studies have shown that 5- and this compound react faster with AIR than 4-bromoisatin, suggesting that the substitution pattern is a key determinant of inhibitory potency.[1][2]
dot
References
A Comparative Guide to the X-ray Crystal Structure of 7-Bromoisatin and its Analogs
For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of 7-Bromoisatin's Crystallographic Profile in Comparison to Other Halogenated Isatins.
This guide provides an in-depth comparison of the X-ray crystal structure of this compound with its parent compound, isatin, and other halogenated derivatives. The inclusion of detailed experimental protocols and a visual representation of the analytical workflow is intended to support researchers in the fields of medicinal chemistry, materials science, and drug development in their structural analysis endeavors.
Crystallographic Data Comparison
The following table summarizes the key crystallographic parameters for this compound and selected isatin analogs, offering a clear and objective comparison of their solid-state structures.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |
| This compound | C₈H₄BrNO₂ | Monoclinic | P 1 2₁/c 1 | 3.8320 | 13.072 | 15.004 | 91.917 | Crystallography Open Database (COD ID: 1542529) |
| Isatin | C₈H₅NO₂ | Monoclinic | P 1 2₁/c 1 | 6.18 | 14.58 | 7.16 | 94.7 | G. H. Goldschmidt and F. J. Llewellyn, Acta Cryst. (1950). 3, 294 |
| 5-Bromoisatin | C₈H₄BrNO₂ | Orthorhombic | P n a 2₁ | 25.1411 | 5.6851 | 5.1593 | 90 | Crystallography Open Database (COD ID: 1542519) via PubChem CID 6889[1] |
| 4-Bromoisatin | C₈H₄BrNO₂ | Monoclinic | P 1 2₁/c 1 | 7.3655 | 13.689 | 7.2866 | 93.378 | Crystallography Open Database (COD ID: 1542532) via PubChem CID 4500012 |
| 7-Chloroisatin | C₈H₄ClNO₂ | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | The Cambridge Structural Database via PubChem CID 344135[2] |
The Influence of Halogenation on Crystal Packing
The introduction of a halogen atom to the isatin scaffold significantly influences the resulting crystal packing and intermolecular interactions. A comparative analysis of halogenated isatin derivatives reveals the critical role of both hydrogen and halogen bonds in their solid-state assembly.[3]
In the crystal structures of halogeno-substituted isatins, the interplay between N-H···O hydrogen bonds, a common feature in isatins, and C-X···O (where X is a halogen) halogen bonds can dictate the overall supramolecular architecture. The position of the halogen substituent alters the electrostatic potential of the molecule, thereby affecting the directionality and strength of these non-covalent interactions. For instance, studies on 5-halogeno-1H-isatin-3-oximes have demonstrated that bromine and iodine substituents actively participate in forming halogen bonds, which, in conjunction with hydrogen bonds, lead to distinct packing motifs.[3] The size and electronegativity of the halogen atom, as well as its position on the indole ring, are key determinants of the resulting crystal lattice.[3]
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of the crystal structure of small molecules like this compound involves a meticulous experimental workflow. The following protocol outlines the key steps for obtaining high-quality single-crystal X-ray diffraction data.
1. Crystal Growth and Selection:
-
Crystallization: High-quality single crystals of the compound of interest are grown using techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution. The choice of solvent is crucial and often requires screening of various options.
-
Crystal Selection: A suitable single crystal, typically with dimensions between 0.1 and 0.3 mm, is selected under a microscope. The ideal crystal should be well-formed, transparent, and free of cracks or other defects.
2. Crystal Mounting and Data Collection:
-
Mounting: The selected crystal is carefully mounted on a goniometer head, often using a cryoprotectant oil to prevent degradation from air or moisture and to facilitate handling at low temperatures.
-
Data Collection: The mounted crystal is placed on a single-crystal X-ray diffractometer. Data is collected by rotating the crystal in a monochromatic X-ray beam and recording the diffraction pattern on a detector. Modern diffractometers automate this process, collecting a complete dataset by systematically rotating the crystal through a range of angles.
3. Data Processing and Structure Solution:
-
Data Reduction: The raw diffraction images are processed to integrate the intensities of the individual reflections and to apply corrections for factors such as background scattering, Lorentz polarization, and absorption.
-
Structure Solution: The corrected data is used to solve the "phase problem" and generate an initial electron density map. For small molecules, direct methods are commonly employed to determine the initial atomic positions.
4. Structure Refinement and Validation:
-
Refinement: The initial structural model is refined against the experimental data using least-squares methods. This iterative process optimizes the atomic coordinates, thermal parameters, and other structural details to achieve the best possible fit between the calculated and observed diffraction patterns.
-
Validation: The final crystal structure is validated using various crystallographic checks to ensure its quality and accuracy. The results are typically reported in a standard format, such as a Crystallographic Information File (CIF).
Experimental Workflow Diagram
Caption: Experimental workflow for single-crystal X-ray structure analysis.
References
A Comparative Guide to HPLC Methods for the Analysis of 7-Bromoisatin and its Reactions
For Researchers, Scientists, and Drug Development Professionals
High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique in chemical synthesis and drug development for monitoring reaction progress, assessing compound purity, and isolating products. This guide provides a comparative overview of suitable HPLC methods for the analysis of 7-Bromoisatin and its common reactions, such as N-alkylation and Schiff base formation. While specific validated methods for this compound are not extensively published, this document details robust proposed methods based on established protocols for isatin and its halogenated and alkylated analogs.
Understanding the Analyte: this compound
This compound is a substituted isatin derivative with the bromine atom at the 7th position of the indole ring. This substitution influences its physicochemical properties, including its polarity and reactivity, which are key considerations for developing effective HPLC separation methods. Its UV-active nature makes it well-suited for detection by UV-Vis spectrophotometers commonly used in HPLC systems.
Comparative Analysis of HPLC Methods
The selection of an appropriate HPLC method is contingent on the specific analytical goal, such as purity assessment of the starting material, monitoring the consumption of reactants and the formation of products, or analyzing the final product's purity. Below is a comparison of three distinct reversed-phase HPLC methods applicable to this compound analysis.
Data Presentation: Comparison of HPLC Methodologies
| Parameter | Method 1: Rapid Gradient (Purity Screen) | Method 2: Isocratic (Reaction Monitoring) | Method 3: Shallow Gradient (Impurity Profiling) |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) | Phenyl-Hexyl reversed-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Trifluoroacetic Acid (TFA) in Water | 10 mM Ammonium Acetate in Water (pH 5.0) |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Acetonitrile |
| Elution Mode | Gradient | Isocratic | Gradient |
| Gradient Program | 10-90% B over 10 min, hold at 90% B for 2 min | 60% B | 30-70% B over 20 min, hold at 70% B for 5 min |
| Flow Rate | 1.0 mL/min | 1.2 mL/min | 1.0 mL/min |
| Column Temperature | 30 °C | 35 °C | 40 °C |
| Detection Wavelength | 254 nm or Diode Array Detector (DAD) | 265 nm | Diode Array Detector (DAD) for peak purity analysis |
| Injection Volume | 5 µL | 10 µL | 10 µL |
| Typical Run Time | ~15 minutes | ~8-10 minutes | ~30 minutes |
| Primary Application | Rapid purity assessment of this compound | Monitoring the progress of reactions involving this compound | Detailed analysis of impurities and reaction byproducts |
Experimental Protocols
Detailed methodologies for the three compared HPLC methods are provided below. These protocols serve as a starting point and may require optimization based on the specific HPLC system, column, and sample matrix.
Method 1: Rapid Gradient for Purity Screening
This method is designed for quick assessment of the purity of this compound starting material or final products.
1. Instrumentation and Materials:
-
HPLC System with a UV-Vis or DAD detector, autosampler, and column oven.
-
Column: C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Solvents: HPLC grade acetonitrile and water.
-
Mobile Phase Additive: Formic acid.
-
Sample: this compound standard and sample to be analyzed.
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10-90% B over 10 minutes, then hold at 90% B for 2 minutes, followed by a 3-minute re-equilibration at 10% B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm or DAD scan from 200-400 nm.
-
Injection Volume: 5 µL
3. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve approximately 1 mg of this compound reference standard in 10 mL of the sample diluent to achieve a concentration of 100 µg/mL.
-
Sample Solution: Prepare the sample to be analyzed in the same manner as the standard solution.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.
Method 2: Isocratic Method for Reaction Monitoring
This isocratic method is suitable for the rapid analysis of reaction mixtures to monitor the consumption of this compound and the formation of a single major product in reactions like N-alkylation or Schiff base formation.
1. Instrumentation and Materials:
-
As per Method 1.
-
Mobile Phase Additive: Trifluoroacetic acid (TFA).
2. Chromatographic Conditions:
-
Mobile Phase: A pre-mixed solution of 40% Mobile Phase A (0.1% TFA in Water) and 60% Mobile Phase B (0.1% TFA in Acetonitrile).
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 265 nm (or a wavelength optimized for the product).
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Reaction Quenching and Dilution: At specified time points, withdraw a small aliquot (e.g., 10-50 µL) from the reaction mixture and immediately quench it in a larger volume (e.g., 1 mL) of the mobile phase or sample diluent to stop the reaction and dilute the sample to an appropriate concentration for HPLC analysis.
-
Filtration: Filter the diluted sample through a 0.45 µm syringe filter before injection.
Method 3: Shallow Gradient for Impurity Profiling
This method utilizes a shallower gradient and a different column chemistry to achieve better separation of closely eluting impurities and byproducts, making it ideal for detailed purity analysis of the final product.
1. Instrumentation and Materials:
-
As per Method 1, with a DAD detector being highly recommended.
-
Column: Phenyl-Hexyl reversed-phase (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase Additive: Ammonium acetate.
2. Chromatographic Conditions:
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH adjusted to 5.0 with acetic acid).
-
Mobile Phase B: Acetonitrile
-
Gradient: 30-70% B over 20 minutes, hold at 70% B for 5 minutes, followed by a 5-minute re-equilibration at 30% B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Detection: DAD scan from 200-400 nm for peak identification and purity analysis.
-
Injection Volume: 10 µL
3. Sample Preparation:
-
As per Method 1, with careful consideration of the sample concentration to ensure that minor impurities are within the detection limits of the instrument.
Mandatory Visualizations
Logical Workflow for HPLC Method Development
Caption: A logical workflow for the development of an HPLC method for this compound analysis.
Experimental Workflow for Reaction Monitoring
Caption: A typical experimental workflow for monitoring a chemical reaction using HPLC.
Conclusion
The selection of an appropriate HPLC method for the analysis of this compound and its reactions is crucial for achieving reliable and accurate results. This guide provides a comparative framework of three distinct reversed-phase HPLC methods, each tailored for a specific analytical purpose: rapid purity screening, real-time reaction monitoring, and detailed impurity profiling. The provided experimental protocols offer a solid starting point for method development, which should always be followed by appropriate validation to ensure the method is suitable for its intended purpose. By systematically approaching method development and optimization, researchers can establish robust and efficient HPLC workflows for their studies involving this compound.
A Comparative Analysis of Bromo-Indole-Based Kinase Inhibitors: Profiling 6-Bromoindirubin-3'-oxime Against the Broad-Spectrum Inhibitor Staurosporine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isatin scaffold, a privileged structure in medicinal chemistry, has given rise to a multitude of bioactive compounds, including potent kinase inhibitors. While comprehensive cross-reactivity profiling data for 7-Bromoisatin itself is not extensively available in the public domain, its structural analogs, particularly brominated indirubin derivatives, have been characterized as potent and selective kinase inhibitors. Indirubin, a natural bis-indole alkaloid, shares a core structural motif with isatin and is known to inhibit several key kinases.
This guide provides a comparative analysis of 6-Bromoindirubin-3'-oxime (BIO) , a synthetic, cell-permeable derivative of a natural brominated indirubin, and Staurosporine , a well-characterized, broad-spectrum kinase inhibitor. The primary focus of this comparison is their activity against Glycogen Synthase Kinase-3β (GSK-3β), a serine/threonine kinase implicated in a wide array of cellular processes and diseases, including neurodegenerative disorders, diabetes, and cancer.[1][2] By presenting quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows, this guide aims to offer an objective comparison of a selective, bromo-indole-based inhibitor with a non-selective counterpart.
Quantitative Inhibitor Profiling
The inhibitory activity of 6-Bromoindirubin-3'-oxime (BIO) and Staurosporine was assessed against a panel of kinases. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50%, are summarized in the table below. This data highlights the differing selectivity profiles of the two compounds.
| Kinase Target | 6-Bromoindirubin-3'-oxime (BIO) IC50 (nM) | Staurosporine IC50 (nM) |
| GSK-3β | 5 [2] | 21.8 [3] |
| CDK1/cyclin B | >10,000[2] | 9[4] |
| CDK5/p25 | 3,200[2] | 5.5 (as Indirubin)[4] |
| PKA | >10,000[2] | 7[5] |
| PKC | Not Reported | 0.7[5] |
| p60v-src | Not Reported | 6 |
| CaM Kinase II | Not Reported | 20 |
Data compiled from multiple sources. Direct comparison should be made with caution due to potential variations in assay conditions.
Observations:
-
6-Bromoindirubin-3'-oxime (BIO) demonstrates high potency and remarkable selectivity for GSK-3β, with an IC50 value in the low nanomolar range.[2] Its activity against other tested kinases, such as CDK1 and PKA, is significantly lower, indicating a narrow inhibition spectrum.[2]
-
Staurosporine , in contrast, exhibits potent, broad-spectrum inhibitory activity against a wide range of kinases, including serine/threonine kinases (PKA, PKC, GSK-3β) and tyrosine kinases (p60v-src).[3][5] Its low nanomolar IC50 values across multiple kinase families underscore its non-selective profile.
Experimental Methodologies
To ensure the reproducibility and accurate interpretation of inhibitor profiling data, a detailed understanding of the experimental protocols is crucial. Below is a representative methodology for determining the in vitro inhibitory activity of a compound against GSK-3β.
In Vitro GSK-3β Kinase Inhibition Assay (Luminescent ADP Detection)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity. A decrease in ADP production in the presence of an inhibitor indicates its potency.
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3β peptide substrate
-
ATP (Adenosine Triphosphate)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test inhibitors (6-Bromoindirubin-3'-oxime, Staurosporine) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white microplates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: A serial dilution of the test inhibitors is prepared in DMSO. A typical starting concentration might be 10 µM, with 10-fold dilutions.
-
Reaction Setup:
-
To the wells of a 384-well plate, add 1 µL of the diluted inhibitor or a DMSO control.
-
Add 2 µL of a solution containing the recombinant GSK-3β enzyme in kinase reaction buffer.
-
Initiate the kinase reaction by adding 2 µL of a solution containing the GSK-3β peptide substrate and ATP (at a concentration close to the Km for GSK-3β) in kinase reaction buffer.
-
-
Incubation: The reaction plate is incubated at room temperature for a defined period, typically 30-60 minutes, to allow for substrate phosphorylation.[6]
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[7]
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and then uses the newly synthesized ATP to produce a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.[7]
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The relative light units (RLU) are converted to percent inhibition relative to the DMSO control. The IC50 values are then calculated by fitting the percent inhibition data to a dose-response curve using non-linear regression.
Visualizing Workflows and Pathways
Diagrams are essential for illustrating complex biological processes and experimental procedures. The following visualizations were created using the DOT language and rendered with Graphviz.
Caption: Workflow for an in vitro kinase inhibition assay using luminescent ADP detection.
The Wnt/β-catenin signaling pathway is a critical cellular cascade where GSK-3β plays a pivotal role. In the absence of a Wnt signal, GSK-3β phosphorylates β-catenin, targeting it for degradation. Inhibition of GSK-3β, for instance by BIO, stabilizes β-catenin, allowing it to translocate to the nucleus and activate gene transcription.
Caption: The role of GSK-3β in the Wnt/β-catenin pathway and its inhibition by BIO.
Conclusion
The cross-reactivity profiling of kinase inhibitors is a critical step in drug discovery and chemical biology, providing essential insights into their selectivity and potential off-target effects. This guide demonstrates the stark contrast between a selective inhibitor, 6-Bromoindirubin-3'-oxime (BIO), and a broad-spectrum inhibitor, Staurosporine.
BIO emerges as a potent and highly selective inhibitor of GSK-3β, making it a valuable tool for specifically interrogating the functions of this kinase in cellular pathways like Wnt/β-catenin signaling.[2] Its minimal activity against other kinases reduces the likelihood of confounding off-target effects in experimental systems.
Conversely, Staurosporine's promiscuous nature, while limiting its therapeutic potential due to toxicity concerns, makes it a useful positive control in a wide range of kinase assays and a foundational scaffold for the development of more selective inhibitors.[5]
For researchers investigating the specific roles of GSK-3β, a selective inhibitor like BIO is clearly the superior choice. However, when a broad inhibition of multiple kinases is desired, for example, to induce apoptosis in a cellular model, Staurosporine remains a relevant, albeit non-specific, tool. The selection of a kinase inhibitor must, therefore, be guided by a clear understanding of its selectivity profile in the context of the specific biological question being addressed.
References
- 1. Indirubins inhibit glycogen synthase kinase-3 beta and CDK5/p25, two protein kinases involved in abnormal tau phosphorylation in Alzheimer's disease. A property common to most cyclin-dependent kinase inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GSK-3-selective inhibitors derived from Tyrian purple indirubins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Indirubin, cyclin-dependent kinase and GSK-3 beta inhibitor (ab120960) | Abcam [abcam.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Virtual Screening and Testing of GSK-3 Inhibitors Using Human SH-SY5Y Cells Expressing Tau Folding Reporter and Mouse Hippocampal Primary Culture under Tau Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
Comparative Guide to the Structure-Activity Relationship (SAR) of 7-Bromoisatin Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 7-Bromoisatin analogues, focusing on their structure-activity relationships (SAR) for various biological activities. The information is compiled from recent studies to support researchers in the design and development of novel therapeutic agents. This compound serves as a versatile chemical scaffold, and modifications to its core structure have yielded compounds with significant potential in anticancer, antimicrobial, and enzyme inhibition applications.[1]
Core Structure and Modification Pathways
This compound, or 7-Bromo-1H-indole-2,3-dione, is a derivative of isatin, an endogenous indole compound.[2][3] Its chemical structure features a bromine atom at the C7 position of the aromatic ring, which has been shown to improve the inhibitory potency of its derivatives.[4] The isatin core is synthetically versatile, with the most common points for modification being the N1-position (amino group), the C3-position (carbonyl group), and the C5-position on the aromatic ring.[4] These modifications allow for the creation of a diverse library of analogues with a wide spectrum of biological activities.[4]
Caption: General workflow for synthesizing this compound analogues.
Structure-Activity Relationship (SAR) Summary
The biological activity of this compound analogues is highly dependent on the nature and position of the substituents on the isatin core. Electron-withdrawing groups, particularly halogens at the C5 and C7 positions, generally enhance the lipophilic character and can improve transport across biological membranes, contributing to greater antimicrobial and anticancer activity.[4]
| Position of Substitution | Type of Substituent | Observed Biological Activity | Key SAR Findings & Potency (IC50/EC50) | References |
| C7 | Bromo (Br) | Anticancer, Antimicrobial | The presence of a halogen at C7 demonstrates improved inhibitory potency compared to unsubstituted isatin. | [4] |
| C5 & C7 | Bromo (Br) | Anticancer (Breast Cancer) | Hybrids with bromo-substituents at C5 and C7 positions were promising against MCF-7 cells. One analogue showed an IC50 value of 1.56 µM. | [5] |
| C5 | Chloro (Cl) or Methyl (CH3) | Anticancer | The presence of a substituent like a chlorine atom or a methyl group in position 5 of the isatin nucleus is beneficial for antitumor activity. One hybrid compound (EMAC4001) showed potent activity with EC50 values ranging from 0.01 to 0.38 µM across various cell lines. | [6] |
| C3 | Schiff Bases (Imines) | Anticancer | C3 imine fragments provide a good site for metal ion coordination and exhibit antiproliferative activity against various cancer cells (HepG2, HCT-116, MCF-7) with IC50 values often in the <10–100 µM range. | [7] |
| C3 | Hydrazones | Anticancer (Shp2/Shp1 Inhibition) | Isatin-quinazoline hydrazone derivatives have shown promise as inhibitors of Shp2, with some analogues achieving an IC50 of 0.8 μM. | [7] |
| N1 | Benzyl Group | Anticancer | The introduction of a benzyl group into the N1 position of the isatin moiety appears to lead to more active derivatives. | [7] |
| Various | Electron-donating groups (-NH2, -OCH3) | Anticancer | Electron-donating groups have been highlighted as important for enhancing biological activity against cell lines like MCF-7 and HeLa, with IC50 values as low as 6.53 µM. | [8] |
Key Biological Activities and Mechanisms of Action
Anticancer Activity
This compound analogues have emerged as a significant class of anticancer agents.[1] Their mechanism of action often involves the inhibition of key enzymes and signaling pathways that are critical for cancer cell proliferation and survival. SAR studies indicate that substitutions with halogens (like bromine and chlorine) and electron-donating groups can significantly enhance cytotoxicity against various cancer cell lines, including breast (MCF-7), cervical (HeLa), and prostate (DU145) cancers.[5][8] A primary mechanism involves the inhibition of protein kinases, such as Tyrosine Kinases or microtubule affinity-regulating kinase 4 (MARK4), which disrupts signal transduction pathways, leading to cell cycle arrest and apoptosis.[5][7]
Caption: Conceptual pathway for the anticancer action of this compound analogues.
Enzyme Inhibition
Isatin derivatives are known inhibitors of a range of enzymes.
-
Caspases: Isatin sulfonamides are selective inhibitors of caspases 3 and 7, which are key executioner enzymes in the apoptotic pathway. Some pyrrolidine and azetidine isatin derivatives exhibit high potency against caspase-3 (IC50 of 5–10 nM) and caspase-7 (IC50 of 15–25 nM).[2]
-
Monoamine Oxidase (MAO): Isatin itself is a reversible inhibitor of MAO, with a preference for the MAO-B isoform, which is a target for treating neurodegenerative diseases like Parkinson's.[9] SAR studies on isatin analogues show that substitutions at the C5 and C6 positions can significantly improve MAO-B inhibition.[10]
-
Other Kinases: As mentioned, many isatin-based compounds, including Sunitinib (an FDA-approved drug), act as multi-targeted tyrosine kinase inhibitors.[8]
Experimental Protocols
General Synthesis of this compound Schiff Base Derivatives
Schiff bases are commonly synthesized from the C3-carbonyl group of the isatin core. This protocol is adapted from general procedures described in the literature.[4][11]
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent, such as dimethylformamide (DMF) or ethanol.
-
Addition of Amine: Add the desired primary aromatic or aliphatic amine (1 equivalent) to the solution.
-
Catalysis: Add a catalytic amount of glacial acetic acid to the reaction mixture.
-
Reaction: Reflux the mixture for 2-4 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
Precipitation & Isolation: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Purification: The precipitated solid product (the Schiff base) is collected by vacuum filtration, washed with cold water, and then purified by recrystallization from an appropriate solvent (e.g., ethanol).
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods like FTIR, 1H NMR, and 13C NMR.
MTT Assay for In Vitro Cytotoxicity Assessment
The MTT assay is a standard colorimetric assay used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. This protocol is based on methodologies frequently used to evaluate the anticancer potential of isatin derivatives.[6][8]
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized this compound analogues. Include a negative control (vehicle, e.g., DMSO) and a positive control (a known anticancer drug, e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 3-4 hours at 37°C. Viable cells with active mitochondrial reductase will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The cell viability is expressed as a percentage relative to the control. The IC50 (or EC50) value, the concentration of the compound that inhibits 50% of cell growth, is then calculated from the dose-response curve.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Biological targets for isatin and its analogues: Implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C8H4BrNO2 | CID 2302353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 5. A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigating the Anticancer Activity of Isatin/Dihydropyrazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Exploration of the Detailed Structure–Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
Safety Operating Guide
Proper Disposal of 7-Bromoisatin: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, 7-Bromoisatin is classified as a hazardous substance and requires specialized disposal procedures. Under no circumstances should it be disposed of in regular trash or down the drain. This guide provides essential safety and logistical information for the proper handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Safety and Hazard Information
This compound is a halogenated organic compound that presents several hazards.[1][2][3] It is crucial to be aware of these hazards before handling the substance.
| Hazard Classification | Description |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[2][3] |
| Skin Irritation (Category 2) | Causes skin irritation.[2][3] |
| Serious Eye Damage (Category 1) | Causes serious eye damage.[2][3] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[2][3] |
Precautionary Statements: Always consult the Safety Data Sheet (SDS) before handling this compound. Key precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and wearing appropriate personal protective equipment (PPE), including gloves, eye protection, and a face shield.[2]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value |
| CAS Number | 20780-74-9 |
| Molecular Formula | C₈H₄BrNO₂ |
| Molecular Weight | 226.03 g/mol |
| Appearance | Orange to amber to dark red powder/crystal |
| Melting Point | 191-198 °C |
| Form | Solid |
Step-by-Step Disposal Procedure
The proper disposal of this compound follows the general guidelines for halogenated organic waste.[4][5] Adherence to these steps is critical for safety and regulatory compliance.
1. Waste Identification and Segregation:
-
Treat all this compound waste as hazardous chemical waste.
-
Segregate this compound waste from non-halogenated organic waste, inorganic waste, and general laboratory trash.[4] Halogenated organic wastes are typically incinerated at high temperatures in regulated hazardous waste incinerators.[4]
-
Do not mix this compound waste with incompatible materials such as strong oxidizing agents.
2. Waste Collection and Containerization:
-
Use a designated, compatible, and clearly labeled waste container. The container must be in good condition, with a secure, leak-proof screw-on cap.[2]
-
The container must be labeled with the words "Hazardous Waste" and the full chemical name "this compound".[1] Do not use abbreviations or chemical formulas.
-
If dealing with a mixture, list all chemical constituents and their approximate percentages on the label.[1]
3. Contaminated Materials:
-
Any materials that come into contact with this compound, such as gloves, absorbent paper, and weighing boats, must be considered contaminated solid waste.
-
Double-bag these materials in clear plastic bags to allow for visual inspection.[2] Seal each bag individually and label it as "Hazardous Waste" with a list of the chemical contaminants.[2]
4. Empty Containers:
-
An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).
-
The rinsate from this cleaning process is considered hazardous waste and must be collected in the designated halogenated organic waste container.
-
After triple-rinsing, the container can be disposed of as regular trash, with the label defaced.
5. Storage of Waste:
-
Store the hazardous waste container in a designated and well-ventilated satellite accumulation area within the laboratory.
-
Keep the waste container closed at all times, except when adding waste.
-
Utilize secondary containment, such as a lab tray, to capture any potential spills or leaks.[2]
6. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Complete any required hazardous waste disposal forms, providing accurate information about the waste composition and quantity.[1]
-
Do not exceed the storage time or quantity limits for hazardous waste as defined by your institution and local regulations.[2]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the laboratory.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 7-Bromoisatin
Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of 7-Bromoisatin.
This guide provides crucial procedural guidance for the safe handling of this compound, a compound widely used in pharmaceutical development and organic synthesis. Adherence to these protocols is essential to mitigate risks and ensure a safe laboratory environment. This compound is classified as a hazardous substance, and proper personal protective equipment (PPE) is mandatory to prevent harmful exposure.
Hazard Identification and Personal Protective Equipment
This compound poses several health risks. It is harmful if swallowed, causes skin irritation, can result in serious eye damage, and may cause respiratory irritation.[1][2][3] Therefore, stringent adherence to PPE protocols is required. The following table summarizes the necessary protective gear.
| PPE Category | Required Equipment | Specifications |
| Respiratory Protection | Dust mask | Type N95 (US) or equivalent |
| Hand Protection | Protective gloves | Chemically resistant (e.g., nitrile rubber) |
| Eye Protection | Eyeshields or Goggles | Must provide a complete seal around the eyes |
| Face Protection | Face shield | To be used in conjunction with goggles |
| Skin and Body Protection | Laboratory coat | Standard laboratory coat |
| Protective clothing | As needed for extensive handling |
Operational Plan: Step-by-Step Handling Procedures
To ensure safe handling, a systematic approach is necessary. The following workflow outlines the key steps from preparation to post-handling cleanup.
1. Preparation:
-
Designate a Handling Area: All work with this compound powder should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation risks.
-
Assemble PPE: Before handling, ensure all necessary PPE is readily available and in good condition.[4][5]
-
Gather Materials: Collect all required laboratory equipment, including spatulas, weighing paper, and reaction vessels.
2. Handling:
-
Don PPE: Put on all required personal protective equipment as detailed in the table above.
-
Weighing and Transfer: Carefully weigh the desired amount of this compound. Avoid creating dust. Use a spatula for transfers and handle with care to prevent spills.
-
Experimental Procedure: Carry out the experimental protocol within the designated handling area.
3. Post-Handling and Cleanup:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate solvent and cleaning agents.
-
Personal Hygiene: After handling, wash hands and any exposed skin thoroughly with soap and water.[6] Do not eat, drink, or smoke in the laboratory area.[6]
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Collect all waste materials, including unused this compound, contaminated PPE, and cleaning materials, in a designated and clearly labeled hazardous waste container.
-
Ensure the container is sealed to prevent leakage or spillage.
-
-
Waste Disposal:
By adhering to these safety protocols and operational plans, researchers can minimize the risks associated with handling this compound and maintain a safe and productive laboratory environment.
References
- 1. This compound | C8H4BrNO2 | CID 2302353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 7 - Bromo - isatin, CAS No. 20780-74-9 - iChemical [ichemical.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound 96 20780-74-9 [sigmaaldrich.com]
- 5. 7-溴靛红 96% | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound | 20780-74-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. This compound | 20780-74-9 | TCI AMERICA [tcichemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
